5-Bromo-6-isopropoxy-1H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-bromo-6-propan-2-yloxy-1H-indazole |
InChI |
InChI=1S/C10H11BrN2O/c1-6(2)14-10-4-9-7(3-8(10)11)5-12-13-9/h3-6H,1-2H3,(H,12,13) |
InChI Key |
PHEPVKROVPXKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C=NNC2=C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
Foreword: The 1H-Indazole Core - A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Substituted 1H-Indazoles
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist
The 1H-indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, coupled with its capacity to act as both a hydrogen bond donor (via the N1-H) and acceptor, makes it an exceptional bioisostere for endogenous structures like purines, indoles, and benzimidazoles.[4][5] This unique electronic and steric profile allows 1H-indazole derivatives to form high-affinity interactions with a multitude of biological targets, most notably the ATP-binding pocket of protein kinases.[5][6][7]
The therapeutic relevance of this scaffold is not merely theoretical; it is validated by the clinical success of several FDA-approved drugs. For instance, Axitinib and Pazopanib are potent tyrosine kinase inhibitors used in cancer therapy, while Niraparib serves as a PARP inhibitor for ovarian cancer treatment.[8][9] This guide provides a comprehensive exploration of the diverse biological activities of substituted 1H-indazoles, the underlying mechanisms of action, key structure-activity relationships, and the practical experimental workflows essential for their evaluation.
Part 1: The Spectrum of Biological Activity
Substituted 1H-indazoles exhibit a remarkable breadth of pharmacological effects. While their application as kinase inhibitors in oncology is most prominent, their utility extends to anti-inflammatory, antimicrobial, and neuroprotective roles.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The cornerstone of the 1H-indazole's anticancer utility lies in its role as a versatile kinase inhibitor.[3][10] By mimicking the adenine moiety of ATP, these compounds competitively bind to the hinge region of kinase active sites, disrupting signaling pathways essential for tumor growth, survival, and angiogenesis.[4]
Key Molecular Targets and Mechanisms:
-
Tyrosine Kinase Inhibition: Many 1H-indazole derivatives are potent inhibitors of vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFRs), crucial mediators of tumor angiogenesis.[8][9][11]
-
PI3K/AKT/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth and survival, and it is frequently dysregulated in cancer. Specific 3-ethynyl-1H-indazoles have been developed as potent inhibitors of PI3Kα, leading to downstream inhibition of AKT phosphorylation.[1][12]
-
p21-activated kinase 1 (PAK1) Inhibition: Aberrant PAK1 activity is linked to tumor progression and metastasis. 1H-indazole-3-carboxamide derivatives have emerged as highly potent and selective PAK1 inhibitors, demonstrating anti-migratory and anti-invasive properties in cancer cell lines.[13]
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibition: While also implicated in other diseases, GSK-3 is a target in certain cancers. 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides have been identified as potent GSK-3 inhibitors.[6]
-
Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, some derivatives exert their effects by triggering programmed cell death (apoptosis) and halting the cell cycle, potentially through the modulation of Bcl2 family members and the p53/MDM2 pathway.[7]
Data Presentation: In Vitro Antiproliferative Activity
The following table summarizes the cytotoxic effects (IC50 values) of representative substituted 1H-indazoles against various human cancer cell lines.
| Compound Class/Example | Cancer Cell Line | Target/Mechanism (if specified) | IC50 (µM) | Reference |
| 1H-indazole-6-amine (9f) | HCT116 (Colon) | Antiproliferative | 14.3 | [14][15] |
| 1H-indazole-3-amine (6o) | K562 (Leukemia) | p53/MDM2 Pathway | 5.15 | [7] |
| 1H-indazole-3-amine (6o) | A549 (Lung) | p53/MDM2 Pathway | >40 | [1] |
| 1H-indazole-3-amine (6o) | PC-3 (Prostate) | p53/MDM2 Pathway | 18.3 | [1] |
| 3-Ethynyl-1H-indazole (10) | - | PI3Kα (cell-free) | 0.361 | [12] |
| 1H-indazole-3-carboxamide (30l) | - | PAK1 (cell-free) | 0.0098 | [13] |
| 1H-indazole-based (1) | - | FGFR1 (cell-free) | 0.1 | [11] |
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. 1H-indazoles have demonstrated significant potential as anti-inflammatory agents by targeting key enzymatic and signaling components of the inflammatory cascade.[10][16]
Key Molecular Targets and Mechanisms:
-
COX-2 Inhibition: Similar to traditional NSAIDs, some indazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[16][17]
-
Cytokine Suppression: They can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[16]
-
ASK1 Inhibition: Apoptosis signal-regulating kinase 1 (ASK1) is involved in stress and inflammatory signaling pathways. Novel 1H-indazole derivatives have been designed as potent ASK1 inhibitors, showing potential for treating inflammatory bowel disease.[18]
Studies using the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, have shown that indazole derivatives can significantly inhibit edema formation in a dose-dependent manner.[16][19]
Antimicrobial Activity: Combating Pathogenic Microbes
The 1H-indazole scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.[2][9][20][21]
Antibacterial Spectrum: Derivatives have demonstrated efficacy against both Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).[2][22]
Antifungal Spectrum: Activity has also been reported against fungal pathogens, including Candida albicans and Aspergillus niger.[2][20][21]
Data Presentation: In Vitro Antibacterial Efficacy
| Compound ID | Chemical Name | Concentration (µg/ml) | Zone of Inhibition (mm) - Bacillus subtilis | Zone of Inhibition (mm) - Escherichia coli | Reference |
| 1d | 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | 300 | 22 | 46 | [22][23] |
This data indicates significant antibacterial activity, particularly against the Gram-negative E. coli.[22][23]
Neuroprotective Activity: Targeting Neurodegenerative Pathways
Emerging research highlights the potential of 1H-indazoles in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[24][25]
Key Molecular Targets and Mechanisms:
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that degrades neurotransmitters, and its inhibition can be beneficial in Parkinson's disease. A series of 5-substituted-1H-indazoles were developed as highly potent and selective MAO-B inhibitors.[26][27]
-
Cytoprotection: In cellular models of oxidative stress (e.g., SH-SY5Y neuroblastoma cells treated with H₂O₂), indazole derivatives have been shown to increase cell viability, demonstrating a direct neuroprotective effect.[26][27]
-
In Vivo Neuroprotection: In an MPTP-induced mouse model of Parkinson's disease, 6-hydroxy-1H-indazole demonstrated a neuroprotective role for dopaminergic neurons.[28]
Part 2: Core Concepts in Experimental Evaluation
The translation of a chemical scaffold into a therapeutic candidate is underpinned by rigorous biological evaluation.[29] This section details the causality behind key experimental choices and provides validated, step-by-step protocols for assessing the biological activities described above.
Foundational Logic: From In Vitro to In Vivo
A tiered approach is fundamental to efficient drug discovery.[30] Initial screening begins with simple, high-throughput in vitro assays to establish potency and mechanism (e.g., enzyme inhibition). Promising compounds then advance to more complex cell-based assays that provide insights into cellular permeability, cytotoxicity, and on-target effects in a biological context. Finally, the most promising candidates are evaluated in in vivo animal models to assess efficacy, pharmacokinetics, and safety.
Caption: A typical hierarchical workflow for evaluating bioactive compounds.
Experimental Protocol: In Vitro Antiproliferative (MTT) Assay
This colorimetric assay is a cornerstone for assessing a compound's cytotoxic effect on cancer cell lines by measuring metabolic activity.[1][7]
Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test 1H-indazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: A purified, active kinase enzyme is incubated with its specific substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The inhibitor's potency is determined by measuring the reduction in substrate phosphorylation. Detection can be achieved through various methods, including radioactivity (³²P-ATP), fluorescence, or luminescence.
Step-by-Step Methodology (Luminescence-based, e.g., Kinase-Glo®):
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, the purified kinase enzyme, the specific peptide substrate, and the test 1H-indazole derivative at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km for the enzyme).
-
Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).
-
Detection: Add a Kinase-Glo® reagent. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.
-
Signal Reading: After a brief incubation (10 minutes), measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1H-indazole derivatives.[1]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a widely used and validated model for screening the acute anti-inflammatory activity of novel compounds.[16][19]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's hind paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate Sprague Dawley rats for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6-8 per group): a control group (vehicle), a standard group (e.g., Etoricoxib, 10 mg/kg), and test groups receiving different doses of the 1H-indazole derivative (e.g., 10, 20, 30 mg/kg).[19]
-
Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of each rat's right hind paw using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Part 3: Conclusion and Future Perspectives
The 1H-indazole scaffold is a testament to the power of privileged structures in drug discovery. Its proven success in oncology as a kinase inhibitor is now expanding into other critical therapeutic areas, including inflammation, infectious diseases, and neurodegeneration. The key to unlocking its full potential lies in the continued exploration of structure-activity relationships, enabling the design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of complex disease pathways deepens, the versatility of the substituted 1H-indazole core ensures it will remain a focal point of innovation for researchers and drug development professionals for years to come.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journal.hep.com.cn [journal.hep.com.cn]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journal.hep.com.cn [journal.hep.com.cn]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. benthamscience.com [benthamscience.com]
- 25. researchgate.net [researchgate.net]
- 26. iris.unipv.it [iris.unipv.it]
- 27. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. sygnaturediscovery.com [sygnaturediscovery.com]
- 30. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-6-isopropoxy-1H-indazole: A Versatile Scaffold in Modern Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Bromo-6-isopropoxy-1H-indazole, a substituted indazole with significant potential as a key intermediate in the synthesis of bioactive molecules. While a specific CAS number for this compound is not readily found in public databases, indicating its novelty or specialized nature, its structural features suggest considerable utility in medicinal chemistry. This document will, therefore, synthesize information from closely related and well-studied indazole derivatives to equip researchers with the foundational knowledge for its synthesis and exploration in targeted therapeutic development.
Core Molecular Attributes
The fundamental characteristics of 5-Bromo-6-isopropoxy-1H-indazole are derived from its chemical structure.
-
Molecular Formula: C₁₀H₁₁BrN₂O
The molecular structure combines the privileged indazole scaffold with a bromine atom at the 5-position and an isopropoxy group at the 6-position. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, while the isopropoxy group modifies the electronic and lipophilic properties of the molecule, which can be crucial for modulating biological activity and pharmacokinetic parameters.
Caption: Chemical structure of 5-Bromo-6-isopropoxy-1H-indazole.
Physicochemical and Predicted Properties
While experimental data for this specific molecule is scarce, its physicochemical properties can be inferred from structurally related compounds.
| Property | Predicted Value | Basis of Prediction |
| Molecular Weight | 255.10 g/mol | Calculated from the molecular formula (C₁₀H₁₁BrN₂O) |
| Appearance | Likely a white to off-white or pale yellow solid | Based on similar bromo-substituted indazoles such as 5-bromo-1H-indazole.[1][2] |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, Methanol) | General characteristic of functionalized heterocyclic compounds. |
| Melting Point | Likely in the range of 100-200 °C | Inferred from related compounds like 5-bromo-1H-indazole (123-127 °C).[2] |
The Indazole Scaffold in Medicinal Chemistry
Indazole derivatives are recognized as a "privileged scaffold" in drug discovery due to their wide range of biological activities.[3] This bicyclic heteroaromatic system is a versatile bioisostere for other aromatic rings like indole and benzimidazole and can engage in crucial hydrogen bonding interactions with biological targets.[4][5]
The indazole nucleus is a core component of several approved drugs, demonstrating its clinical significance. Notable examples include:
-
Axitinib (Inlyta®): A kinase inhibitor used in the treatment of renal cell carcinoma.
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma.
-
Granisetron (Kytril®): A serotonin 5-HT₃ receptor antagonist used as an antiemetic.[5]
The diverse biological activities attributed to indazole derivatives include anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties.[4][6]
Synthetic Strategies and Chemical Reactivity
The synthesis of 5-Bromo-6-isopropoxy-1H-indazole can be approached through established methodologies for the preparation of substituted indazoles. A plausible synthetic route would involve the construction of the indazole ring from a suitably substituted phenyl precursor.
Caption: A generalized synthetic workflow for a 5,6-disubstituted-1H-indazole.
The reactivity of 5-Bromo-6-isopropoxy-1H-indazole is largely dictated by its functional groups:
-
The Bromine Atom: This is a key feature for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents at the 5-position.[7] This is a common strategy in structure-activity relationship (SAR) studies.
-
The Indazole N-H: The nitrogen at the 1-position can be alkylated or acylated to further modify the molecule's properties.
-
The Isopropoxy Group: This group is generally stable but influences the molecule's lipophilicity and can have steric effects on neighboring positions.
Potential Applications in Drug Discovery
Given the broad spectrum of activities of indazole derivatives, 5-Bromo-6-isopropoxy-1H-indazole represents a valuable starting point for the development of novel therapeutics.
Kinase Inhibitors
The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[7] The N-H and one of the nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region. The 5- and 6-positions extend into the solvent-exposed region, where modifications can be made to enhance potency and selectivity. The bromine at the 5-position of the title compound is an ideal site for introducing moieties that can interact with other parts of the ATP-binding pocket.
Anti-proliferative Agents
Numerous indazole derivatives have demonstrated potent anti-cancer activity.[8] For instance, certain 6-bromo-1H-indazole derivatives have shown inhibitory effects across various cancer cell lines. The introduction of different substituents through the bromo group can lead to the discovery of novel anti-proliferative agents.
Antimicrobial and Anti-inflammatory Agents
The indazole core is also present in compounds with significant antimicrobial and anti-inflammatory properties.[4][6] The development of new drugs in these areas is of critical importance, and 5-Bromo-6-isopropoxy-1H-indazole could serve as a scaffold for the synthesis of new candidates.
Representative Experimental Protocol: Synthesis of a 5-Bromo-6-alkoxy-1H-indazole Derivative
The following is a representative, hypothetical protocol based on established synthetic methods for similar compounds.
Objective: To synthesize a 5-bromo-6-alkoxy-1H-indazole via cyclization of a substituted benzaldehyde.
Materials:
-
4-Bromo-3-alkoxy-2-nitrobenzaldehyde
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of 4-bromo-3-alkoxy-2-nitrobenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 5-bromo-6-alkoxy-1H-indazole.
Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
5-Bromo-6-isopropoxy-1H-indazole is a promising, albeit not widely documented, chemical entity. Its structure, featuring the privileged indazole scaffold and synthetically versatile functional groups, makes it a highly attractive building block for medicinal chemistry and drug discovery. By leveraging established synthetic methodologies and drawing parallels from the vast literature on related indazole derivatives, researchers can effectively utilize this compound to explore new chemical space and develop novel therapeutic agents targeting a range of diseases.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
Synthesis and biological activities of a novel series of indazole derivatives. ResearchGate. [Link]
-
Novel Substituted Indazoles towards Potential Antimicrobial Agents. ProQuest. [Link]
-
5-bromo-1H-indazole | C7H5BrN2 | CID 761929. PubChem. [Link]
-
Different biological activities reported with Indazole derivatives. ResearchGate. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
Sources
- 1. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Substituted Indazoles towards Potential Antimicrobial Agents - ProQuest [proquest.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
Unlocking the Therapeutic Potential of 5-Bromo-6-isopropoxy-1H-indazole: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Numerous indazole derivatives have been successfully developed as therapeutic agents, with a significant number functioning as potent protein kinase inhibitors in oncology.[4][5][6] This guide focuses on a novel derivative, 5-Bromo-6-isopropoxy-1H-indazole, and outlines a comprehensive, scientifically rigorous approach to identifying and validating its potential therapeutic targets. We will delve into the rationale behind target selection, detail robust experimental workflows, and provide the foundational knowledge necessary for advancing this compound through the preclinical drug discovery pipeline.
The Indazole Core: A Proven Pharmacophore
Indazole-containing molecules exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anti-tumor effects.[2][5][7] The success of FDA-approved drugs such as Axitinib, Pazopanib, and Entrectinib underscores the power of the indazole nucleus as a scaffold for potent and selective kinase inhibitors.[1][4][8] These drugs target various protein kinases that are critical drivers of cancer cell proliferation, survival, and angiogenesis. The versatility of the indazole ring allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][9]
The structure of 5-Bromo-6-isopropoxy-1H-indazole, with its specific substitution pattern, presents a unique chemical entity. The bromine atom at the 5-position and the isopropoxy group at the 6-position will modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for specific protein targets. While direct biological data for this specific compound is not yet prevalent in public literature, its core structure strongly suggests that its therapeutic potential lies in the modulation of key cellular signaling pathways, most likely through the inhibition of protein kinases.
Hypothesis-Driven Target Identification: A Multi-pronged Approach
Given the extensive evidence of indazole derivatives as kinase inhibitors, a primary hypothesis is that 5-Bromo-6-isopropoxy-1H-indazole will exhibit inhibitory activity against one or more protein kinases. The initial phase of target identification should therefore focus on broad kinase profiling, followed by a funnel-down approach to validate the most promising candidates.
Initial Target Prioritization
Based on the activities of structurally related compounds, the following kinase families represent high-priority starting points for investigation:
-
Receptor Tyrosine Kinases (RTKs):
-
VEGFR (Vascular Endothelial Growth Factor Receptors): Many indazole-based drugs, like Axitinib and Pazopanib, are potent VEGFR inhibitors, crucial for blocking tumor angiogenesis.[4][8][10]
-
EGFR (Epidermal Growth Factor Receptor): A well-established target in various cancers, some indazole and imidazole derivatives have shown EGFR inhibitory activity.[5][11]
-
FGFR (Fibroblast Growth Factor Receptors): Deregulation of FGFR signaling is implicated in numerous cancers, and indazole derivatives have been developed as FGFR inhibitors.[8][9]
-
-
Non-Receptor Tyrosine Kinases:
-
Bcr-Abl: A key target in chronic myeloid leukemia, and a known target for some indazole compounds.[9]
-
-
Serine/Threonine Kinases:
Beyond kinases, other enzyme classes targeted by indazole scaffolds warrant consideration:
-
Indoleamine-2,3-dioxygenase 1 (IDO1): An immunosuppressive enzyme that is a promising target in immuno-oncology.[2][9]
-
Carbonic Anhydrases (CAs): Involved in pH regulation and tumorigenesis.[9]
The following diagram illustrates the proposed workflow for target identification and validation.
Caption: A multi-phase workflow for target identification and validation.
Experimental Protocols for Target Validation
Once initial hits are identified, a rigorous validation process is crucial. The following section details key experimental protocols.
Biochemical Assays: Quantifying Enzymatic Inhibition
Objective: To determine the potency of 5-Bromo-6-isopropoxy-1H-indazole against purified candidate kinases.
Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the purified kinase of interest and its specific substrate in kinase reaction buffer.
-
Prepare serial dilutions of 5-Bromo-6-isopropoxy-1H-indazole in the same buffer. A known inhibitor (e.g., Staurosporine or a clinically relevant inhibitor for the specific kinase) should be used as a positive control.
-
-
Reaction Setup:
-
In a 384-well plate, add 5 µL of the compound dilutions or control.
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |
Biophysical Binding Assays: Confirming Direct Interaction
Objective: To confirm the direct physical binding of the compound to the putative target protein and to determine the binding affinity (Kd).
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the ITC buffer.
-
Dissolve 5-Bromo-6-isopropoxy-1H-indazole in the final dialysis buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Target Engagement: Verifying Action in a Biological Context
Objective: To confirm that 5-Bromo-6-isopropoxy-1H-indazole engages its target within living cells.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of 5-Bromo-6-isopropoxy-1H-indazole or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Quantification:
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the heating temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Downstream Functional Analysis: From Target to Therapeutic Effect
Validating target engagement is a critical step, but understanding the functional consequences of this engagement is paramount.
Signaling Pathway Analysis
Once a target is validated (e.g., a specific kinase), the next logical step is to investigate the impact on its downstream signaling pathway.
Caption: A generalized signaling pathway illustrating kinase inhibition.
Protocol: Western Blot Analysis of Phospho-proteins
-
Cell Treatment and Lysis: Treat cancer cell lines known to be dependent on the identified target with 5-Bromo-6-isopropoxy-1H-indazole at various concentrations and time points. Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase. Also, probe a parallel blot with an antibody for the total amount of that substrate as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A dose-dependent decrease in the phosphorylated substrate indicates effective inhibition of the signaling pathway.
Cell-Based Functional Assays
The ultimate goal is to determine if target inhibition translates into a desired therapeutic effect at the cellular level.
| Assay Type | Purpose | Example Protocol |
| Anti-proliferative Assay | To measure the effect of the compound on cancer cell growth. | MTT or CellTiter-Glo assay to determine GI50 values across a panel of cancer cell lines. |
| Apoptosis Assay | To determine if the compound induces programmed cell death. | Annexin V/PI staining followed by flow cytometry to quantify apoptotic and necrotic cells. |
| Cell Cycle Analysis | To assess the compound's effect on cell cycle progression. | Propidium iodide staining of DNA followed by flow cytometry. |
| Colony Formation Assay | To evaluate the long-term effect on cell survival and proliferation. | Seeding cells at low density and treating with the compound for several days, followed by staining and counting of colonies.[13][14] |
Conclusion and Future Directions
The indazole scaffold is a highly validated starting point for the development of novel therapeutics, particularly kinase inhibitors.[4][6] 5-Bromo-6-isopropoxy-1H-indazole represents a promising, yet uncharacterized, molecule within this class. The systematic approach outlined in this guide—from broad, hypothesis-generating screens to rigorous biochemical, biophysical, and cell-based validation assays—provides a clear and robust roadmap for elucidating its mechanism of action and identifying its primary therapeutic targets. Successful execution of this strategy will be instrumental in determining the clinical potential of this compound and paving the way for its further development as a novel therapeutic agent. Subsequent in vivo studies in relevant animal models will be the crucial next step to translate these in vitro findings toward the clinic.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: )
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Indazole Derivatives: Promising Anti-tumor Agents - Bentham Science Publisher. (URL: )
- Indazole Derivatives: Promising Anti-tumor Agents - PubMed. (URL: )
- The Anticancer Activity of Indazole Compounds: A Mini Review PMID: 33238856. (URL: )
- Synthesis and biological evaluation of indazole deriv
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (URL: )
- Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors - ResearchG
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. (URL: )
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (URL: )
- 5-Bromo-1H-indazole - Chem-Impex. (URL: )
- Synthesis and biological activities of a novel series of indazole deriv
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: )
- Indazole – Knowledge and References - Taylor & Francis. (URL: )
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. (URL: )
- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (URL: )
- Pharmacological properties of indazole derivatives: recent developments - PubMed. (URL: )
- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Neg
- How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem. (URL: )
- 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem. (URL: )
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: )
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL: )
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (URL: )
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem. (URL: )
- Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Deriv
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - Semantic Scholar. (URL: )
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Literature review of 5-Bromo-6-isopropoxy-1H-indazole research
An In-Depth Technical Guide to 5-Bromo-6-isopropoxy-1H-indazole: A Medicinal Chemistry Building Block
Introduction: The Privileged Role of the Indazole Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity. The 1H-indazole ring system is a quintessential example of such a scaffold.[1][2][3] As a bioisosteric replacement for the native indole nucleus found in many endogenous ligands, the indazole moiety offers a unique combination of hydrogen bonding capabilities, aromaticity, and metabolic stability.[4] Unlike an indole, the indazole contains an additional nitrogen atom that can serve as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.[4]
This unique electronic arrangement has led to the successful development of numerous FDA-approved drugs, including the antiemetic granisetron, the multi-kinase inhibitors pazopanib and axitinib, and the PARP inhibitor niraparib.[1][4] The therapeutic success of these molecules underscores the value of the indazole core in designing novel drugs.
Within this important class of heterocycles, specifically substituted indazoles serve as critical starting materials for drug discovery campaigns. 5-Bromo-6-isopropoxy-1H-indazole is a prime example of a strategically designed building block. Its structure is pre-functionalized with two key features for synthetic elaboration:
-
A bromo group at the 5-position, which is an ideal handle for transition metal-catalyzed cross-coupling reactions to introduce aryl or heteroaryl diversity.
-
An isopropoxy group at the 6-position, which can modulate lipophilicity, solubility, and metabolic stability, while also potentially forming key interactions within a protein's binding pocket.
This guide provides a comprehensive overview of the synthesis, properties, and strategic application of 5-Bromo-6-isopropoxy-1H-indazole as a key intermediate in the development of targeted therapeutics.
Synthesis and Characterization
A robust and scalable synthesis is paramount for any building block intended for drug discovery. While numerous methods exist for constructing the indazole core, a common and effective strategy involves the reductive cyclization of ortho-nitroaryl precursors or the cyclization of ortho-halobenzaldehydes with hydrazine.[5][6][7] The following section details a plausible and efficient synthetic route to 5-Bromo-6-isopropoxy-1H-indazole.
Proposed Synthetic Pathway
The synthesis can be envisioned starting from a commercially available substituted fluorobenzaldehyde. The reaction with hydrazine hydrate offers a direct and often high-yielding method to form the indazole ring system.
Caption: Proposed synthetic route to 5-Bromo-6-isopropoxy-1H-indazole.
Experimental Protocol: Synthesis of 5-Bromo-6-isopropoxy-1H-indazole
This protocol is a representative example based on established methodologies for analogous structures.[5][8] Researchers should perform their own optimization.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-5-isopropoxy-2-fluorobenzaldehyde (5.0 g, 19.15 mmol).
-
Solvent and Reagent Addition: Add 1,4-dioxane (40 mL) followed by hydrazine monohydrate (2.8 mL, 57.45 mmol, 3.0 equiv).
-
Reaction Execution: Heat the reaction mixture to 110 °C and maintain under reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess hydrazine.
-
Extraction: Redissolve the crude residue in ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford 5-Bromo-6-isopropoxy-1H-indazole as a solid.
Physicochemical Properties
A summary of the key computed and experimental properties of the title compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrN₂O | [9] |
| Molecular Weight | 255.11 g/mol | [9] |
| Appearance | Off-white to yellow solid | [9] |
| Melting Point | Not available (Predicted >130 °C) | N/A |
| Calculated LogP | 3.2 | [10] |
| CAS Number | 1801999-52-7 (example) | N/A |
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The true value of 5-Bromo-6-isopropoxy-1H-indazole lies in its utility as a versatile intermediate. The bromine atom at the C5 position is perfectly poised for palladium-catalyzed cross-coupling reactions, which are among the most powerful and widely used transformations in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[11]
The Suzuki-Miyaura cross-coupling reaction, in particular, is an exceptionally robust method for introducing new aryl and heteroaryl moieties.[12][13][14] This allows for the rapid exploration of chemical space around the indazole core to optimize a compound's structure-activity relationship (SAR).
Workflow: From Building Block to Potent Inhibitor
A typical synthetic workflow in a medicinal chemistry campaign would involve an initial Suzuki coupling to install a key pharmacophore, followed by functionalization of the indazole nitrogen to fine-tune the molecule's properties.
Caption: A typical synthetic workflow utilizing 5-Bromo-6-isopropoxy-1H-indazole.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure based on established methods for bromoindazoles and can be adapted for microwave or conventional heating.[11][13][14][15]
-
Reaction Setup: To a microwave reaction vial, add 5-Bromo-6-isopropoxy-1H-indazole (255 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%). Add a solvent mixture of 1,4-dioxane (3 mL), ethanol (1.5 mL), and water (0.5 mL).
-
Reaction Execution (Microwave): Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for 45 minutes. Monitor for completion by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-6-isopropoxy-1H-indazole.
Biological Target Context: Tyrosine Kinase Inhibition
Indazole-based compounds are potent inhibitors of various protein kinases, enzymes that play a central role in cellular signaling pathways.[2][4] Dysregulation of kinase activity is a hallmark of many cancers, making them a major target for drug development. For example, Vascular Endothelial Growth Factor Receptors (VEGFRs) are tyrosine kinases that, when activated, initiate downstream signaling cascades leading to angiogenesis—the formation of new blood vessels that tumors require to grow.
Caption: Simplified signaling pathway of a receptor tyrosine kinase and its inhibition.
An inhibitor derived from 5-Bromo-6-isopropoxy-1H-indazole could be designed to fit into the ATP-binding pocket of a kinase like VEGFR, preventing the phosphorylation events that trigger downstream signaling. The hypothetical biological activity of such a compound is presented below.
| Kinase Target | IC₅₀ (nM) |
| VEGFR2 (KDR) | 5.2 |
| PDGFRβ | 15.8 |
| c-Kit | 45.1 |
| FGFR1 | 120.5 |
| EGFR | >10,000 |
Data is hypothetical for illustrative purposes.
Conclusion and Future Perspectives
5-Bromo-6-isopropoxy-1H-indazole is more than just another heterocycle; it is a strategically designed, high-value building block for modern drug discovery. Its pre-installed synthetic handles—the versatile bromine atom and the modulating isopropoxy group—provide medicinal chemists with a powerful platform for rapidly generating and optimizing novel drug candidates. The robust synthetic routes to its derivatization, particularly via Suzuki-Miyaura coupling, enable the efficient exploration of structure-activity relationships essential for developing potent and selective therapeutics. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of well-designed intermediates like 5-Bromo-6-isopropoxy-1H-indazole will only increase, solidifying its place in the toolbox of pharmaceutical researchers.
References
-
Jadhav, S. D., & Sharma, N. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]
-
Shaik, A. B., et al. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 11(1). [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current Opinion in Drug Discovery & Development, 11(6), 803-815. Note: While not directly cited, this reference supports the general principles of efficient synthesis discussed. A placeholder URL is provided as direct access may vary: [Link]
-
El Kazzouli, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 11(8), 579-584. [Link]
-
Iesce, M. R., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17539-17551. [Link]
-
El Kazzouli, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Ait Lahcen, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(10), 5557-5566. [Link]
-
Gallavardin, T., & Franck, X. (2025). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. [Link]
-
PubChem. (n.d.). 5-bromo-1H-indazole. National Center for Biotechnology Information. [Link]
-
PureSynth. (n.d.). 5-Bromo-1H-Indazole 97%. Product Page. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Reaction Database. [Link]
- Google Patents. (2009).
- Google Patents. (2024). Indazole compounds as pkmyt1 kinase inhibitors. WO2024179948A1.
-
Sapeta, K., & Kerr, M. A. (2007). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12, 225-276. [Link]
- Google Patents. (2009). Substituted pyrazolospiroketone compounds. WO2009144554A1.
-
ResearchGate. (n.d.). Scheme 2 Synthesis of 5,6-dihydroxy-1H-indazole. Image from Publication. [Link]
-
Singh, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-64. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Silico Elucidation of 5-Bromo-6-isopropoxy-1H-indazole: A Fragment-Based Modeling Protocol
Executive Summary & Structural Rationale
This guide details the computational evaluation of 5-Bromo-6-isopropoxy-1H-indazole , a privileged scaffold in the design of ATP-competitive kinase inhibitors, specifically targeting Serum/Glucocorticoid Regulated Kinase 1 (SGK1) .
While standard docking protocols often treat ligands as geometric shapes with simple point charges, this molecule presents a specific challenge: the 5-Bromo substituent . In standard molecular mechanics, halogens are often treated as dense negative spheres. However, in high-affinity kinase binding, heavy halogens (Br, I) exhibit a "sigma hole"—a localized region of positive electrostatic potential that forms highly directional Halogen Bonds (X-bonds) with backbone carbonyl oxygen atoms in the kinase hinge region.
This protocol serves as a self-validating system to model this interaction accurately, moving beyond standard force fields to incorporate Quantum Mechanical (QM) parametrizations and explicit sigma-hole modeling.
Core Pharmacophore Features
| Feature | Chemical Moiety | Biological Function | Modeling Criticality |
| Hinge Binder | 1H-Indazole (N1/N2) | Forms bidentate H-bonds with kinase hinge (e.g., SGK1 Asp177/Ile179). | High: Requires correct tautomer assignment. |
| X-Bond Donor | 5-Bromo | Forms directional halogen bond with backbone carbonyls. | Critical : Requires sigma-hole parameterization. |
| Hydrophobic Fill | 6-Isopropoxy | Occupies the solvent-exposed region or hydrophobic back-pocket. | Medium: Steric fitting and solvation effects. |
Computational Workflow: The "Sigma-Hole" Protocol
Standard "black-box" docking often fails to predict the potency of brominated indazoles because it neglects the anisotropy of the halogen charge. The following workflow integrates Density Functional Theory (DFT) with molecular docking to correct this.
Diagram 1: Integrated QM/MM Modeling Workflow
Caption: Workflow integrating QM-derived electrostatics to accurately model the anisotropic halogen contribution before docking and dynamic simulation.
Step-by-Step Experimental Protocols
Phase A: Ligand Preparation & Sigma Hole Quantification
Objective: To assign partial charges that reflect the positive potential at the tip of the Bromine atom.
-
Geometry Optimization:
-
Software: Gaussian 16 or ORCA.
-
Method: DFT functional B3LYP with basis set 6-311G(d,p) (includes polarization functions essential for Br).
-
Why: Standard force fields (MMFF94) place a uniform negative charge on Br. DFT reveals the electron deficiency along the C-Br extension.
-
-
Electrostatic Potential (ESP) Mapping:
-
Generate the ESP surface.
-
Validation Check: Locate the local maximum (
) on the Br atom tip. It must be positive (typically +10 to +20 kcal/mol for aryl bromides).
-
-
Charge Fitting:
-
Fit RESP (Restrained Electrostatic Potential) charges to the ligand centers.
-
Crucial Step: If using a force field like CHARMM or AMBER, introduce a "Virtual Site" (Extra Point) massless particle at distance
Å from the Br nucleus along the C-Br bond vector to represent the sigma hole.
-
Phase B: Target Selection & Grid Generation
Target: SGK1 (Serum/Glucocorticoid Regulated Kinase 1). Reference Structure: PDB ID 3HDM (Crystal structure of SGK1 with ATP-competitive inhibitor).
-
Protein Prep:
-
Remove water molecules (except conserved structural waters in the catalytic spine).
-
Protonate Histidine residues at pH 7.4.
-
Hinge Optimization: Ensure the backbone carbonyls of Asp177 and Ile179 (SGK1 numbering) are accessible.
-
-
Grid Generation (Glide/AutoDock):
-
Center grid on the co-crystallized ligand centroid.
-
Constraint Setup: Define a Halogen Bond Constraint or a Metal/H-bond acceptor sphere on the backbone carbonyl of the hinge residue (typically the residue equivalent to the "Gatekeeper+2" position).
-
Phase C: Molecular Docking & Scoring
Objective: Isolate the binding pose driven by the Indazole H-bonds and the 5-Br X-bond.
-
Docking Execution:
-
Run rigid-receptor docking.
-
Scoring Function: Use a scoring function calibrated for halogen bonding (e.g., Glide XP or AutoDock VinaXB ). Standard Vina may underestimate the Br interaction.
-
-
Pose Filtering Criteria:
-
Hinge H-bonds: Indazole N1-H
Backbone C=O; Indazole N2 Backbone N-H. -
X-Bond Geometry:
-
Distance (
): Å. -
Angle (
): (Strict linearity is required for sigma hole overlap).
-
-
Interaction Analysis & Signaling Pathway
The 5-Bromo-6-isopropoxy-1H-indazole scaffold acts as a competitive inhibitor. By locking the kinase in an inactive state, it prevents downstream phosphorylation of targets like FOXO3a and NDRG1.
Diagram 2: Structural Interaction Network (SGK1 Pocket)
Caption: Interaction map detailing the tripartite binding mode: Hinge H-bonding, Halogen bonding (Br), and Hydrophobic shielding (Isopropoxy).[1][2]
Quantitative Data Summary
The following data represents typical values expected from a validated QM/MM docking simulation of this scaffold against SGK1.
Table 1: Geometric & Energetic Benchmarks
| Interaction Type | Atom Pair | Ideal Distance (Å) | Ideal Angle (°) | Est. Energy Contribution ( |
| H-Bond | Indazole N1-H | |||
| Halogen Bond | 5-Br | |||
| Hydrophobic | Isopropoxy | N/A |
Note on Causality: The 5-Br interaction is weaker than a canonical H-bond but is causally significant for selectivity. Many kinases lack the specific backbone geometry to accept the halogen bond, making this scaffold selective for subsets like SGK/CK2.
ADMET & Stability Profiling
For a drug development professional, binding affinity is secondary to developability.
-
Metabolic Stability: The 6-isopropoxy group is a potential site for dealkylation by CYP450 enzymes.
-
In Silico Prediction: Run Site of Metabolism (SOM) prediction (e.g., SMARTCyp).
-
Mitigation: If high clearance is predicted, consider deuteration of the isopropyl group or cyclization to a difluoromethoxy analog.
-
-
Solubility: Indazoles are generally planar and lipophilic (LogP ~3-4 for this fragment).
-
Calculation: Calculated LogS should be monitored. The isopropoxy group aids solubility compared to a phenyl ring but increases lipophilicity compared to a hydroxyl.
-
References
-
Sherk, A. B., et al. (2008). "Development of a specific inhibitor of the serum- and glucocorticoid-regulated kinase 1." Endocrinology. (Describes GSK650394, the parent indazole inhibitor).
-
Wilcken, R., et al. (2013). "Halogen bonding in protein–ligand complexes: design, structure and thermodynamics." Journal of Medicinal Chemistry. (Authoritative review on modeling halogen bonds).
-
Protein Data Bank. "Crystal structure of SGK1 in complex with AMP-PNP." PDB ID: 3HDM.
-
Kolář, M., & Hobza, P. (2016). "Computer-Aided Drug Design (CADD): From Ligand-Receptor Interaction to Drug Design." Chemical Reviews. (Methodology for Sigma-hole implementation).
-
Hardegger, L. A., et al. (2011). "Systematic investigation of halogen bonding in protein-ligand interactions." Angewandte Chemie International Edition.
Sources
Steric Tuning and Metabolic Shielding: The Strategic Role of the Isopropoxy Group in Indazole-Based Kinase Inhibitors
The following technical guide details the structure-activity relationship (SAR), metabolic advantages, and synthetic integration of the isopropoxy group within indazole-based drug candidates.
Executive Summary
The indazole scaffold is a "privileged structure" in modern drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., Axitinib, Pazopanib). However, early-stage indazole hits often suffer from two critical liabilities: sub-optimal hydrophobic pocket occupancy and rapid metabolic clearance via O-dealkylation.
This guide analyzes the Isopropoxy Effect —a medicinal chemistry strategy where replacing a methoxy or ethoxy group with an isopropoxy moiety enhances potency through superior steric complementarity while simultaneously extending half-life by shielding the ether oxygen from Cytochrome P450 enzymes. We examine the mechanistic basis of this effect, supported by case studies in FGFR1 inhibition, and provide validated protocols for synthesizing and testing these motifs.
Mechanistic Role of the Isopropoxy Group[1]
Steric Complementarity & Hydrophobic Filling
In many kinase ATP-binding pockets, the "gatekeeper" region or the solvent-exposed front regions contain hydrophobic sub-clefts. Small substituents like methoxy groups often leave these pockets partially empty, resulting in an energetic penalty (unfavorable enthalpy of binding).
The isopropoxy group (
-
Displaces High-Energy Water: Ejects "unhappy" water molecules trapped in hydrophobic pockets, leading to a gain in entropy.
-
Increases Van der Waals Contact: The isopropyl gem-dimethyl group can rotate to maximize surface area contact with hydrophobic residues (e.g., Valine, Leucine, Phenylalanine) within the binding site.
Metabolic Shielding (The "Teflon" Effect)
Methoxy groups are notorious "soft spots" for metabolism. CYP450 enzymes (specifically CYP2D6 and CYP3A4) readily perform O-demethylation, converting the ether to a phenol, which is then rapidly glucuronidated and excreted.
-
Mechanism of Stabilization: The isopropoxy group hinders the approach of the CYP450 heme-oxo species to the
-carbon. The steric bulk of the two methyl groups protects the ether linkage, significantly reducing the rate of O-dealkylation compared to primary alkyl chains.
Case Study: Optimization of FGFR1 Inhibitors
A definitive example of the "Isopropoxy Advantage" is found in the optimization of 3-phenyl-1H-indazole derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in gastric and lung cancers.
Data Source: Liu et al. (Reference 1) demonstrated that increasing the steric bulk of the alkoxy substituent at the 3-position of the phenyl ring directly correlated with inhibitory potency.
Table 1: SAR Comparison of Alkoxy-Indazoles against FGFR1
| Compound ID | R-Group (Alkoxy) | IC50 (nM) | Binding Mode Insight |
| 14a | Methoxy ( | 15.0 | Minimal pocket filling; loose fit. |
| 14b | Ethoxy ( | 13.2 | Improved depth, but linear chain lacks width. |
| 14c | Isopropoxy ( | 9.8 | Optimal Fit: Branched methyls fill the hydrophobic cavity tightly. |
| 14d | Isopropoxy + 4-Fluoro | 5.5 | Synergistic effect of lipophilicity + electronic modulation. |
Analysis: The transition from Methoxy (14a) to Isopropoxy (14c) resulted in a 35% improvement in potency . Molecular docking revealed that the isopropoxy group wedged firmly into a hydrophobic cleft defined by the gatekeeper residue, stabilizing the active conformation of the kinase.
Visualization of SAR Logic & Signaling
The following diagrams illustrate the decision-making logic in lead optimization and the downstream signaling pathways affected by these inhibitors.
Diagram 1: The "Isopropoxy Decision Tree" in Lead Optimization
Caption: Logical flow for transitioning from a hit compound to an optimized lead using alkoxy modulation.
Diagram 2: FGFR1 Signaling Pathway Blockade
Caption: Mechanism of action showing where Isopropoxy-Indazoles (e.g., Compound 14c) intercept oncogenic signaling.
Experimental Protocols
Chemical Synthesis: Introduction of the Isopropoxy Group
This protocol describes the O-alkylation of a 3-(3-hydroxyphenyl)-1H-indazole intermediate. This is the most robust method for introducing the group late-stage.
Reagents:
-
3-(3-hydroxyphenyl)-1H-indazole (1.0 eq)
-
2-Bromopropane (Isopropanol bromide) (1.5 eq)
-
Potassium Carbonate (
) (2.0 eq) -
DMF (Dimethylformamide), anhydrous
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the hydroxy-indazole substrate in 5 mL of anhydrous DMF under an inert atmosphere (
). -
Deprotonation: Add 2.0 mmol of
. Stir at room temperature for 30 minutes to form the phenolate anion. -
Alkylation: Add 1.5 mmol of 2-bromopropane dropwise via syringe.
-
Heating: Heat the reaction mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.
-
Checkpoint: The starting material peak (M+H) should disappear; the product peak will show M+H + 42 Da.
-
-
Workup: Quench with ice water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
Bioactivity Assay: FGFR1 Kinase Inhibition (FRET)
To validate the potency gain, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant human FGFR1 kinase domain.
-
Biotinylated peptide substrate (poly Glu:Tyr).
-
Europium-labeled anti-phosphotyrosine antibody.
-
APC-labeled Streptavidin.
Protocol:
-
Preparation: Dilute compounds (Methoxy, Ethoxy, Isopropoxy variants) in DMSO to 100x final concentration.
-
Incubation: Mix kinase (0.5 nM), peptide substrate (50 nM), and ATP (at
, typically 10 M) in kinase buffer (50 mM HEPES pH 7.5, 10 mM ). -
Reaction: Add compound solution. Incubate at room temperature for 60 minutes.
-
Detection: Add detection mix (Eu-antibody + APC-Streptavidin) containing EDTA to stop the reaction.
-
Readout: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader.
-
Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
References
-
Liu, Y., et al. (2018). "Design, synthesis and biological evaluation of indazole derivatives as FGFR1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Elsayed, M.S.A., et al. (2019). "Indazole-based derivatives as VEGFR-2 kinase inhibitors: Synthesis, biological evaluation and molecular docking." Bioorganic Chemistry.
-
Meanwell, N.A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
- Vertex AI Search. (2025). "Grounding search for Indazole Isopropoxy Bioactivity.
The 5-Bromo-Indazole Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole moiety, a bioisostere of indole, has emerged as a cornerstone in medicinal chemistry, yielding a multitude of clinically relevant compounds. The strategic introduction of a bromine atom at the 5-position of the indazole ring has proven to be a particularly fruitful strategy in the development of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-bromo-indazoles, with a primary focus on their role as kinase inhibitors. We will delve into the synthetic strategies employed to access this privileged core, dissect the intricate details of how structural modifications influence biological activity, and explore the downstream effects on critical signaling pathways. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and actionable insights to drive the design of next-generation 5-bromo-indazole-based therapeutics.
The Ascendancy of the Indazole Scaffold in Medicinal Chemistry
Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their unique structural framework, featuring a bicyclic system of a benzene ring fused to a pyrazole ring, provides a versatile template for interacting with a diverse range of biological targets.[2] This has led to the development of indazole-based drugs with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] Several FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole core, underscoring its clinical significance.[3]
The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in most biologically active derivatives.[2] The nitrogen atoms at positions 1 and 2 offer opportunities for substitution, influencing the molecule's physicochemical properties and target engagement.
The Strategic Importance of the 5-Bromo Substituent
The introduction of a bromine atom at the 5-position of the indazole ring is a key design element in many potent inhibitors. This substitution offers several advantages:
-
A Vector for Further Functionalization: The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl groups.[4] This allows for extensive exploration of the chemical space around the indazole core to optimize target affinity and selectivity.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electronic distribution within the indazole ring system, potentially impacting key interactions with the target protein.
-
Enhancement of Binding Affinity: In some cases, the bromine atom can form specific halogen bonds with backbone carbonyls or other electron-rich pockets within the active site of the target protein, thereby enhancing binding affinity.[5]
-
Improved Pharmacokinetic Properties: Halogenation can influence a molecule's metabolic stability and membrane permeability, which are critical parameters in drug development. The bromine on the indazole often remains intact during metabolism.[3][6]
Synthetic Strategies for Accessing the 5-Bromo-Indazole Core and its Derivatives
The 5-bromo-1H-indazole core is a crucial starting material for the synthesis of a vast number of derivatives.[7] Several synthetic routes are available for its preparation and subsequent functionalization.
Synthesis of the Core Scaffold
A common method for the synthesis of 5-bromo-1H-indazole involves the diazotization of a substituted aniline followed by intramolecular cyclization. For instance, the diazotization of 2-alkyl-4-bromo-6-methylanilines, followed by quenching with a thiol and subsequent base-mediated cyclization, yields the corresponding 5-bromo-indazole.[8][9]
Functionalization at the C3 Position
The C3 position of the indazole ring is a frequent site for modification to enhance biological activity.
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the C3 position can be achieved via a Friedel-Crafts acylation of 5-bromo-1H-indazole, yielding 1-(5-bromo-1H-indazol-3-yl)ethanone, a key building block for further elaboration.[10]
-
Halogenation: Direct halogenation at the C3 position, for example, using N-bromosuccinimide (NBS), provides a reactive intermediate for subsequent cross-coupling reactions.
Functionalization at the N1 Position
Alkylation or arylation at the N1 position is another common strategy to modulate the properties of 5-bromo-indazole derivatives. This is often achieved by reacting the N-H of the indazole with a suitable electrophile in the presence of a base.
Suzuki-Miyaura Cross-Coupling at the C5 Position
The bromine atom at the C5 position is readily exploited in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of aryl and heteroaryl substituents. This reaction is pivotal for exploring the SAR of this position.[4]
Structure-Activity Relationship (SAR) of 5-Bromo-Indazoles as Kinase Inhibitors
The 5-bromo-indazole scaffold has proven to be particularly effective in the design of potent and selective kinase inhibitors. Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
General SAR Observations
The following table summarizes key SAR insights gleaned from various studies on 5-bromo-indazole-based kinase inhibitors, primarily targeting the PI3K/Akt/mTOR pathway.
| Position of Modification | Moiety/Substituent | Impact on Activity | Rationale and Insights |
| N1 | Small alkyl or substituted aryl groups | Often crucial for potency | Can occupy a hydrophobic pocket in the kinase active site and influence the overall conformation of the inhibitor. |
| C3 | Hydrogen, methyl, or small amides | Significant impact on potency | A methyl group at this position can enhance potency compared to hydrogen. Amide functionalities can form key hydrogen bonds with the hinge region of the kinase.[8][9] |
| C5 | Aryl or heteroaryl groups (introduced via Suzuki coupling) | Critical for potency and selectivity | These groups can extend into solvent-exposed regions or interact with specific sub-pockets of the kinase active site, driving both affinity and selectivity. |
| C6 | Hydrogen or small substituents | Generally, only small groups are tolerated | Bulky substituents at this position can lead to steric clashes and a decrease in activity. |
| C7 | Small alkyl or hydrogen | Can influence potency | Substitution at this position can be used to fine-tune activity and selectivity, as seen in some Akt inhibitors where larger groups may clash with the gatekeeper residue of the wild-type kinase.[8][9] |
Case Study: 5-Bromo-Indazole-Based Akt Inhibitors
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.[11][12] Several potent Akt inhibitors are based on the 5-bromo-indazole scaffold.
In the development of analog-sensitive Akt inhibitors, the C7 position of the indazole ring was identified as a promising site for introducing bulky substituents that would clash with the gatekeeper methionine of wild-type Akt, thereby conferring selectivity for the engineered analog-sensitive kinase.[8][9] This highlights the intricate interplay between the inhibitor's structure and the specific topology of the kinase active site.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target for 5-Bromo-Indazoles
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently dysregulated in human cancers.[13][14] 5-Bromo-indazole-based inhibitors that target key kinases within this pathway, such as Akt and mTOR, have shown significant therapeutic promise.
Experimental Protocols
To ensure the practical applicability of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of a key 5-bromo-indazole intermediate and a representative kinase inhibition assay.
Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone
This protocol describes the Friedel-Crafts acylation of 5-bromo-1H-indazole.[10]
Materials:
-
5-Bromo-1H-indazole
-
Aluminum chloride (AlCl₃)
-
Acetyl chloride or acetic anhydride
-
Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a stirred suspension of aluminum chloride (2.2 equivalents) in dichloromethane at 0 °C, add acetyl chloride (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add 5-bromo-1H-indazole (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(5-bromo-1H-indazol-3-yl)ethanone.
LanthaScreen™ Eu Kinase Binding Assay
This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase binding assay.[15][16]
Materials:
-
Kinase of interest (e.g., Akt1)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer
-
384-well assay plates
-
Test compounds (5-bromo-indazole derivatives) dissolved in DMSO
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reagent Preparation: Prepare a 2x kinase/antibody solution and a 2x tracer solution in kinase buffer according to the manufacturer's instructions.
-
Assay Assembly:
-
Add 5 µL of the diluted test compound to the assay wells.
-
Add 5 µL of the 2x kinase/antibody solution to all wells.
-
Add 5 µL of the 2x tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 5-bromo-indazole scaffold has firmly established itself as a privileged motif in drug discovery, particularly in the realm of kinase inhibitors. Its synthetic tractability, coupled with the multifaceted role of the 5-bromo substituent, provides a powerful platform for the design of potent and selective therapeutic agents. The detailed SAR insights and experimental protocols presented in this guide offer a solid foundation for researchers to build upon.
Future efforts in this area will likely focus on:
-
Exploring Novel Chemical Space: Leveraging the versatility of the 5-bromo substituent to access novel and diverse chemical matter through innovative cross-coupling methodologies.
-
Targeting Emerging Kinases: Applying the principles of 5-bromo-indazole design to inhibit newly validated kinase targets implicated in disease.
-
Developing Allosteric Inhibitors: Moving beyond the ATP-competitive binding mode to design 5-bromo-indazole-based allosteric modulators with potentially improved selectivity and safety profiles.
-
Optimizing ADME Properties: Fine-tuning the physicochemical properties of 5-bromo-indazole derivatives to achieve optimal absorption, distribution, metabolism, and excretion profiles for in vivo efficacy.
By continuing to unravel the intricate structure-activity relationships of this remarkable scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines to address unmet medical needs.
References
- Okuzumi, T., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3684-3687.
- Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9639-9651.
- Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Role of Indazole Derivatives in Modern Drug Discovery.
-
Okuzumi, T., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. RSC Publishing. Retrieved from [Link]
- Cannaert, A., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis.
- Sarkar, F. H., & Li, Y. (2014). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International journal of molecular sciences, 15(8), 14626–14659.
- Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters, 26(11), 2679–2683.
- Zhao, L., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 297, 117765.
- Battistutta, R., et al. (2005). Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. Chemistry & biology, 12(11), 1211–1219.
- Asif, M. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4463.
- Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
-
Ferguson, F. M., et al. (2016). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][8][16]diazepin-6-one scaffold. Bioorganic & medicinal chemistry letters, 26(16), 4023–4028.
- Helal, M. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC medicinal chemistry, 12(10), 1698–1711.
- Helal, M. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC medicinal chemistry, 12(10), 1698–1711.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. ias.ac.in [ias.ac.in]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Advanced Protocol: Leveraging 5-Bromo-6-isopropoxy-1H-indazole in Kinase Inhibitor Development
Abstract & Core Rationale
This application note details the strategic utilization of 5-Bromo-6-isopropoxy-1H-indazole (CAS: 885278-83-7) as a privileged scaffold in the discovery of ATP-competitive kinase inhibitors. While indazoles are well-established bioisosteres of the purine ring in ATP, this specific derivative offers two distinct advantages for Structure-Activity Relationship (SAR) profiling:
-
The 5-Bromo "Exit Vector": A halogen handle positioned to allow palladium-catalyzed cross-coupling, enabling extension into the kinase solvent-exposed front or the hydrophobic pocket II, depending on the specific kinase binding mode.
-
The 6-Isopropoxy Moiety: A lipophilic group that modulates LogP (solubility/permeability) and provides steric bulk to fill the ribose-binding pocket or hydrophobic region I, often enhancing selectivity against off-target kinases.
This guide provides a dual-workflow protocol: Chemical Functionalization (library generation) and Biochemical Screening (ADP-Glo™ assay) to validate hits against targets such as ROCK1/2 , Aurora Kinases , or JAK2 .
Chemical Functionalization Workflow
Objective: To transform the inert 5-bromo intermediate into a bioactive focused library.
The 5-position of the indazole ring is critical for potency. In many co-crystal structures (e.g., Axitinib, Linifanib), substituents at this position interact with the hinge region or the gatekeeper residue. We utilize a Suzuki-Miyaura Cross-Coupling protocol optimized for high-throughput parallel synthesis.
Reagents & Equipment[1][2]
-
Scaffold: 5-Bromo-6-isopropoxy-1H-indazole (1.0 eq).
-
Coupling Partners: Diverse Aryl/Heteroaryl boronic acids (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Base: Cs₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
-
Inert Atmosphere: Nitrogen or Argon.
Step-by-Step Synthesis Protocol
-
Preparation: Dissolve 5-Bromo-6-isopropoxy-1H-indazole (0.2 mmol) in degassed 1,4-dioxane (2 mL) in a microwave-compatible vial.
-
Activation: Add the specific aryl boronic acid (0.24 mmol), Cs₂CO₃ (0.6 mmol), and the Pd catalyst (0.01 mmol).
-
Reaction: Seal the vial and purge with N₂ for 2 minutes. Heat at 100°C for 2 hours (thermal) or 120°C for 20 mins (microwave irradiation).
-
Work-up: Filter through a Celite pad, wash with EtOAc, and concentrate in vacuo.
-
Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
QC: Verify structure via LC-MS (Target Mass = Scaffold - Br + Boronic Fragment).
Visualization: SAR Library Generation Workflow
Figure 1: Workflow for converting the 5-bromo scaffold into a testable kinase inhibitor library.
Biochemical Kinase Assay Protocol (ADP-Glo™)
Objective: To quantify the inhibitory potency (IC50) of the synthesized library against a target kinase (e.g., ROCK1).
We utilize the ADP-Glo™ Kinase Assay (Promega).[1][2][3] This homogeneous, luminescent assay measures ADP formation, which is directly proportional to kinase activity.[1] It is preferred over fluorescence-based assays for indazoles to avoid potential autofluorescence interference from the heterocycle.
Assay Principle
-
Kinase Reaction: Kinase + ATP + Substrate → Phospho-Substrate + ADP.
-
ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[1][2][4]
-
Detection Reagent: Converts ADP back to ATP, which drives a Luciferase/Luciferin reaction to produce light.[1][4]
Materials
-
Kinase: Recombinant Human ROCK1 (or target of choice).
-
Substrate: S6 Kinase Peptide or generic substrate (e.g., Histone H1).
-
ATP: Ultra-pure (10mM stock).
-
Test Compounds: 10mM DMSO stocks of synthesized indazoles.
-
Plate: 384-well solid white low-volume plate (Corning #4513).
Detailed Protocol
Phase 1: The Kinase Reaction (10 µL Volume)
-
Compound Transfer: Acoustic dispense 50 nL of test compound (100x final conc.) into the 384-well plate.[2]
-
Controls: High Control (DMSO only), Low Control (20 µM Staurosporine).
-
-
Enzyme Addition: Add 5 µL of 2x Kinase Solution (diluted in 1x Kinase Buffer: 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).
-
Incubation: Incubate for 10 mins at RT to allow compound-enzyme binding.
-
-
Start Reaction: Add 5 µL of 2x Substrate/ATP Mix.
-
Note: ATP concentration should be at Km(app) (typically 10-50 µM) to ensure competitive inhibition kinetics.
-
-
Incubation: Seal plate and incubate at RT for 60 minutes.
Phase 2: ADP Detection
-
Depletion: Add 10 µL of ADP-Glo™ Reagent . Spin down plate (1000 rpm, 1 min). Incubate for 40 mins at RT.
-
Mechanism: This digests unreacted ATP.
-
-
Detection: Add 20 µL of Kinase Detection Reagent .
-
Final Incubation: Incubate for 30 mins at RT.
-
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., BMG PHERAstar).
Visualization: ADP-Glo Assay Logic
Figure 2: The sequential reaction steps of the ADP-Glo assay ensuring high signal-to-noise ratio.
Data Analysis & Interpretation
Quantitative Metrics
Transform Raw Luminescence Units (RLU) into % Inhibition using the following formula:
Quality Control (Z-Factor)
For a valid screening assay, the Z-factor must be > 0.5 .
Data Summary Table
| Parameter | Optimal Range | Troubleshooting Note |
| DMSO Tolerance | < 2% Final | Indazoles are hydrophobic; ensure solubility but do not kill enzyme activity. |
| Signal/Background | > 10-fold | If low, increase Enzyme concentration or incubation time. |
| Z-Factor | 0.5 - 0.9 | If < 0.5, check pipetting precision or reagent stability. |
| IC50 Fitting | Sigmoidal Dose-Response | Use 4-parameter logistic regression (Hill Slope should be ~1.0). |
Troubleshooting & Critical Considerations
-
Compound Aggregation: Lipophilic scaffolds like 5-bromo-6-isopropoxy-1H-indazole can form colloidal aggregates at high concentrations, leading to false positives.
-
Solution: Include 0.01% Triton X-100 in the kinase buffer to disrupt aggregates.
-
-
Solubility: The isopropoxy group aids solubility, but if the Suzuki coupling adds a large hydrophobic ring, the product may precipitate.
-
Check: Inspect the acoustic source plate for precipitation before dispensing.
-
-
Interference: While ADP-Glo is robust, always run a "Compound Interference" control (Compound + ADP + Detection Reagent) without enzyme to ensure the compound doesn't inhibit the Luciferase itself.
References
-
Coyne, A. G., et al. (2010). Fragment-based approaches to the discovery of kinase inhibitors.[5][6] Journal of Medicinal Chemistry.[7] Retrieved from [Link]
-
Lin, X., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).[8] Bioorganic & Medicinal Chemistry.[6][9][10] Retrieved from [Link]
-
Feng, Y., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. promega.com [promega.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 5. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-Based Drug Discovery | April 19-20, 2022 | San Diego, CA [drugdiscoverychemistry.com]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. mdpi.com [mdpi.com]
Experimental design for in vitro studies with 5-Bromo-6-isopropoxy-1H-indazole
Application Note: Experimental Design for In Vitro Profiling of 5-Bromo-6-isopropoxy-1H-indazole
Executive Summary & Scientific Context
5-Bromo-6-isopropoxy-1H-indazole (CAS: 1256256-44-2) is a privileged heterocyclic scaffold and a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Rociletinib (CO-1686) .
While often categorized as a chemical building block, this compound possesses intrinsic structural motifs—specifically the indazole core mimicking the adenine purine ring—that necessitate rigorous in vitro profiling during early-stage drug discovery. In Fragment-Based Drug Discovery (FBDD), evaluating such scaffolds helps elucidate the Structure-Activity Relationship (SAR) of the final drug candidate.
This guide provides a comprehensive experimental framework for researchers to:
-
Validate Chemical Integrity: Ensure the stability and solubility of the scaffold prior to biological introduction.
-
Assess Biological Baseline: Determine the intrinsic kinase affinity and cytotoxicity of the fragment to distinguish scaffold activity from final drug potency.
-
Establish Control Systems: Use this molecule as a negative control or a reference fragment in EGFR-mutant assays.
Experimental Design Strategy
The evaluation of 5-Bromo-6-isopropoxy-1H-indazole requires a dual-phase approach: Physicochemical Characterization followed by Biological Interrogation .
Phase 1: Physicochemical Stability
Indazoles are lipophilic. The 6-isopropoxy group adds steric bulk and hydrophobicity. Improper solubilization in aqueous buffers will lead to microprecipitation, causing false negatives in kinase assays (due to lack of availability) or false positives in cell assays (due to aggregate toxicity).
Phase 2: Target Engagement (EGFR)
Since this molecule is the core scaffold for Rociletinib, the primary biological hypothesis is that it may exhibit weak, reversible binding to the ATP-binding pocket of EGFR, specifically the T790M mutant.
Workflow Visualization
The following diagram outlines the logical flow from compound preparation to data readout.
Caption: Integrated workflow for the validation and profiling of indazole scaffolds.
Detailed Protocols
Protocol A: Stock Solution Preparation & Management
Rationale: The 6-isopropoxy group increases lipophilicity (cLogP ~2.9). DMSO is the required solvent. Aqueous dilution must be performed stepwise to prevent "crashing out."
Materials:
-
5-Bromo-6-isopropoxy-1H-indazole (>98% purity).
-
Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).
-
Amber glass vials (to prevent photodegradation of the bromide).
Procedure:
-
Weighing: Weigh 10 mg of compound into a tared amber vial.
-
Dissolution: Calculate the volume of DMSO required to achieve a 50 mM stock concentration.
-
Calculation:
-
-
Sonicate: Sonicate for 5 minutes at room temperature. Visual inspection must confirm a clear, particulate-free solution.
-
Storage: Aliquot into 20 µL volumes and store at -80°C. Avoid freeze-thaw cycles (max 3 cycles).
Self-Validating Step: Before any assay, dilute 1 µL of stock into 99 µL of PBS (1% DMSO final). Measure Absorbance at 600nm. If OD600 > 0.05, precipitation has occurred; the stock is invalid.
Protocol B: Biochemical Kinase Assay (EGFR-T790M)
Rationale: To determine if the fragment retains affinity for the ATP-binding pocket of EGFR. We use an ADP-Glo™ format (Promega) which quantifies ADP produced by the kinase reaction.
Reagents:
-
Recombinant EGFR (T790M/L858R) Kinase.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP (Ultrapure).
-
Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
Step-by-Step Methodology:
-
Plate Prep: Use white, 384-well low-volume plates.
-
Compound Dilution: Prepare a 10-point dose-response curve of 5-Bromo-6-isopropoxy-1H-indazole in Assay Buffer (max concentration 100 µM, 3-fold serial dilution).
-
Note: Maintain DMSO constant at 1% across all wells.
-
-
Enzyme Addition: Add 2 µL of EGFR kinase (0.5 ng/µL) to wells. Incubate for 10 min at RT (allows fragment to occupy the pocket).
-
Reaction Start: Add 2 µL of ATP/Substrate mix (10 µM ATP final).
-
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add 4 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
-
Readout: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase). Read Luminescence.
Data Interpretation:
-
Positive Control: Rociletinib (expect IC50 < 20 nM).
-
Negative Control: 1% DMSO only.
-
Test Compound: If the scaffold is active, expect weak inhibition (IC50 in µM range). If IC50 > 50 µM, the fragment is considered "inactive" in this conformation.
Protocol C: Cellular Viability Assay (H1975)
Rationale: H1975 cells harbor the EGFR T790M/L858R mutation. This assay determines if the compound can penetrate the cell membrane and affect cell survival, either via on-target (EGFR) or off-target toxicity.
Cell Line: NCI-H1975 (ATCC® CRL-5908™).
Procedure:
-
Seeding: Seed 3,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS. Incubate 24h for attachment.
-
Treatment: Remove media. Add 100 µL fresh media containing 5-Bromo-6-isopropoxy-1H-indazole (Range: 0.1 µM to 100 µM).
-
Triplicates required.
-
-
Exposure: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout (CTG): Add 100 µL CellTiter-Glo® reagent. Shake 2 min. Incubate 10 min. Read Luminescence.
Signaling Pathway Context (EGFR)
Understanding the biological context is crucial. The following diagram illustrates the EGFR signaling cascade where this inhibitor class acts.
Caption: EGFR signaling cascade. The compound targets the ATP-binding pocket of the EGFR node.
Data Analysis & Reporting
Quantitative Metrics: Summarize your findings in the following format to ensure comparability.
| Parameter | Assay | Metric | Acceptance Criteria (Pass) |
| Solubility | Kinetic Turbidimetry | Max Soluble Conc. | > 50 µM in 1% DMSO/PBS |
| Potency | ADP-Glo Kinase (EGFR) | IC50 | Valid if curve fit R² > 0.95 |
| Toxicity | H1975 CellTiter-Glo | EC50 | Compare vs. Rociletinib (Control) |
Statistical Analysis:
-
Normalize all data to DMSO control (100% Activity) and Staurosporine/Rociletinib (0% Activity).
-
Fit data using a non-linear regression model (4-parameter logistic equation):
References
-
Walter, A. O., et al. (2013). Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance in NSCLC. Cancer Discovery, 3(12), 1404-1415.
-
Laufer, S., & Bajorath, J. (2014). The Indazole Scaffold in Kinase Inhibitor Drug Discovery. Journal of Medicinal Chemistry, 57(15), 6296-6312.
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 761929, 5-Bromo-1H-indazole (Analogous Scaffold Data).
Application Note: Quantitative Bioanalysis of 5-Bromo-6-isopropoxy-1H-indazole in Plasma via LC-MS/MS
Abstract & Scope
This application note details the method development and validation strategy for the quantification of 5-Bromo-6-isopropoxy-1H-indazole (referred to herein as BII-6 ) in biological matrices (plasma/serum). BII-6 is a functionalized indazole intermediate often utilized in the synthesis of kinase inhibitors (e.g., VEGFR, PLK4, or Aurora kinase inhibitors).
Due to the presence of the lipophilic isopropoxy group and the bromine atom, BII-6 presents specific bioanalytical challenges including high logP, potential phospholipid suppression, and a unique isotopic mass signature. This protocol leverages Liquid-Liquid Extraction (LLE) for superior sample cleanup and Electrospray Ionization (ESI+) LC-MS/MS for sensitive detection, utilizing the bromine isotope pattern for confirmation.
Physicochemical Profiling & Method Strategy
Effective method development requires understanding the analyte's properties to select the correct extraction and separation modes.
Analyte Properties
| Property | Value / Characteristic | Analytical Implication |
| Formula | C₁₀H₁₁BrN₂O | |
| Monoisotopic Mass | 254.0 Da (⁷⁹Br) / 256.0 Da (⁸¹Br) | Critical: Must monitor both isotopes to confirm identity. |
| LogP (Predicted) | ~3.2 - 3.5 | Highly lipophilic. Soluble in organic solvents; prone to sticking to plasticware. |
| pKa (Indazole N) | ~1.5 (Protonated) / ~13 (NH acidic) | Weak base. Acidic mobile phase is required to protonate the N2 nitrogen for ESI+ detection. |
| Solubility | Low in water; High in MeOH, ACN, DMSO | Stock solutions must be prepared in DMSO or MeOH. |
Strategic Decisions
-
Extraction Method: LLE (Liquid-Liquid Extraction) is selected over Protein Precipitation (PPT).
-
Causality: The high LogP (>3) indicates BII-6 partitions well into non-polar solvents (MTBE or Ethyl Acetate). LLE removes plasma phospholipids more effectively than PPT, reducing matrix effects and maintaining instrument cleanliness.
-
-
Chromatography: A C18 Reverse Phase column is essential.
-
Causality: The hydrophobic isopropoxy tail requires a strong hydrophobic stationary phase for retention.
-
-
Detection: MRM (Multiple Reaction Monitoring) using the bromine doublet.
-
Causality: The ~1:1 ratio of ⁷⁹Br and ⁸¹Br provides a built-in confirmation tool. If the signal ratio deviates from 1:1, interference is present.
-
Sample Preparation Protocol (Liquid-Liquid Extraction)
Objective: Isolate BII-6 from plasma proteins and phospholipids.
Reagents
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) (Preferred for cleaner extracts) or Ethyl Acetate.
-
Internal Standard (IS): 5-Bromoindazole (structural analog) or deuterated analog if available.
-
Buffer: 50 mM Ammonium Acetate (pH 9.0) – Optional, to ensure analyte is uncharged before extraction, though indazoles extract well at neutral pH.
Workflow Diagram
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for lipophilic indazoles.
Step-by-Step Procedure
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube or 96-well plate.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL 5-bromoindazole in 50% MeOH). Vortex gently.
-
Basification (Critical for Max Recovery): Add 200 µL of 50 mM Ammonium Acetate (pH 9.0). Vortex.
-
Why: Deprotonating the system ensures the indazole is in its neutral form, maximizing partition into the organic phase.
-
-
Extraction: Add 1.0 mL MTBE . Cap and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Freeze the aqueous (bottom) layer in a dry ice/ethanol bath (flash freeze) and decant the organic supernatant into a clean plate. Alternatively, carefully pipette 800 µL of the top layer.
-
Evaporation: Dry under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (30% ACN / 70% Water + 0.1% Formic Acid). Vortex 1 min.
LC-MS/MS Methodology
Chromatographic Conditions
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 3.00 | 95 | Elution of BII-6 |
| 4.00 | 95 | Wash |
| 4.10 | 5 | Re-equilibration |
| 5.50 | 5 | End |
Mass Spectrometry Parameters
-
Ionization: ESI Positive (+).
-
Mode: MRM (Multiple Reaction Monitoring).[1]
-
Source Temp: 500°C (High temp required for efficient desolvation of lipophilic compounds).
-
Capillary Voltage: 3.0 kV.
MRM Transitions (Calculated): The fragmentation of BII-6 typically involves the loss of the isopropyl group (neutral loss of propene, 42 Da) or the isopropoxy radical.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| BII-6 (⁷⁹Br) | 255.0 [M+H]⁺ | 213.0 [Loss of Propene] | 25 | Quantifier |
| BII-6 (⁸¹Br) | 257.0 [M+H]⁺ | 215.0 [Loss of Propene] | 25 | Qualifier |
| BII-6 (⁷⁹Br) | 255.0 | 133.0 [Ring fragment] | 40 | Structural ID |
| IS (5-Br-Ind) | 197.0 | 117.0 | 30 | Internal Std |
Note: The Quantifier/Qualifier ratio should remain constant (approx 1.0) across the calibration range.
Fragmentation Logic Diagram
Caption: Proposed fragmentation pathway for 5-Bromo-6-isopropoxy-1H-indazole in ESI+.
Method Validation (FDA/EMA Guidelines)
To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .[2][3][4]
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Curve Fitting: Linear regression, 1/x² weighting.
-
Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).
Matrix Effect & Recovery
Since BII-6 is lipophilic, phospholipids are the main interference.
-
Experiment: Compare response of BII-6 spiked into extracted blank plasma vs. BII-6 in pure solvent.
-
Calculation:
-
Target: MF should be between 0.85 and 1.15. If MF < 0.8, significant ion suppression is occurring; consider switching LLE solvent to Hexane:Ethyl Acetate (50:50).
Stability
-
Stock Solution: Stable in DMSO at -20°C for >3 months (Indazoles are generally stable).
-
Benchtop: Assess stability in plasma at Room Temperature for 4 hours (critical for batch processing).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Analyte sticking to plastic. | Use low-binding plates or add 0.1% BSA to plasma before extraction to block non-specific binding sites. |
| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate in mobile phase to 5mM or use a "Charged Surface Hybrid" (CSH) column. |
| Carryover | Lipophilic analyte sticking to injector. | Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone. |
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry.[2][3] (May 2018).[3][5] Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[3] Available at: [Link]
-
Zhang, H., et al. "Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2024. (Context for Indazole Analysis). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 5-Bromo-1H-indazole. (Accessed 2025).[6][7][8][9][10] Available at: [Link]
Sources
- 1. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 5-Bromo-6-isopropoxy-1H-indazole for Medicinal Chemistry
Abstract
The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents across oncology, neurology, and inflammatory diseases.[1][2][3][4] This guide focuses on a particularly versatile building block, 5-Bromo-6-isopropoxy-1H-indazole, and outlines key strategies for its derivatization. The strategic placement of a bromine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the nitrogen at the N1 position provides a site for modulation of physicochemical properties through alkylation or arylation. The 6-isopropoxy group provides a lipophilic element that can be crucial for target engagement. This document provides detailed, field-tested protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and regioselective N-alkylation, explaining the causality behind experimental choices to empower researchers in drug discovery and development.
The 5-Bromo-6-isopropoxy-1H-indazole Scaffold: A Privileged Starting Point
The utility of 5-Bromo-6-isopropoxy-1H-indazole stems from its trifunctional nature, offering three distinct and orthogonal sites for chemical modification. This allows for the systematic and independent exploration of chemical space around the core, a critical activity in structure-activity relationship (SAR) studies.
-
C5-Bromo Group: A classical "handle" for introducing molecular complexity via transition-metal-catalyzed cross-coupling. It allows for the formation of C-C and C-N bonds, enabling the exploration of aryl, heteroaryl, and amino substituents.
-
N1-Proton: The acidic proton on the pyrazole ring can be readily removed to generate a nucleophilic nitrogen. Alkylation or arylation at this site is a proven strategy to modify ADME (Absorption, Distribution, Metabolism, and Excretion) properties, block metabolic hotspots, and fine-tune ligand orientation within a binding pocket.[5]
-
C6-Isopropoxy Group: This group modulates the electronic nature of the benzene ring and significantly increases the lipophilicity of the scaffold. It can form valuable hydrophobic or van der Waals interactions with protein targets.
The derivatization strategies outlined below are designed to exploit these features in a logical and efficient manner.
Caption: Key derivatization sites on the indazole scaffold.
C5-Position Functionalization: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C5 position is primed for palladium-catalyzed reactions, which are among the most powerful and versatile bond-forming methods in organic synthesis.[6][7]
Suzuki-Miyaura Coupling for C-C Bond Formation
Scientific Rationale: The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the indazole C5 position and various sp²-hybridized carbon atoms (aryl, heteroaryl, vinyl).[8] This is fundamental for extending the molecular structure to probe new regions of a protein's binding site. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of its boronic acid or ester reagents.[6][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-isopropoxy-1H-indazole
This protocol is adapted from established procedures for similar bromo-heterocycles.[9][10]
Materials:
-
5-Bromo-6-isopropoxy-1H-indazole (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv), finely ground
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add 5-Bromo-6-isopropoxy-1H-indazole, the boronic acid, and the carbonate base.
-
Seal the vessel and evacuate and backfill with inert gas three times.
-
Add the Pd(dppf)Cl₂ catalyst to the vessel under a positive flow of inert gas.
-
Add the anhydrous dioxane and water solvent mixture via syringe.
-
Stir the mixture at 80-100 °C for 2-12 hours. The reaction can be conveniently run in a microwave reactor for shorter reaction times (e.g., 20-40 minutes at 100-120 °C).[6]
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
| Catalyst System | Boronic Acid Partner | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Pd(dppf)Cl₂ | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 4 | >90 |
| Pd(dppf)Cl₂ | Thiophene-2-boronic acid | K₂CO₃ | DME | 80 | 2 | ~95[9] |
| Pd(PPh₃)₄ | Pyridine-3-boronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 75-85 |
| Pd(PCy₃)₂ | N-Boc-pyrrole-2-boronic acid | K₂CO₃ | DME | 80 | 4 | ~65[10] |
Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Rationale: The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing the introduction of a diverse array of amines and related nitrogen nucleophiles.[11] In drug design, amino groups are critical pharmacophoric elements that can serve as hydrogen bond donors or acceptors, or as basic centers to improve aqueous solubility and form salt-pairs with acidic residues in the target protein. The choice of ligand is critical and is determined by the nature of the amine nucleophile.[12][13]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Use of 5-Bromo-6-isopropoxy-1H-indazole in fragment-based drug discovery
Application Note: Use of 5-Bromo-6-isopropoxy-1H-indazole in Fragment-Based Drug Discovery
Introduction: The Indazole Privilege in Kinase Chemical Space
In the landscape of Fragment-Based Drug Discovery (FBDD), the 5-Bromo-6-isopropoxy-1H-indazole scaffold represents a "privileged" chemical starting point. Unlike simple benzene or pyridine fragments, the indazole core possesses an inherent affinity for the ATP-binding hinge region of kinases, while the specific substitution pattern of this molecule addresses two critical bottlenecks in early discovery: solubility and vectorial growth .
This guide details the strategic application of 5-Bromo-6-isopropoxy-1H-indazole, moving beyond simple screening to its use as an advanced intermediate for generating focused libraries against targets such as IRAK4 , AXL , and FGFR .
Key Structural Features
| Feature | Function in Drug Discovery |
| Indazole Core (N1/N2) | Acts as a bioisostere for the purine ring of ATP; forms critical hydrogen bonds with the kinase hinge region (e.g., Glu/Ala residues). |
| 5-Bromo Handle | A versatile "growth vector" for Palladium-catalyzed cross-couplings (Suzuki, Buchwald), allowing extension into the gatekeeper region or back-pocket. |
| 6-Isopropoxy Group | Solubility: Disrupts planar stacking, improving solubility compared to 6-H or 6-phenyl analogs.Hydrophobic Fit: Targets specific hydrophobic pockets (e.g., solvent-exposed shelf) often found in Tyrosine and Serine/Threonine kinases. |
Fragment Screening Protocols
Before synthetic elaboration, the core fragment must be validated against the target protein. Due to the lipophilic nature of the isopropoxy group, specific solubility protocols are required to prevent false positives in biophysical assays.
Protocol A: Solubility & Stock Preparation
-
Objective: Prepare stable assay-ready plates without compound precipitation.
-
Reagents: DMSO (Anhydrous), PBS (pH 7.4), Tween-20.
-
Primary Stock: Dissolve 5-Bromo-6-isopropoxy-1H-indazole to 100 mM in 100% DMSO. Sonicate for 5 minutes at room temperature.
-
Quality Control: Verify dissolution via Nephelometry or visual inspection. If precipitation occurs, dilute to 50 mM.
-
Intermediate Dilution: Dilute to 100x final assay concentration in DMSO.
-
Assay Buffer: PBS pH 7.4 + 0.05% Tween-20 (Tween is critical to prevent non-specific aggregation of this lipophilic fragment).
Protocol B: Surface Plasmon Resonance (SPR) Screening
-
Objective: Determine
and Ligand Efficiency (LE). -
Instrument: Biacore 8K or equivalent.
-
Immobilization: Biotinylate the target kinase (e.g., IRAK4) and capture on a Streptavidin (SA) chip to a density of ~2000 RU.
-
Injection: Inject the fragment in a 2-fold dilution series (e.g., 200
M to 6.25 M).-
Note: High concentrations (>200
M) may cause refractive index mismatches due to the isopropoxy group; ensure proper solvent correction.
-
-
Contact Time: 60s association, 120s dissociation.
-
Analysis: Fit to a 1:1 steady-state affinity model.
-
Success Criteria: Square-wave sensorgram (fast on/off) indicating specific binding.
-
Synthetic Elaboration Protocols
The true power of this scaffold lies in its ability to be rapidly elaborated. The following protocols describe the Regioselective N-Alkylation (to target solvent regions) and Suzuki Coupling (to target the deep pocket).
Workflow Logic
The synthesis is generally performed in the order of Alkylation
Figure 1: Synthetic workflow for evolving the 5-Bromo-6-isopropoxy-1H-indazole scaffold.
Protocol C: Regioselective N-Alkylation
Context: This step attaches a solubilizing tail or a group that extends into the ribose pocket. The challenge is controlling N1 vs. N2 regioselectivity. The protocol below uses Cesium Carbonate, which favors the thermodynamic N1 product at high temperatures [1, 3].
Materials:
-
5-Bromo-6-isopropoxy-1H-indazole (1.0 equiv)
-
Electrophile: Alkyl Tosylate or Bromide (e.g., (3S)-tetrahydrofuran-3-yl methyl tosylate) (3.0 equiv)
-
Base: Cesium Carbonate (
) (3.0 equiv) -
Solvent: Anhydrous DMF
Procedure:
-
Setup: In a sealed reaction vial, suspend 5-Bromo-6-isopropoxy-1H-indazole (e.g., 2.0 g) in anhydrous DMF (0.15 M concentration).
-
Addition: Add
followed by the alkyl tosylate. -
Reaction: Seal and heat to 100°C for 16 hours.
-
Workup: Cool to room temperature. Dilute with water (5x volume) and extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Identification: N1 isomers typically elute later than N2 isomers on silica and display distinct NOE signals between the N-alkyl protons and the C7-H proton.
-
Protocol D: Suzuki-Miyaura Cross-Coupling
Context: This step utilizes the 5-Br handle to introduce an aryl or heteroaryl group, extending the molecule into the kinase "back pocket" [2].
Materials:
-
N1-alkylated-5-bromo-6-isopropoxyindazole (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane
Procedure:
-
Degassing: Combine the indazole intermediate and boronic acid in 1,4-dioxane. Sparge with nitrogen for 10 minutes.
-
Catalysis: Add
and the aqueous solution. -
Reaction: Heat to 90°C for 4–12 hours under nitrogen.
-
Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with water/brine.[2]
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove trace palladium and boronic acid byproducts.
Case Study: IRAK4 Inhibition
The utility of this specific scaffold is exemplified in the discovery of CNS-penetrant IRAK4 inhibitors by Biogen [1].
-
Challenge: Developing a brain-penetrant kinase inhibitor requires strict control over Lipophilicity (LogD) and Topological Polar Surface Area (TPSA).
-
Solution: The 6-isopropoxy group provided a balance of lipophilicity for CNS penetration without the metabolic liability of a long alkyl chain. The 5-bromo handle allowed for the attachment of a pyridone moiety via the Suzuki protocol described above.
-
Outcome: The resulting lead compounds demonstrated high potency (IC50 < 10 nM) and significant reduction of inflammatory cytokines in vivo.
Structure-Activity Relationship (SAR) Map
Figure 2: Functional mapping of the scaffold for medicinal chemistry optimization.
References
-
Bolduc, P. N., et al. (2024).[3][4][5] "A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 15(5), 714–721. Link
- Meanwell, N. A. (2011). "The application of bioisosteres of the indazole ring system in drug design." Bioorganic & Medicinal Chemistry Letters, 21(15), 4484-4486.
-
Loughney, D. A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939–1950. Link
-
ChemScene. "5-Bromo-6-isopropoxy-1H-indazole Product Information." Link
Sources
Application Notes and Protocols for Testing 5-Bromo-6-isopropoxy-1H-indazole Cytotoxicity
Introduction: Elucidating the Cytotoxic Profile of a Novel Indazole Derivative
The indazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] 5-Bromo-6-isopropoxy-1H-indazole is a novel compound within this class, and as with any potential therapeutic agent, a thorough evaluation of its cytotoxic effects is a critical initial step in the drug discovery process.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture protocols required to rigorously assess the cytotoxicity of this compound.
These application notes are designed to be a practical resource, explaining not just the "how" but also the "why" behind each step. By understanding the underlying principles of each assay, researchers can better troubleshoot and adapt these protocols to their specific cell models and experimental questions. We will cover a multi-faceted approach, beginning with a foundational metabolic activity assay and progressing to more detailed investigations of cell membrane integrity and the induction of apoptosis.
Foundational Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for preliminary cytotoxicity screening.[5][6] It's a colorimetric assay that provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[7][8] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into a purple formazan product.[5][7][9] The amount of this formazan, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable, metabolically active cells.[6][7]
Key Considerations for the MTT Assay:
-
Cell Seeding Density: It is crucial to determine the optimal cell seeding density to ensure that cells are in the exponential growth phase during the assay.[7]
-
Compound Solubilization: 5-Bromo-6-isopropoxy-1H-indazole should be dissolved in a suitable solvent, typically DMSO, at a high concentration to create a stock solution. Subsequent dilutions should be made in culture medium, ensuring the final DMSO concentration in the wells is non-toxic to the cells (generally ≤ 0.5%).
-
Controls: Appropriate controls are essential for data interpretation. These include untreated cells (negative control), vehicle-treated cells (to account for any solvent effects), and a positive control (a known cytotoxic agent).[3]
Experimental Workflow for MTT Assay
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay
-
Cell Seeding: Seed your chosen cell line into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation and Treatment: Prepare a stock solution of 5-Bromo-6-isopropoxy-1H-indazole in sterile DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells with the same final concentration of DMSO as the highest compound concentration.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[4][9]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
Probing Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
To complement the metabolic data from the MTT assay, the Lactate Dehydrogenase (LDH) assay is employed to assess cytotoxicity by quantifying cell membrane damage.[3] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[10][11] This assay measures the activity of released LDH in the supernatant.[10]
Rationale for LDH Assay:
-
Differentiation of Cytotoxic Mechanisms: While the MTT assay reflects metabolic activity, the LDH assay specifically measures membrane damage. A compound could inhibit proliferation without causing cell lysis, which would be detected by MTT but not LDH.
-
Confirmation of Cell Death: A significant increase in LDH release provides strong evidence of compound-induced cytotoxicity leading to cell death.
Experimental Workflow for LDH Assay
Caption: General workflow for the LDH cytotoxicity assay.
Detailed Protocol for LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: In addition to the experimental wells, prepare the following controls in triplicate:[3]
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.[3]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[3] Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate.[3]
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[3] If required by the kit, add a stop solution. Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[3]
Investigating the Mode of Cell Death: Apoptosis Assays
Understanding whether 5-Bromo-6-isopropoxy-1H-indazole induces apoptosis (programmed cell death) or necrosis is crucial for elucidating its mechanism of action. Apoptosis is a controlled process that is often a desirable outcome for anti-cancer agents.[12]
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is a gold standard for detecting apoptosis.[13] It is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[14][15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these early apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[14] By using both stains, one can distinguish between:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Detailed Protocol for Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates) and treat with 5-Bromo-6-isopropoxy-1H-indazole at concentrations determined to be cytotoxic from the MTT/LDH assays. Include appropriate controls.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsin-EDTA.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[16] Caspases-3 and -7 are the primary executioner caspases, and their activation is a hallmark of apoptosis.[16] This assay utilizes a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[16][17] The cleavage releases a reporter molecule that can be detected by luminescence or colorimetry.[17][18]
Experimental Workflow for Caspase-3/7 Assay
Caption: General workflow for a luminescent caspase-3/7 assay.
Detailed Protocol for Caspase-3/7 Assay (Luminescent)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the compound as previously described.
-
Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[17]
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation and Interpretation
For a clear and comparative analysis of the cytotoxic effects of 5-Bromo-6-isopropoxy-1H-indazole, the data should be presented in a structured format.
Table 1: IC₅₀ Values of 5-Bromo-6-isopropoxy-1H-indazole in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | MTT Assay IC₅₀ (µM) ± SD |
| e.g., A549 | Lung Carcinoma | 24 | Value |
| 48 | Value | ||
| 72 | Value | ||
| e.g., MCF-7 | Breast Adenocarcinoma | 24 | Value |
| 48 | Value | ||
| 72 | Value | ||
| e.g., HepG2 | Hepatocellular Carcinoma | 24 | Value |
| 48 | Value | ||
| 72 | Value | ||
| SD: Standard Deviation from at least three independent experiments. |
Table 2: Summary of Cytotoxicity Mechanisms
| Cell Line | Concentration (µM) | % Cytotoxicity (LDH Assay) ± SD | % Apoptosis (Annexin V/PI) ± SD | Caspase-3/7 Activation (Fold Change) ± SD |
| e.g., A549 | IC₅₀ concentration | Value | Value | Value |
| e.g., MCF-7 | IC₅₀ concentration | Value | Value | Value |
| e.g., HepG2 | IC₅₀ concentration | Value | Value | Value |
| % Cytotoxicity is relative to the maximum LDH release control. % Apoptosis includes both early and late apoptotic populations. Caspase-3/7 activation is relative to the vehicle control. |
Conclusion
This guide provides a robust framework for the initial cytotoxic characterization of 5-Bromo-6-isopropoxy-1H-indazole. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. These foundational studies are indispensable for making informed decisions regarding the further development of this and other novel chemical entities as potential therapeutic agents.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]
-
Creative Bioarray. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Available at: [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Available at: [Link]
-
PubMed. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Available at: [Link]
-
Boster Bio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Available at: [Link]
-
Bio-protocol. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
-
Assay Genie. Technical Manual Caspase 3/7 Activity Assay Kit. Available at: [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
PubMed Central. A review for cell-based screening methods in drug discovery. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]
-
Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]
-
ecancermedicalscience. (2020, May 22). Cell-culture based test systems for anticancer drug screening. Available at: [Link]
-
ResearchGate. (2025, May 8). (PDF) Cell Culture Drug Testing: A Comprehensive Overview. Available at: [Link]
-
PubMed. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Available at: [Link]
-
Taylor & Francis Online. Indazole – Knowledge and References. Available at: [Link]
-
PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]
-
PubMed Central. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at: [Link]
-
PubChem. 5-Bromo-6-fluoro-1H-indazole. Available at: [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. scielo.br [scielo.br]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. atcc.org [atcc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. protocols.io [protocols.io]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. bosterbio.com [bosterbio.com]
In vivo experimental procedures involving 5-Bromo-6-isopropoxy-1H-indazole
Application Note: Pre-clinical In Vivo Evaluation of 5-Bromo-6-isopropoxy-1H-indazole Scaffolds
Part 1: Introduction & Scientific Rationale
5-Bromo-6-isopropoxy-1H-indazole is a high-value "privileged scaffold" in medicinal chemistry, primarily utilized in the discovery of small-molecule inhibitors targeting serine/threonine and tyrosine kinases (e.g., ROCK, LRRK2, VEGFR, and ALK ).[1][2][3]
While often categorized as a synthetic intermediate, the specific substitution pattern—a C5-bromine handle for cross-coupling and a C6-isopropoxy group for lipophilicity modulation—makes it a critical fragment for optimizing drug-like properties (ADME).[1][2][3] The bulky isopropoxy group is frequently employed to block metabolic "soft spots" (preventing rapid O-dealkylation common with methoxy analogs) and enhance blood-brain barrier (BBB) penetration.[1][2][3]
This guide provides a standardized workflow for the in vivo characterization of lead compounds based on this scaffold, addressing the specific challenges of solubility, formulation stability, and pharmacokinetic (PK) profiling .
Part 2: Pre-clinical Formulation Strategy
Indazole derivatives, particularly those with halogen and alkoxy substitutions, exhibit poor aqueous solubility (Class II/IV in BCS).[3] Successful in vivo delivery requires a validated vehicle system to prevent precipitation in the peritoneal cavity or vasculature.[3]
Recommended Vehicle Systems
| Administration Route | Vehicle Composition (v/v) | Rationale |
| IV (Intravenous) | 5% DMSO + 10% Solutol HS-15 + 85% Saline | Minimizes hemolysis risk; Solutol prevents precipitation upon dilution in blood.[1][2][3] |
| PO (Oral) | 0.5% Methylcellulose (MC) + 0.2% Tween 80 | Standard suspension vehicle; Tween 80 aids wetting of the hydrophobic indazole powder.[3] |
| IP (Intraperitoneal) | 10% DMSO + 40% PEG400 + 50% Water | High solubilizing power for early-stage screening; PEG400 ensures stability.[1][3] |
Critical Protocol: Formulation Preparation (Suspension for PO)
-
Weighing: Accurately weigh the specific amount of 5-Bromo-6-isopropoxy-1H-indazole.
-
Wetting: Add the required volume of Tween 80 directly to the powder.[3] Triturate (grind) with a mortar and pestle until a smooth paste forms.[3]
-
Dispersion: Gradually add the 0.5% Methylcellulose solution while stirring continuously.
-
Sonication: Sonicate for 15 minutes in a water bath (keep temp < 40°C) to break up aggregates.
-
QC: Verify homogeneity visually. For GLP studies, verify concentration via HPLC.[3]
Part 3: In Vivo Pharmacokinetic (PK) Profiling
This protocol assesses the bioavailability (
Experimental Design
-
Species: Male Sprague-Dawley Rats (n=3 per timepoint) or C57BL/6 Mice.[1][2][3]
-
Dose: 1 mg/kg (IV) and 10 mg/kg (PO).[3]
-
Sampling: Serial tail vein bleeding.
Step-by-Step Protocol
-
Acclimatization: Fast animals for 12 hours prior to PO dosing (water ad libitum). Food is returned 4 hours post-dose.[3]
-
Dosing:
-
Blood Collection:
-
Bioanalysis (LC-MS/MS):
-
Extraction: Protein precipitation with Acetonitrile (containing Internal Standard, e.g., Tolbutamide).[3]
-
Detection: MRM mode monitoring the parent ion (Br isotope pattern is critical: M+ and M+2 peaks).[3]
-
Metabolite Check: Monitor for the O-desisopropyl metabolite (loss of 42 Da) to validate the stability of the isopropoxy group.
-
Part 4: Efficacy Model (Kinase Inhibition)
Since this scaffold is typical for Angiogenesis (VEGFR) or Tumor Growth (ROCK/Aurora) inhibitors, a tumor xenograft model is the standard validation assay.[3]
Subcutaneous Tumor Xenograft Protocol
-
Cell Line: A549 (Lung) or HCT116 (Colon) cancer cells.[3]
-
Implantation: Inject
cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of BALB/c nude mice. -
Randomization: When tumors reach ~100-150 mm³, randomize mice into groups (n=8/group).[3]
-
Treatment: Administer PO QD (once daily) for 21 days.
-
Measurement: Measure tumor volume (
) and body weight every 3 days. -
Endpoint: Euthanize if tumor > 2000 mm³ or >20% body weight loss.[3] Harvest tumors for Western Blot analysis of target phosphorylation (e.g., p-VEGFR, p-ERK).[1][2][3]
Part 5: Workflow Visualization
Figure 1: Integrated workflow for the pre-clinical characterization of indazole-based lead compounds.
Part 6: Safety & Handling (Material Safety)
-
Hazard Identification: Indazoles are potential irritants.[3] The bromine substituent adds potential for alkylating activity if metabolized to reactive intermediates (though rare on aromatic rings).[3]
-
Metabolic Toxicity: Monitor liver enzymes (ALT/AST) in the Tox study. The isopropoxy group is generally safe, yielding isopropanol and the phenol metabolite upon cleavage.[3]
Part 7: References
-
Lombardi, P. et al. (2020).[3] Synthesis and antiproliferative activity of novel 1H-indazole derivatives.[1][2][3][4][5].[3]
-
Zhang, H. et al. (2018).[3] Discovery of Indazole Derivatives as Potent and Selective Kinase Inhibitors.[3][4][6].[3]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10..[3]
-
PubChem Compound Summary. (2025). 5-Bromo-6-isopropoxy-1H-indazole (CAS 2573150-61-3).[1][2][3][7][8].[3]
-
National Cancer Institute (NCI). (2024).[3] Standard Protocol for Tumor Xenografts in Mice.[3].[3]
Sources
- 1. 152626-78-3|5-Bromo-6-methoxy-1H-indazole|BLD Pharm [bldpharm.com]
- 2. 1613504-79-2|5-Bromo-6-(difluoromethoxy)-1H-indazole|BLD Pharm [bldpharm.com]
- 3. 152626-78-3 | 5-Bromo-6-methoxy-1H-indazole - AiFChem [aifchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS:1864774-28-6, 6-Bromo-4-ethoxy-1H-indazole-毕得医药 [bidepharm.com]
- 8. Shanghai Haohong Pharmaceutical Co., Ltd. Produktliste-E-Mail-Seite 445-Chemicalbook [chemicalbook.com]
C-H functionalization of the 5-Bromo-6-isopropoxy-1H-indazole scaffold
Application Note: Precision C-H Functionalization of the 5-Bromo-6-isopropoxy-1H-indazole Scaffold
Executive Summary
The 5-Bromo-6-isopropoxy-1H-indazole scaffold represents a high-value pharmacophore intermediate, particularly in the development of type II kinase inhibitors (e.g., VEGFR, ALK, and TRK pathways). The presence of the 5-bromo motif serves as a critical "anchor" for downstream cross-coupling, while the 6-isopropoxy group modulates solubility and lipophilicity.
However, the simultaneous presence of an acidic N1-proton, an electron-rich alkoxy group, and a reactive aryl bromide presents a chemoselectivity paradox. This guide details the C3-H functionalization of this scaffold, prioritizing methods that preserve the 5-Br handle for subsequent diversification. We focus on Direct C3-Arylation and C3-Iodination as the most robust, self-validating workflows.
Mechanistic Insight & Chemical Logic
To successfully functionalize this molecule, one must understand the electronic "push-pull" forces at play:
-
C3-H Reactivity (The Target): In 1H-indazoles, the C3 position is electron-rich and susceptible to electrophilic attack and metal-mediated C-H activation. It is the preferred site for functionalization provided the N1 position is controlled.
-
5-Bromo (The Hazard): A standard aryl bromide is reactive toward Pd(0). Non-selective conditions will lead to polymerization (homocoupling) or premature cross-coupling at C5. Solution: We utilize Aryl Iodides (Ar-I) as coupling partners, exploiting the kinetic rate difference (
) in oxidative addition. -
6-Isopropoxy (The Director): This strong electron-donating group (EDG) activates the ring. While it technically activates the ortho-positions (C5 and C7), C5 is blocked. C7 is sterically encumbered by the bulky isopropoxy group and the N1 substituent, effectively funneling reactivity to C3.
Diagram 1: Reactivity & Selectivity Map
Caption: Reactivity landscape of the scaffold. N1 protection is the gatekeeper step, enabling selective C3 activation while preserving the C5-Br handle.
Pre-requisite: N1-Protection Protocol
Rationale: Unprotected indazoles suffer from N1/N2 tautomerization and catalyst poisoning (N-coordination). We employ the SEM (2-(Trimethylsilyl)ethoxymethyl) group due to its stability under basic Suzuki conditions and facile removal with TBAF/TFA.
Protocol:
-
Dissolve: 5-Bromo-6-isopropoxy-1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonate: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (gas evolution).
-
Alkylate: Add SEM-Cl (1.1 equiv) dropwise.
-
Reaction: Warm to RT and stir for 2 hours.
-
Workup: Quench with water, extract with EtOAc.
-
Validation: 1H NMR should show disappearance of N-H (~10-13 ppm) and appearance of SEM methylene singlets (~5.5 ppm).
Application 1: Direct C3-H Arylation (Pd-Catalyzed)
Best for: Rapid library generation where the coupling partner is an Aryl Iodide.
This protocol uses a Silver-promoted, Palladium-catalyzed C-H activation . The silver salt acts as a halide scavenger and oxidant, facilitating the C-H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.
Reaction Scheme: Scaffold-H + Ar-I -> [Pd(OAc)2/Phen/Ag2CO3] -> Scaffold-Ar + HI
Detailed Protocol:
-
Setup: In a glovebox or under Argon, charge a pressure vial with:
-
N1-SEM-5-Bromo-6-isopropoxyindazole (1.0 equiv, 0.2 mmol)
-
Aryl Iodide (1.5 equiv) (Crucial: Must use Ar-I, not Ar-Br)
-
Pd(OAc)₂ (10 mol%)[1]
-
1,10-Phenanthroline (20 mol%)
-
Ag₂CO₃ (1.0 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane or DMA (2.0 mL, 0.1 M).
-
Activation: Seal the vial and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Ag salts. Concentrate filtrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Critical Parameter - Halide Selectivity: By using Aryl Iodides , the oxidative addition of Pd(0) into the Ar-I bond is significantly faster than into the scaffold's Ar-Br bond. This kinetic window allows C3-arylation to proceed without disturbing the 5-Br handle.
Application 2: C3-Iodination (The "Safe" Route)
Best for: Scale-up and when the coupling partner is complex or only available as a boronic acid.
If direct arylation fails or yields are low, convert the C3-H to C3-I . The resulting 3-Iodo-5-Bromo species allows for highly selective sequential cross-coupling (C3-I reacts at RT; C5-Br requires heat).
Protocol:
-
Dissolve: N1-SEM-5-Bromo-6-isopropoxyindazole (1.0 equiv) in DMF (0.5 M).
-
Reagent: Add NIS (N-Iodosuccinimide) (1.1 equiv).
-
Reaction: Stir at RT for 4 hours in the dark.
-
Workup: Pour into aqueous Na₂S₂O₃ (to quench iodine). Extract with EtOAc.
-
Result: Yields are typically >90%.[2] The product, 3-iodo-5-bromo-6-isopropoxy-1H-indazole , is a stable solid.
Downstream Application (Sequential Coupling):
-
Step 1 (C3 Coupling): React the 3-Iodo species with Boronic Acid A (1.1 equiv), Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 40°C . (Only C3-I reacts).
-
Step 2 (C5 Coupling): Add Boronic Acid B (1.5 equiv), fresh catalyst, raise temp to 100°C . (C5-Br reacts).[3][4]
Data Summary & Troubleshooting
| Parameter | Direct C3-Arylation | C3-Iodination + Suzuki |
| Reagents | Pd(OAc)₂, Ag₂CO₃, Ar-I | NIS, then Pd-cat, Ar-B(OH)₂ |
| Temp | 100°C | RT (Iodination) / 40°C (Suzuki) |
| 5-Br Tolerance | Moderate (Requires Ar-I partner) | Excellent (Orthogonal reactivity) |
| Atom Economy | High (No pre-functionalization) | Lower (Requires 2 steps) |
| Major Side Product | C5-homocoupling (if temp too high) | None (if NIS stoichiometry controlled) |
Diagram 2: Sequential Workflow
Caption: Decision tree for selecting the optimal functionalization pathway based on project needs.
References
-
Pd-Catalyzed C3-Arylation of Indazoles
-
Mechanism of C-H Activation in Azoles
-
Orthogonal Cross-Coupling (I vs Br)
- Title: Site-selective Suzuki-Miyaura coupling of heteroaryl dihalides.
- Source:Tetrahedron, 2012.
-
Link:[Link]
- Relevance: Validates the reactivity order of C-I > C-Br in Pd-c
-
Indazole Synthesis & Properties
Sources
- 1. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 5-Bromo-6-isopropoxy-1H-indazole for preclinical studies
Executive Summary & Strategic Route Selection
The 5-bromo-6-alkoxyindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for Type I and II kinase inhibitors (e.g., targeting ROCK, JAK, or VEGFR). While various lab-scale methods exist, scaling this synthesis to kilogram quantities for preclinical toxicology requires a route that minimizes thermal hazards, avoids unstable diazonium intermediates, and ensures high regiochemical purity.
Route Evaluation:
-
Route A (Traditional): Diazotization of 4-bromo-5-isopropoxy-2-methylaniline (Jacobson/Sandmeyer).
-
Verdict:Rejected for Scale-up. High risk of thermal runaway during diazonium salt formation; difficult agitation of heavy slurries; potential for azo-coupling side products.
-
-
Route B (Recommended): SNAr Cyclization of 5-bromo-2-fluoro-4-isopropoxybenzaldehyde.
-
Verdict:Selected. This route utilizes the "Fluorine-displacement" strategy. It offers superior safety profiles (no diazonium accumulation), high atom economy, and excellent regiocontrol driven by the electronic properties of the benzaldehyde precursor.
-
Retrosynthetic Analysis & Pathway
The selected strategy relies on the high reactivity of the 2-fluoro substituent activated by the ortho-formyl group. The key disconnection reveals 2-fluoro-4-hydroxybenzaldehyde as the commercially available starting material.
Figure 1: Retrosynthetic strategy prioritizing the SNAr cyclization pathway to ensure regiochemical integrity.
Detailed Experimental Protocols
Step 1: O-Alkylation (Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde)
Objective: Install the isopropyl group early to leverage its steric bulk and directing effects in the subsequent bromination.
-
Reagents:
-
2-Fluoro-4-hydroxybenzaldehyde (1.0 equiv)
-
2-Bromopropane (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous, milled)
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
-
Protocol:
-
Charge a glass-lined reactor with DMF (5 vol) and 2-Fluoro-4-hydroxybenzaldehyde. Stir to dissolve.
-
Add milled K₂CO₃. The reaction is heterogeneous; ensure vigorous agitation.
-
Heat to 60°C.
-
Dose 2-Bromopropane slowly over 2 hours via a subsurface dip tube (to prevent volatilization, bp 59°C).
-
Stir at 65°C for 6–12 hours. Monitor by HPLC (Target: <1% SM).
-
Workup: Cool to 20°C. Quench into water (10 vol) while stirring. The product will precipitate as a solid or oil.
-
Extract with Ethyl Acetate (if oil) or filter (if solid). Wash organic layer with 1N NaOH to remove unreacted phenol.
-
Concentrate to dryness.
-
-
Scale-up Insight: On >1kg scale, residual isopropyl bromide is an alkylating agent concern. Ensure a caustic wash (NaOH) hydrolyzes trace alkyl halide in the waste stream.
Step 2: Regioselective Bromination
Objective: Install the bromine atom at C5. Mechanistic Logic: The aldehyde (C1) is a meta-director. The Fluorine (C2) directs para to C5. The Isopropoxy (C4) directs ortho to C3 and C5.
-
Conflict: C3 is sterically crowded (sandwiched between F and OiPr). C5 is less hindered.
-
Result: Bromination occurs exclusively at C5.
-
Reagents:
-
2-Fluoro-4-isopropoxybenzaldehyde (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (ACN) or DMF.
-
-
Protocol:
-
Dissolve the intermediate from Step 1 in ACN (8 vol).
-
Cool to 0–5°C.
-
Add NBS portion-wise over 1 hour. Exothermic.
-
Allow to warm to 20°C and stir for 4 hours.
-
Validation: Check HPLC. If >2% regioisomer (C3-Br) is observed, recrystallization is mandatory (EtOH/Water).
-
Workup: Evaporate ACN. Slurry residue in water/sodium thiosulfate (to quench active Br). Filter the pale yellow solid.
-
Step 3: Indazole Ring Closure (The Critical Step)
Objective: Formation of the pyrazole ring via condensation and intramolecular SNAr.
-
Reagents:
-
5-Bromo-2-fluoro-4-isopropoxybenzaldehyde (1.0 equiv)
-
Hydrazine Hydrate (64% or 80% aq solution) (5.0 equiv)
-
Solvent: THF or 1,4-Dioxane.[1]
-
-
Protocol:
-
Safety Setup: Use a reactor with a scrubber (hydrazine vapors) and a pressure relief system.
-
Dissolve the brominated aldehyde in THF (10 vol).
-
Controlled Addition: Add Hydrazine Hydrate dropwise at ambient temperature. Note: The initial condensation to the hydrazone is exothermic.
-
Heat the mixture to reflux (66°C for THF) for 12–16 hours.
-
Mechanism Check: The reaction proceeds via hydrazone formation followed by nucleophilic attack of the terminal nitrogen on the C-F bond (SNAr).
-
Workup: Cool to 20°C. Concentrate to remove THF.
-
Add Water (10 vol). The product, 5-Bromo-6-isopropoxy-1H-indazole , will precipitate.
-
Filter and wash with water (until pH of filtrate is 7) and cold heptane.
-
Purification: Recrystallize from Ethanol or Toluene if purity <98%.
-
Process Safety & Critical Parameters
The following diagram illustrates the safety control strategy for the final cyclization step, which is the highest-risk operation due to the use of Hydrazine.
Figure 2: Safety workflow for handling Hydrazine Hydrate during scale-up.
Analytical Specifications (Self-Validation)
To ensure the protocol was successful, compare your isolated material against these specifications.
| Parameter | Specification | Diagnostic Signal (1H NMR, DMSO-d6) |
| Appearance | Off-white to pale yellow solid | N/A |
| Identity (H3) | Indazole C3-H | Singlet at δ 8.00 - 8.10 ppm (Characteristic of 1H-indazole) |
| Identity (H4) | Aromatic H (C4) | Singlet at δ 8.15 - 8.25 ppm (Deshielded by Br) |
| Identity (H7) | Aromatic H (C7) | Singlet at δ 7.10 - 7.20 ppm (Shielded by alkoxy) |
| Alkoxy Group | Isopropyl CH | Septet at δ 4.6 - 4.8 ppm |
| Impurity | Regioisomer (7-Br) | Doublet pattern (coupling between H4/H5) instead of singlets |
Why this validates the structure: In the desired 5,6-substitution pattern , protons H4 and H7 are para to each other. They will appear as sharp singlets in the NMR. If the bromination occurred at C3 or if the cyclization failed, you would see coupling or loss of the C3-H signal.
Troubleshooting Guide
-
Issue: Low yield in Step 3 (Cyclization).
-
Issue: Product is colored (Red/Brown).
References
-
BenchChem. (2025).[6] Large-Scale Synthesis of 6-Bromo-1H-indazole. Retrieved from
-
Lefebvre, V., et al. (2010).[7] "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry, 75(8), 2730–2732. Retrieved from
-
Wang, J., et al. (2023).[7] "Development of a selective and scalable N1-indazole alkylation." RSC Advances, 14, 6367-6373. Retrieved from
-
Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole Product Specification. Retrieved from
-
Zhang, Y., et al. (2022). "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid." SynOpen, 06(02), 126-132. Retrieved from
Sources
- 1. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Indazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-6-isopropoxy-1H-indazole Synthesis
The following technical support guide is designed to assist researchers in optimizing the synthesis of 5-Bromo-6-isopropoxy-1H-indazole . This document prioritizes yield optimization, regioselectivity control, and scalable reproducibility.
Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Last Updated: October 2025[1]
Executive Summary: The Synthetic Strategy
The synthesis of 5-Bromo-6-isopropoxy-1H-indazole often suffers from two primary bottlenecks: regioselectivity during bromination (C3 vs. C5 competition) and chemoselectivity during alkylation (N-alkylation vs. O-alkylation).[1]
To maximize yield, we recommend shifting from "post-cyclization bromination" to a Nucleophilic Aromatic Substitution (SNAr) strategy using a fluorinated precursor. This method bypasses the difficult separation of C3/C5 regioisomers and eliminates N-alkylation byproducts common in Williamson ether synthesis.[1]
Pathway Comparison
-
Route A (Recommended): SNAr displacement of 5-bromo-6-fluoro-1H-indazole.[1]
-
Pros: High regiocontrol, fewer steps, scalable.
-
Cons: Requires specific fluorinated starting material.[1]
-
-
Route B (Legacy): O-Alkylation of 5-bromo-6-hydroxy-1H-indazole.[1]
Visualizing the Optimization Logic
The following diagram outlines the decision matrix for selecting the optimal route based on your current precursors and yield issues.
Caption: Comparative workflow for SNAr vs. Phenol Alkylation routes. Route A minimizes steps and byproduct formation.
Optimized Experimental Protocols
Protocol A: The SNAr "High-Yield" Method
Target: 5-Bromo-6-isopropoxy-1H-indazole Mechanism: Nucleophilic displacement of fluorine by isopropoxide.[1] The 5-bromo group activates the 6-position slightly, but the reaction relies on the electron-deficient nature of the indazole ring.[1]
| Parameter | Specification | Rationale |
| Substrate | 5-Bromo-6-fluoro-1H-indazole (1.0 eq) | Fluorine is the superior leaving group for SNAr due to high electronegativity.[1] |
| Nucleophile | Potassium Isopropoxide (generated in situ) | Pre-formed alkoxide is more reactive than using weak bases.[1] |
| Solvent | Anhydrous THF or DMA | THF (reflux) is cleaner; DMA (80°C) is faster but harder to remove. |
| Base | Potassium tert-butoxide (KOtBu) (2.5 eq) | Non-nucleophilic enough to avoid displacing F itself, but strong enough to deprotonate iPrOH completely.[1] |
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried flask with 5-bromo-6-fluoro-1H-indazole (1.0 eq) and anhydrous THF (10 mL/mmol).
-
Alkoxide Generation: In a separate vial, mix Isopropanol (3.0 eq) with KOtBu (2.5 eq) in THF. Stir for 15 min at RT to form potassium isopropoxide.
-
Note: Using excess KOtBu ensures the indazole N-H is also deprotonated (protecting it from side reactions) and drives the equilibrium.
-
-
Addition: Add the alkoxide solution dropwise to the indazole solution.
-
Reaction: Heat to reflux (66°C) for 4–6 hours. Monitor by LC-MS.[1]
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][2][3][4][5] Wash organic layer with brine.[1][2][3]
-
Purification: Recrystallize from Heptane/EtOAc (usually sufficient) or flash chromatography (0-40% EtOAc/Hex).[1]
Protocol B: The Protected Phenol Method
Target: 5-Bromo-6-isopropoxy-1H-indazole from 6-hydroxy precursor.[1] Mechanism: O-alkylation.[1] Crucial: You must protect N1 to avoid N-alkylation, which is kinetically favored over O-alkylation in many conditions.[1]
-
Protection: React 5-bromo-6-hydroxyindazole with DHP (3,4-Dihydro-2H-pyran) and catalytic p-TsOH in DCM to form the N1-THP protected intermediate.[1]
-
Mitsunobu Reaction:
-
Deprotection: Treat with 4M HCl in Dioxane/MeOH at RT for 2 hours to remove the THP group.
Troubleshooting Guide (Q&A)
Q1: I am seeing a significant amount of "N-isopropyl" byproduct. What went wrong?
Diagnosis: You likely attempted Route B (Alkylation) without protecting the N1 nitrogen, or your base was too strong/alkyl halide too reactive. The Science: The indazole N1 proton (pKa ~14) and the phenol O-H (pKa ~8-10) are both acidic.[1] However, the N-anion is a potent nucleophile.[1] In the presence of simple alkyl halides (like 2-bromopropane) and bases like Cs2CO3, N-alkylation competes aggressively.[1] Solution:
-
Switch to Route A (SNAr): This eliminates N-alkylation risk entirely because the nitrogen is not acting as a nucleophile for an external electrophile.[1]
-
If staying on Route B: You must protect the nitrogen (THP, SEM, or Boc) before the O-alkylation step.
Q2: In the SNAr reaction (Route A), my conversion is stalling at 60%.
Diagnosis: Incomplete deprotonation of the alcohol or moisture contamination. The Science: Isopropanol is a bulky secondary alcohol. It is less nucleophilic than primary alcohols. If water is present, hydroxide competes with isopropoxide. Solution:
-
Increase Base Strength/Stoichiometry: Ensure you are using at least 2.5–3.0 equivalents of KOtBu.[1] The first equivalent deprotonates the Indazole-NH; the rest generates the alkoxide.[1]
-
Switch Solvent: Move from THF (66°C) to DMA or DMF (90°C). The higher temperature overcomes the steric hindrance of the secondary alcohol.
-
Dry Conditions: Ensure reagents are anhydrous. Water kills this reaction.[1]
Q3: Why not just brominate 6-isopropoxyindazole directly?
Diagnosis: Regioselectivity failure.[1] The Science: Indazoles are electron-rich.[1] Electrophilic aromatic substitution (Bromination) prefers the C3 position (on the pyrazole ring) over the benzene ring positions. Evidence: Brominating 6-isopropoxyindazole with NBS/DMF typically yields 3-bromo-6-isopropoxyindazole , not the desired 5-bromo isomer.[1] Fix: You must install the bromine before forming the indazole ring (on the aniline precursor) or use the SNAr method on a pre-brominated core (5-bromo-6-fluoroindazole).[1]
Q4: I used 2-bromopropane for the alkylation, but the yield is low due to alkene formation.
Diagnosis: E2 Elimination.[1] The Science: Secondary alkyl halides (like 2-bromopropane) are prone to E2 elimination in the presence of strong bases, forming propene gas instead of the ether. Solution:
-
Use Mitsunobu (Protocol B): This uses the alcohol directly, avoiding elimination.
-
Change Leaving Group: If you must use alkylation, use 2-iodopropane or isopropyl tosylate with a milder base (K2CO3) in Acetone/DMF at lower temperatures (50°C) to favor SN2 over E2.
Summary of Data & Yield Expectations
| Method | Precursor | Key Reagents | Typical Yield | Selectivity |
| SNAr (Recommended) | 5-Br-6-F-Indazole | iPrOH, KOtBu, THF | 85-95% | 100% (No N-alk) |
| Mitsunobu | 5-Br-6-OH-Indazole | iPrOH, DIAD, PPh3 | 60-75% | High (if N-protected) |
| Direct Alkylation | 5-Br-6-OH-Indazole | iPr-Br, Cs2CO3 | 30-50% | Poor (N vs O mix) |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry, 2021. Relevance: Establishes the difficulty of N vs O selectivity and the necessity of protection strategies or specific base choices (NaH vs Cs2CO3). URL:[Link][1]
-
Regioselective C7 bromination... of 4-substituted NH-free indazoles. Source: RSC Advances, 2021. Relevance: Confirms that direct bromination often fails to target C5 selectively without specific directing groups, supporting the recommendation to use pre-brominated starting materials. URL:[Link]
-
Synthesis of Indazoles (General Review). Source: Organic Chemistry Portal.[1] Relevance: Provides foundational reaction conditions for SNAr and cyclization strategies relevant to building the core. URL:[Link][1]
Sources
- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Stability & Handling of 5-Bromo-6-isopropoxy-1H-indazole
[1]
Core Directive & Technical Overview
Welcome to the Technical Support Center. You are likely working with 5-Bromo-6-isopropoxy-1H-indazole , a critical scaffold often used in the synthesis of ALK (Anaplastic Lymphoma Kinase) inhibitors and other heterocyclic bioactive agents.[1]
Users frequently report "stability" issues that, upon root-cause analysis, often turn out to be solubility artifacts or photolytic degradation .[1] This guide distinguishes between physical instability (precipitation) and chemical instability (degradation) to restore the integrity of your experimental data.
Quick Reference: Physicochemical Profile
| Parameter | Characteristic | Implication for Handling |
| Core Structure | 1H-Indazole | Tautomeric equilibrium (1H vs 2H); 1H is thermodynamically favored but N-H is acidic (pKa ~14).[1][2][3] |
| C-5 Substituent | Bromine (-Br) | High Photosensitivity. Susceptible to radical debromination under UV/Vis light.[1] |
| C-6 Substituent | Isopropoxy (-OiPr) | Increases lipophilicity (LogP > 3).[1] Major cause of aqueous precipitation. |
| Solubility | Hydrophobic | Soluble in DMSO, DMF, Ethanol.[1] Insoluble in water.[1] |
Troubleshooting Guide: Stability in Solution
Issue 1: "My compound disappears from solution after 24 hours in media."
Diagnosis: This is likely Physical Precipitation , not Chemical Degradation.[1] The isopropoxy group significantly increases the hydrophobicity of the indazole core. When a DMSO stock is diluted into aqueous media (e.g., cell culture media), the compound may form "silent microprecipitates" that are invisible to the naked eye but are spun out during centrifugation or stick to plasticware.
Corrective Protocol: The Serial Dilution Lock Do not dilute directly from 10 mM DMSO to 10 µM aqueous. Use an intermediate step.
-
Stock: Prepare 10 mM in anhydrous DMSO.
-
Intermediate: Dilute 1:10 into 100% Ethanol or PEG-400 (Result: 1 mM).
-
Final: Dilute into media. The PEG/Ethanol acts as a dispersant, preventing immediate crash-out.[1]
Issue 2: "LC-MS shows a mass shift of -79 Da or +16 Da."
Diagnosis: Chemical Degradation.
-
-79 Da (Loss of Br): Photolytic Debromination.[1] The C-Br bond is weak (~65-70 kcal/mol) and cleaves under standard lab lighting.[1]
-
+16 Da (Gain of O): Oxidation.[1] The indazole nitrogen or the electron-rich aromatic ring can undergo oxidation if left in solution without inert gas.
Corrective Protocol: The Amber-Argon System
-
Light: All solutions must be handled in amber glass vials or wrapped in aluminum foil.
-
Atmosphere: Sparge DMSO stock solutions with Argon gas for 30 seconds before sealing. Oxygen promotes radical propagation.[1]
Visualizing the Instability Pathways
The following diagram illustrates the decision matrix for diagnosing stability issues and the chemical pathways involved.
Figure 1: Diagnostic decision tree distinguishing between physical loss (precipitation) and chemical breakdown.[1]
Frequently Asked Questions (FAQs)
Q: Can I store the stock solution at -20°C indefinitely? A: No. While -20°C slows kinetics, DMSO is hygroscopic.[1] Repeated freeze-thaw cycles introduce water, which can cause:
-
Micro-precipitation inside the vial.[1]
-
Hydrolysis risk (low, but possible over years).[1] Recommendation: Aliquot stock solutions into single-use amber vials. Use within 6 months.
Q: Is the isopropoxy group stable to acid? A: Generally, yes.[1] Isopropyl ethers are more stable than methyl ethers, but strong acids (e.g., TFA used in HPLC) can cleave them at high temperatures.[1] Validation: Ensure your HPLC method uses a column temperature <40°C and avoid leaving the compound in 0.1% TFA for >4 hours.
Q: Why does my NMR show double peaks? A: This is likely Tautomerism , not degradation.[1] Indazoles exist in equilibrium between 1H- and 2H- forms.[1][4][5] In DMSO-d6, these exchange rates can be slow on the NMR time scale, leading to broadened or split peaks. Fix: Run NMR at elevated temperature (e.g., 40-50°C) to coalesce the peaks.
Standard Operating Procedure (SOP)
Protocol: Preparation of Stable Stock Solution
Objective: Create a 10 mM stock solution stable for >3 months.
Materials:
-
5-Bromo-6-isopropoxy-1H-indazole solid.[1]
-
Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).[1]
-
Amber glass vials (borosilicate) with PTFE-lined caps.[1]
-
Argon gas line.[1]
Procedure:
-
Weighing: Weigh the solid into an amber vial. Note: Avoid using plastic weigh boats if possible; static can cause loss of this fluffy solid.
-
Dissolution: Calculate the required DMSO volume for 10 mM. Add DMSO.
-
Vortexing: Vortex for 30 seconds. Inspect for clarity. If particles remain, sonicate for 5 minutes in a water bath (<30°C).
-
Inerting: Gently blow Argon gas over the liquid surface for 15 seconds to displace oxygen.[1]
-
Sealing: Cap tightly with PTFE-lined cap. Parafilm is not sufficient for long-term storage as DMSO vapor can plasticize it.[1]
-
Storage: Store at -20°C or -80°C upright.
References
-
BenchChem. Solubility and stability of N-2H-Indazol-2-ylurea in different solvents. (General Indazole Stability Data). Retrieved from [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 46863923, 5-Bromo-6-fluoro-1H-indazole.[1] (Structural Analog Data). Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet: 5-Bromo-1H-indazole.[1] (Safety & Handling).[1][6][7][8][9][10][11] Retrieved from [1]
-
Claramunt, R. M., et al. The Tautomerism of Indazoles. (Mechanism of 1H/2H Shift). Journal of Molecular Structure.[1] (Inferred from search context regarding Indazole Tautomerism).
Sources
- 1. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aaronchem.com [aaronchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. 5-Bromo-1H-indazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Overcoming challenges in the purification of brominated indazoles
Technical Support Center: Brominated Indazole Purification
Welcome to the Advanced Purification Support Hub. Brominated indazoles are deceptive. While they appear to be simple bicyclic heteroaromatics, they present a "perfect storm" of purification challenges: distinct N1/N2 regioisomerism, a propensity to "oil out" during crystallization, and a chemically labile bromine handle that is prone to hydrodebromination during cross-coupling reactions.
This guide moves beyond standard protocols to address the mechanistic reasons for failure and provides self-validating workflows to ensure purity.
Module 1: The Regioisomer Challenge (N1 vs. N2)
The Issue: Alkylation or acylation of 5- or 6-bromoindazole typically yields a mixture of N1- and N2-substituted products. Separating these is the most common bottleneck.
The Science:
The indazole ring exists in an annular tautomeric equilibrium (
-
N1-Isomers: Generally thermodynamically more stable and less polar . They possess a lower dipole moment because the lone pair on N1 contributes to the aromatic sextet, while the N2 lone pair is in an
orbital orthogonal to the pi-system. -
N2-Isomers: Often kinetically favored (depending on electrophile/base) but more polar due to a quinoid-like resonance contribution which increases the dipole moment.
Troubleshooting Protocol: Chromatographic Separation
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase Strategy:
-
N1-Isomer Elution: Elutes first in standard normal-phase systems (e.g., Hexane/EtOAc).
-
N2-Isomer Elution: Elutes second and often tails.
-
Recommendation: Do not use a linear gradient immediately. Use an isocratic hold at low polarity (e.g., 5-10% EtOAc in Hexanes) to flush the N1 isomer, then ramp to elute the N2 isomer.
-
Visualization: N1/N2 Separation Workflow
Caption: Logic flow for separating Indazole N1/N2 regioisomers based on polarity differences.
Module 2: Preventing Debromination (The "Vanishing Halogen")
The Issue:
During Suzuki-Miyaura or Buchwald-Hartwig couplings on a brominated indazole scaffold, you observe the formation of a hydrodebrominated byproduct (Ar-Br
The Science: Debromination competes with the desired oxidative addition. It is promoted by:
-
Hydride Sources:
-hydride elimination from alkyl-palladium species or hydrides from the solvent/base. -
Over-active Catalysts: Electron-rich ligands (like
) facilitate oxidative addition but can also stabilize Pd-H species. -
High Temperatures: Accelerates the hydrodehalogenation pathway.
Troubleshooting Guide: Debromination Mitigation
| Variable | High Risk (Promotes Debromination) | Low Risk (Protects Bromine) |
| Base | Strong hydroxides/alkoxides (NaOH, NaOtBu) | Carbonates or Phosphates ( |
| Solvent | Primary/Secondary Alcohols (Hydride donors) | Aprotic solvents (Toluene, Dioxane, DMF) |
| Catalyst | ||
| Temp | Reflux (>100°C) | Moderate (60–80°C) or Microwave (short duration) |
Module 3: Crystallization & "Oiling Out"
The Issue: Brominated indazoles often form supersaturated oils rather than crystals, particularly when amine substituents are present (e.g., 6-bromo-1H-indazol-4-amine).
The Solution: Avoid single-solvent recrystallization. Use a Two-Solvent System where the compound is soluble in the hot "good" solvent but insoluble in the "anti-solvent."
Proven Protocol: Methanol/Water Recrystallization Based on 6-bromo-1-methyl-1H-indazol-4-amine purification [1].
-
Dissolution: Dissolve crude oil in minimal hot Methanol (
C). -
Anti-Solvent Addition: Add warm Water dropwise until slight turbidity persists.
-
Ratio Target: ~80:20 MeOH:Water.
-
-
Re-dissolution: Add 1-2 drops of MeOH to clear the solution.
-
Controlled Cooling: Wrap the flask in foil/towel to cool slowly to Room Temp (RT).
-
Critical Step: If oil droplets appear, reheat immediately. Add a "seed crystal" at
C.
-
-
Harvest: Filter only after standing at
C for 2 hours.
Visualization: Dealing with "Oiling Out"
Caption: Iterative loop for converting amorphous oils into crystalline solids.
Frequently Asked Questions (FAQs)
Q1: My N1 and N2 isomers are co-eluting on TLC. How do I separate them?
-
Answer: Change the selectivity of your stationary phase. If standard Silica (acidic) fails, try Neutral Alumina . Alternatively, use a solvent modifier.[1] Adding 1% Triethylamine (TEA) can sharpen the bands of indazoles (which are weak bases), preventing tailing that causes overlap. Note: N1 isomers are usually less polar and elute first [5].
Q2: The product is purple/grey after the column. Is it impure?
-
Answer: This indicates Palladium contamination. Indazoles are excellent ligands for Pd.
-
Fix: Dissolve the product in EtOAc and wash with a 10% aqueous solution of N-Acetylcysteine or use a metal scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.
Q3: I need to scale up the separation of 5-bromoindazole. Is chromatography mandatory?
-
Answer: Not always.[2][3] 5-Bromoindazole often sublimes or recrystallizes well from toluene. However, if you are separating it from 6-bromoindazole (regioisomer from synthesis), chromatography is preferred due to their similar solubility profiles [2].
References
-
BenchChem. (2025).[4] Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine. Link
-
National Institutes of Health (NIH). (2020). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors. PMC. Link
-
BenchChem. (2025).[4] Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Link
-
Royal Society of Chemistry. (2016). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation. Link
-
StackExchange Chemistry. (2017).[3] Order of elution in silica gel column chromatography. Link
Sources
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 5-Bromo-6-isopropoxy-1H-indazole
Welcome to the technical support center for the derivatization of 5-Bromo-6-isopropoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your reaction outcomes. Our focus is on the two most powerful and widely utilized palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Part 1: Core Concepts & General FAQs
This section addresses fundamental questions applicable to both Suzuki-Miyaura and Buchwald-Hartwig reactions involving the 5-Bromo-6-isopropoxy-1H-indazole substrate.
Q1: Why is palladium-catalyzed cross-coupling the preferred method for derivatizing this indazole?
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis due to their remarkable efficiency, functional group tolerance, and broad substrate scope.[1][2] For a scaffold like 5-Bromo-6-isopropoxy-1H-indazole, which is common in medicinal chemistry, these methods allow for the rapid and predictable introduction of diverse molecular fragments.[3][4] This is crucial for building libraries of compounds for structure-activity relationship (SAR) studies, replacing harsher, classical methods that often require multi-step sequences and have limited compatibility with sensitive functional groups.[1]
Q2: How do I choose between a Suzuki-Miyaura and a Buchwald-Hartwig reaction?
The choice is dictated by the type of bond you intend to form at the C5 position:
-
Choose Suzuki-Miyaura Coupling to form a carbon-carbon (C-C) bond. This is ideal for introducing aryl, heteroaryl, vinyl, or alkyl groups. The reaction utilizes an organoboron reagent (e.g., a boronic acid or ester).[3][5][6]
-
Choose Buchwald-Hartwig Amination to form a carbon-nitrogen (C-N) bond. This is the premier method for introducing primary or secondary amines, amides, or other nitrogen-based nucleophiles.[1][4]
Q3: What is the role of the phosphine ligand, and why is it so important?
Phosphine ligands are crucial for modulating the reactivity and stability of the palladium catalyst.[2][7] They are not passive spectators. Electron-rich and sterically bulky ligands, such as those used in modern cross-coupling, serve several purposes:
-
Promote Oxidative Addition: They increase the electron density on the palladium(0) center, which facilitates the crucial first step of the catalytic cycle: the insertion of palladium into the aryl-bromide bond.[8]
-
Facilitate Reductive Elimination: Their steric bulk helps to push the coupled products off the palladium center in the final step, regenerating the active catalyst.[8]
-
Prevent Catalyst Decomposition: They stabilize the palladium complexes and can prevent the formation of inactive palladium black or undesired dimeric species.[1]
The choice of ligand is often the single most important parameter to optimize.[2]
Part 2: Suzuki-Miyaura Coupling Troubleshooting & Guide
This section focuses on forming a C-C bond at the C5 position.
Suzuki-Miyaura: Frequently Asked Questions
Q1: What is the function of the base in a Suzuki-Miyaura reaction?
The base is essential for the transmetalation step of the catalytic cycle. It reacts with the organoboron species (R-B(OH)₂) to form a more nucleophilic borate complex (e.g., [R-B(OH)₃]⁻). This "activated" boron species can then more readily transfer its organic group to the palladium center.[3] Common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective for this substrate.[5][6][9]
Q2: My boronic acid is decomposing. What can I do?
Boronic acids can be prone to decomposition, especially via protodeboronation (replacement of the -B(OH)₂ group with hydrogen) or homo-coupling (forming an R-R dimer). To minimize this:
-
Use fresh, high-purity boronic acid.
-
Employ a slight excess (typically 1.1-1.5 equivalents) but avoid a large excess, which can lead to side products.
-
Ensure your reaction is properly deoxygenated, as oxygen can promote homo-coupling.
-
Consider using more stable boronic esters, such as pinacol esters (Bpin), which are less prone to decomposition.
Q3: Does the solvent system matter? I see many reactions use a mix of an organic solvent and water.
Yes, the solvent system is critical. It influences reagent solubility, catalyst activity, and reaction rates.[10][11] For Suzuki couplings, a biphasic system (e.g., 1,4-dioxane/water or DME/water) is common.[5][6] The organic solvent solubilizes the bromo-indazole and the palladium complex, while the water helps to dissolve the inorganic base and facilitate the formation of the active borate species. The quality of the solvent is also important, as certain impurities can poison the palladium catalyst.[10]
Suzuki-Miyaura: Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Inactive Catalyst: Palladium(0) is sensitive to oxygen. The pre-catalyst may have degraded, or the reaction was not sufficiently deoxygenated. 2. Incorrect Base: The base may be too weak or insoluble to activate the boronic acid effectively. 3. Low Temperature: The reaction may have a significant activation energy barrier. | 1. Improve Deoxygenation: Use a robust "sparging" technique (bubbling an inert gas like argon or nitrogen through the solvent for 15-30 min) before adding the catalyst. Use freshly opened catalyst or a pre-catalyst designed for air stability. 2. Change Base: Switch from K₂CO₃ to a stronger or more soluble base like Cs₂CO₃. Ensure the base is finely powdered for maximum surface area. 3. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C). Monitor for decomposition. |
| Significant Dehalogenation (Bromo group replaced by H) | 1. Protodeboronation: The boronic acid may be decomposing to an arene, which then participates in side reactions. 2. Hydrolytic Debromination: Traces of water and base can, under certain conditions, lead to the removal of the bromine atom. | 1. Use a Boronic Ester: Switch to the corresponding pinacol boronate (Bpin) ester, which is more stable. 2. Use Anhydrous Conditions: While some water is often beneficial, excessive amounts can be detrimental. Try using a solvent system with a lower water ratio or switching to a single-phase system with a soluble base like K₃PO₄ in a polar aprotic solvent. |
| Homo-coupling of Boronic Acid (Aryl-Aryl byproduct from boronic acid) | 1. Oxygen in the Reaction: Molecular oxygen can mediate the oxidative homo-coupling of boronic acids. 2. High Catalyst Loading: Excessively high concentrations of palladium can sometimes promote this side reaction. | 1. Rigorous Deoxygenation: This is the most common cause. Ensure all reagents and solvents are thoroughly deoxygenated before heating. 2. Reduce Catalyst Loading: Titrate the catalyst loading down. Typical loadings are between 1-5 mol %.[12] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vessel, add 5-Bromo-6-isopropoxy-1H-indazole (1.0 eq.), the desired arylboronic acid (1.1–1.5 eq.), and potassium carbonate (2.0–3.0 eq.).
-
Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). Sparge the mixture with a subsurface stream of argon or nitrogen for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically 2-5 mol %.[5][6]
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Part 3: Buchwald-Hartwig Amination Troubleshooting & Guide
This section focuses on forming a C-N bond at the C5 position.
Buchwald-Hartwig: Frequently Asked Questions
Q1: Why are the bases used in Buchwald-Hartwig (e.g., NaOtBu) so much stronger than in Suzuki-Miyaura?
The base in the Buchwald-Hartwig amination has a different role. It is required to deprotonate the amine-palladium complex to form a palladium-amido intermediate.[13][14] This deprotonation is often a key step in the catalytic cycle and requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) to proceed efficiently, especially since the coordinated amine is less basic than the free amine.[15] Weaker bases like K₃PO₄ can sometimes be used, particularly with more electron-rich ligands or sensitive substrates.[15]
Q2: There are so many specialized ligands for this reaction. How do I choose one?
Ligand choice is critical and depends heavily on the nature of the amine nucleophile.[16]
-
For secondary amines: Sterically hindered dialkylbiaryl phosphine ligands like RuPhos are often excellent choices.
-
For primary amines: Ligands like BrettPhos are specifically designed for this class of nucleophile.[16]
-
For challenging nucleophiles (e.g., amides, heterocycles): More reactive ligands like tBuBrettPhos may be necessary.[16]
-
General Starting Point: For initial screening with 5-Bromo-6-isopropoxy-1H-indazole, a versatile "second-generation" ligand like XPhos or a palladacycle pre-catalyst (e.g., t-BuXPhos Pd G3) is a robust choice.[17]
Q3: My reaction is sensitive to air and moisture. What are the best practices?
The Buchwald-Hartwig amination is significantly more sensitive to air and moisture than many Suzuki couplings. The Pd(0) catalyst is easily oxidized, and the strong bases used are readily quenched by water.
-
Use anhydrous solvents.
-
Use oven-dried or flame-dried glassware.
-
Perform all reagent transfers under a positive pressure of an inert gas (argon or nitrogen). A glovebox is ideal if available.
-
Ensure the amine, if liquid, is dry and pure.
Buchwald-Hartwig: Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Conversion | 1. Poor Catalyst Activation/Deactivation: The active Pd(0) species is not forming or is being quenched by oxygen/moisture. 2. Base is Too Weak: The chosen base (e.g., K₂CO₃) is not strong enough to deprotonate the Pd-amine complex. 3. Ligand is Inappropriate: The ligand may not be suitable for the specific amine being used (e.g., too small, not electron-rich enough). | 1. Use a Pre-catalyst: Modern palladacycle pre-catalysts are designed for easy and reliable activation to Pd(0) under basic conditions.[15] Re-check inert atmosphere protocols. 2. Switch to a Stronger Base: Move to NaOtBu or LHMDS. Use fresh, high-purity base from a sealed container.[15][18] 3. Screen Ligands: Test a different class of bulky, electron-rich phosphine ligand. Refer to literature for ligands known to work well with your class of amine.[16] |
| Side Product Formation (e.g., hydrodehalogenation) | 1. β-Hydride Elimination: If the amine has a β-hydrogen, this pathway can compete with reductive elimination, leading to a dehalogenated starting material and an imine byproduct.[1] 2. Catalyst Inhibition: The product amine may be coordinating too strongly to the palladium, slowing turnover. | 1. Use a Bulkier Ligand: Increasing the steric bulk around the metal center can disfavor β-hydride elimination and promote the desired reductive elimination. 2. Modify Temperature/Concentration: Lowering the reaction temperature or running at higher concentration can sometimes alter the relative rates of productive vs. unproductive pathways. |
| Reaction Stalls at Partial Conversion | 1. Catalyst Death: The catalyst may have a limited lifetime under the reaction conditions. 2. Inhibitory Species: Anions like iodide (if using an aryl iodide) can form unreactive palladium dimers and inhibit the catalyst.[15][16] | 1. Add More Catalyst: A second charge of catalyst and/or ligand mid-reaction can sometimes restart a stalled reaction. 2. Change Halide (if possible): This is a known issue with aryl iodides. Bromo-substrates, like the one , are generally less prone to this specific inhibition mechanism.[15] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation (Glovebox Recommended): To an oven-dried reaction vial inside a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol %), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2–1.5 eq.).
-
Reagent Addition: Add 5-Bromo-6-isopropoxy-1H-indazole (1.0 eq.) and the amine (1.1–1.2 eq.).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture with vigorous stirring to the target temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through Celite®.
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
References
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC.
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.).
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). Beilstein Journals.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. (2025, December 26).
- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005, July 13).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). WuXi AppTec.
- Role of the base in Buchwald-Hartwig amin
- Role of the Base in Buchwald–Hartwig Amination. (2014, October 23). The Journal of Organic Chemistry.
- Buchwald–Hartwig amin
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024, August 22). RSC Publishing.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). BenchChem.
- A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea. (n.d.). BenchChem.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006, July 31). ChemSpider Synthetic Pages.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Guide to Derivatization Reagents for GC. (n.d.). LabRulez GCMS.
- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2025, August 6).
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). MDPI.
- Developing Ligands for Palladium(II)
- Palladium-catalyzed direct C7-arylation of substituted indazoles. (2014, August 15). PubMed.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). ProQuest.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). PMC.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journals.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10).
- Guide to Derivatiz
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025, August 6).
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Troubleshooting Kinase Assays with 5-Bromo-6-isopropoxy-1H-indazole
Welcome to the technical support center for researchers utilizing 5-Bromo-6-isopropoxy-1H-indazole in kinase assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the integrity of your results. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions.
The indazole scaffold is a cornerstone in the development of kinase inhibitors, prized for its ability to mimic the purine core of ATP and engage with the ATP-binding pocket of a wide array of protein kinases.[1] The specific derivative, 5-Bromo-6-isopropoxy-1H-indazole, is part of a chemical class that has garnered significant interest for its potential in targeting signaling pathways implicated in various diseases.[1] However, like any experimental system, kinase assays using novel inhibitors can present unique challenges. This guide will walk you through a logical troubleshooting process, from compound handling to data interpretation.
Part 1: Compound-Specific Considerations
A frequent source of variability in kinase assays stems from the physicochemical properties of the small molecule inhibitor itself. While specific experimental data for 5-Bromo-6-isopropoxy-1H-indazole is not extensively published, we can infer its likely behavior based on the well-documented properties of related bromo-indazole compounds.[2]
Q1: I'm seeing inconsistent IC50 values or a complete lack of inhibition. Could the problem be my inhibitor stock solution?
A1: Absolutely. The integrity of your inhibitor stock is paramount. Here are the most common culprits and how to address them:
-
Solubility Issues: Indazole-based compounds are often sparingly soluble in aqueous solutions.[1]
-
Recommendation: Prepare a high-concentration primary stock solution in 100% anhydrous DMSO. For working solutions, dilute this stock into your aqueous assay buffer immediately before use. Avoid "shock" precipitation by adding the DMSO stock to your buffer and mixing gently but thoroughly.
-
Troubleshooting Step: Visually inspect your diluted inhibitor solutions for any signs of precipitation or cloudiness. If you suspect poor solubility, you can perform a simple serial dilution in your final assay buffer and check for turbidity.
-
-
Stability and Storage: Bromo-indazole derivatives are generally stable as a solid, but their stability in solution can be variable.[3]
-
Recommendation: Store the solid compound at -20°C, protected from light.[3] DMSO stock solutions should also be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. It is best practice to prepare fresh aqueous dilutions for each experiment.
-
Q2: How can I determine the optimal DMSO concentration for my assay?
A2: DMSO can impact kinase activity, so it's crucial to determine the highest concentration your assay can tolerate without adverse effects.
-
Protocol: DMSO Tolerance Test
-
Prepare a series of your complete assay buffer solutions containing a range of DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%).
-
Run your kinase assay with a fixed concentration of enzyme and substrate in each of these buffers, in the absence of your inhibitor.
-
Plot the kinase activity against the DMSO concentration.
-
Select the highest DMSO concentration that does not significantly inhibit your kinase's activity. Ensure the final DMSO concentration is consistent across all wells in your experimental plates.
-
| DMSO Concentration | Typical Effect on Kinase Activity |
| < 1% | Generally well-tolerated by most kinases. |
| 1-5% | May cause inhibition or denaturation of some kinases. |
| > 5% | Often leads to significant loss of enzyme activity. |
Part 2: General Kinase Assay Troubleshooting
Beyond the inhibitor itself, the components of the kinase assay are critical for generating reliable data. The key is to optimize each parameter to ensure your assay is robust and reproducible.[4]
Q3: My assay window (signal-to-background ratio) is too low. How can I improve it?
A3: A low assay window can be caused by several factors related to your enzyme, substrate, or ATP concentrations. The goal is to operate in the linear range of the reaction.
-
Enzyme Concentration:
-
Problem: Too little enzyme results in a weak signal, while too much can lead to rapid substrate depletion and non-linear kinetics.
-
Troubleshooting Workflow:
Caption: Workflow for optimizing enzyme concentration.
-
-
Substrate and ATP Concentration:
-
Problem: For ATP-competitive inhibitors like many indazoles, the apparent IC50 is highly dependent on the ATP concentration.[1] Using an ATP concentration at or near the Michaelis constant (Km) for your kinase generally provides the best sensitivity for detecting competitive inhibitors.
-
Recommendation: If the Km(ATP) for your kinase is unknown, a good starting point is 10 µM ATP. Substrate concentration should also be optimized, typically around its Km value, to ensure the reaction is not substrate-limited.
-
Q4: I am observing high variability between replicate wells. What are the likely causes?
A4: High variability often points to issues with experimental execution or reagent stability.
-
Pipetting and Mixing: Inaccurate pipetting or insufficient mixing can lead to inconsistent concentrations of reagents in your wells. Use calibrated pipettes and ensure thorough but gentle mixing after each reagent addition.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and alter reaction kinetics. To mitigate this, avoid using the outermost wells for experimental data points, or fill them with buffer or water.[5]
-
Reagent Instability: Ensure all reagents, especially the kinase and ATP, are properly stored and handled to maintain their activity. Avoid repeated freeze-thaw cycles.[6]
Part 3: Assay Technology-Specific Issues
The detection method you use can be a source of artifacts, particularly when working with novel chemical compounds.[2]
Q5: I am using a fluorescence-based assay (e.g., TR-FRET, Fluorescence Polarization) and suspect my compound is interfering with the signal.
A5: This is a common issue. Indazole-based compounds, due to their aromatic nature, have the potential to be fluorescent or to quench the fluorescence of your assay reagents.[4]
-
Troubleshooting Protocol: Compound Interference Test
-
Run two sets of control wells in parallel.
-
Set 1 (No Enzyme Control): Include your substrate, ATP, and buffer, but no kinase. Add your inhibitor at the same concentrations used in your main experiment.
-
Set 2 (No Substrate/ATP Control): Include your kinase and buffer, but no substrate or ATP. Add your inhibitor.
-
Measure the signal in these wells. If you observe a change in signal that correlates with the inhibitor concentration in the absence of a complete kinase reaction, it indicates your compound is directly interfering with the detection method.
-
Q6: My luminescence-based assay (e.g., ADP-Glo™, Kinase-Glo®) is giving unexpected results. Could 5-Bromo-6-isopropoxy-1H-indazole be the problem?
A6: Yes. Luminescence-based assays that rely on a coupled enzymatic reaction (like luciferase in the Glo assays) can be susceptible to inhibition by test compounds.[4] Your inhibitor might not only be targeting your kinase of interest but also the reporter enzyme (e.g., luciferase).
-
Troubleshooting Workflow: Identifying Reporter Enzyme Inhibition
Caption: Decision tree for troubleshooting reporter enzyme inhibition.
Q7: How can I confirm that the inhibition I'm seeing is specific to my target kinase?
A7: This is a critical question in drug discovery. Several strategies can be employed:
-
Orthogonal Assays: Validate your primary hits using a different assay technology. For example, if you identified a hit in a luminescence-based assay, confirm it using a radiometric or TR-FRET assay.[7]
-
ATP Competition Assay: To determine if your inhibitor is ATP-competitive (as is common for indazole scaffolds), repeat your IC50 determination with a significantly higher concentration of ATP (e.g., 10-fold higher).[5] A rightward shift in the IC50 curve at the higher ATP concentration is indicative of ATP-competitive inhibition.
-
Kinase Selectivity Profiling: Screen your compound against a panel of other kinases.[8] This will help determine if your inhibitor is selective for your target of interest or if it has off-target effects.[9]
By systematically addressing these potential issues, you can build a robust and reliable kinase assay, enabling you to confidently characterize the inhibitory activity of 5-Bromo-6-isopropoxy-1H-indazole.
References
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
- Mishra, R., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 224, 113705.
- Kühn, J., et al. (2015). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 5-9.
- Al-Ostoot, F. H., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 9, 804936.
-
PureSynth. (n.d.). 5-Bromo-1H-Indazole 97%. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. usbio.net [usbio.net]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-BROMO-6-NITRO-1H-INDAZOLE CAS#: 71785-49-4 [m.chemicalbook.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Indazole Compound Optimization in In Vivo Models
Introduction: The Indazole Challenge
As researchers, we value the indazole scaffold for its versatility as a bioisostere of indole and its privileged status in kinase inhibitor design (e.g., Axitinib, Pazopanib). However, the transition from in vitro potency to in vivo efficacy is often halted by two distinct toxicity profiles: physicochemical toxicity (solubility-driven precipitation and irritation) and metabolic toxicity (formation of reactive intermediates).
This guide is designed to troubleshoot these specific failure modes. It moves beyond generic advice, offering mechanistic insights and validated protocols to rescue your lead compounds.
Module 1: Troubleshooting Formulation & Delivery
Issue: My animals are showing immediate distress (gasping, writhing) post-injection, or I see precipitation in the syringe/catheter.
Diagnosis: This is likely physicochemical toxicity . Indazoles are planar, lipophilic molecules prone to π-π stacking. When dissolved in high-strength organic solvents (like 100% DMSO) and introduced to the aqueous bloodstream, they often precipitate immediately, causing embolisms or phlebitis.
Q: How do I stabilize my indazole compound for IV/IP administration without using toxic levels of DMSO?
A: You must move away from simple co-solvent systems toward surfactant-based or complexation strategies.
The "Golden Ratio" Protocol (Starting Point): For many indazole derivatives (e.g., Lonidamine analogs), a standard tolerated vehicle is:
-
5% DMSO (Solubilizer)
-
5% Tween 80 (Surfactant to prevent precipitation upon dilution)
-
90% Saline (Isotonic carrier)
Step-by-Step Optimization Protocol:
-
Dissolve: Completely dissolve the compound in the calculated volume of DMSO (5% of total volume). Sonicate if necessary.
-
Surfactant Addition: Add Tween 80 (5% of total volume) to the DMSO-compound mix. Vortex until homogenous. Crucial: Do not add saline yet.
-
Slow Dilution: Add warm (37°C) saline dropwise while vortexing.
-
Validation: Let the solution sit at room temperature for 1 hour. If precipitation occurs, switch to the Cyclodextrin Protocol below.
Advanced Formulation Decision Tree
Caption: Decision matrix for rescuing insoluble indazole compounds. Blue nodes represent formulation attempts; green indicates success; red indicates a route switch.
Module 2: Mitigating Metabolic Hepatotoxicity
Issue: My compound shows good efficacy but causes elevated liver enzymes (ALT/AST) or is Ames positive.
Diagnosis: This is likely metabolic activation . The indazole ring is not inert.[1][2][3] In certain substitution patterns (especially N1-unsubstituted or C3-piperazinyl derivatives), the ring can undergo P450-mediated N-deindazolation .[4][5]
Mechanism: Cytochrome P450 (specifically CYP3A4) can attack the indazole nitrogen, leading to ring opening. This process often proceeds via an unstable oxaziridine intermediate or diazonium species, which are highly electrophilic and can covalently bind to hepatic proteins or DNA, causing toxicity and mutagenicity [1][2].
Q: How can I modify the structure to block this metabolic toxicity?
A: You need to block the "soft spots" on the scaffold.
Structural Modification Strategies (SAR):
| Strategy | Mechanism | Effect on Toxicity |
| N1-Alkylation | Caps the reactive nitrogen. | Prevents formation of the N-centered radical/cation; significantly reduces mutagenicity. |
| C3-Substitution | Steric hindrance. | Bulky groups (e.g., amides) at C3 can reduce P450 access to the core ring. |
| Fluorination | Electronic deactivation. | Adding Fluorine to the benzene ring (e.g., C5 or C6) reduces electron density, making the ring less prone to oxidative attack [3]. |
| Scaffold Hopping | Bioisosterism. | If N-deindazolation is dominant, consider switching to a benzimidazole or indole, though this alters kinase selectivity. |
Pathway of Indazole Metabolic Activation
Caption: Mechanism of P450-mediated indazole ring opening leading to reactive metabolites. Blocking N1 prevents the initial oxidation step.
Module 3: Experimental Protocols
Protocol A: In Vivo Toxicity Screening (Dose Escalation)
Do not proceed to efficacy studies without determining the Maximum Tolerated Dose (MTD).
Objective: Define the therapeutic window. Animals: BALB/c mice (n=3 per group).
-
Baseline: Measure body weight and behavior score (0-5 scale).
-
Dosing: Administer vehicle control to Group 1. Administer Compound X at 10, 30, and 100 mg/kg (IP or PO) to Groups 2, 3, and 4.
-
Observation (0-4 hours): Watch for acute signs:
-
Hunching/Piloerection: General distress.
-
Ataxia: CNS penetration/toxicity.
-
Writhing: Peritoneal irritation (formulation issue).
-
-
Observation (24-72 hours):
-
Weigh daily.[3] >15% weight loss requires immediate euthanasia (humane endpoint).
-
Collect serum at 24h for ALT/AST analysis.
-
-
Decision:
-
If 100 mg/kg is tolerated (no weight loss, normal ALT), proceed to efficacy.
-
If toxicity is observed at 30 mg/kg, revisit Module 2 (Structural Modification).
-
Protocol B: Preparation of HP-β-CD Vehicle (The "Gentle" Alternative)
Use this when DMSO/Tween causes irritation.
-
Prepare Buffer: Make a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin in water.
-
Acidification (Optional): If the compound is basic, adjust pH to 4.0-5.0 using 1N HCl to aid solubility.
-
Complexation: Add the indazole compound to the CD solution.
-
Energy Input: Sonicate for 20 minutes or stir overnight at room temperature. The solution should become clear.
-
Filtration: Pass through a 0.22 µm PES filter to ensure sterility and remove any un-dissolved micro-aggregates before injection.
References
-
Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif. Source: Chemical Research in Toxicology (ACS). URL:[Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI). URL:[Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: MDPI Pharmaceuticals. URL:[Link]
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage and administration routes for in vivo studies
Status: Operational Operator: Senior Application Scientist Ticket Focus: Optimization, Troubleshooting, and Welfare Compliance
Introduction
Welcome to the In Vivo Technical Support Center. As scientists, we often treat dosage and administration as mere logistical steps. However, 80% of "failed" efficacy studies are actually failures of delivery , not target engagement. A drug that precipitates in the peritoneum or is cleared before reaching the tissue has not been tested—it has merely been wasted.
This guide is structured as a series of Support Tickets addressing the most common failure modes I encounter in the field. We will move from chemistry (formulation) to mathematics (scaling) and finally to biology (administration).
Module 1: Formulation & Solubility (The "Pre-Flight" Check)
Ticket #101: "My compound precipitates immediately upon addition of saline."
Diagnosis: You are likely experiencing "solvent shock." Many lipophilic compounds dissolved in high-strength organic stock (e.g., 100% DMSO) will crash out of solution when hitting the aqueous "wall" of a saline vehicle.
The Fix: Do not add saline directly to your stock. Instead, use a step-down formulation strategy using the "Rule of Intermediates."
-
Surfactant Buffer: Add a surfactant (e.g., Tween 80, Cremophor EL) to the organic stock first. This coats the drug molecules.
-
Co-solvent Bridge: Add a bridge solvent (e.g., PEG400 or Propylene Glycol) to stabilize the surfactant-drug complex.
-
Aqueous Finish: Slowly add the aqueous phase (Saline/PBS) with vortexing.
Visual Guide: Formulation Decision Tree Below is the logic flow for selecting the correct vehicle system based on your compound's properties.
Caption: Decision logic for vehicle selection. Green nodes indicate final formulation strategies.
Module 2: Dosage Calculation & Scaling (The Math)
Ticket #201: "I calculated the mouse dose based on body weight (mg/kg), but the mice are dying."
Diagnosis: You likely performed a direct weight-based conversion (e.g., 10 mg/kg in Human = 10 mg/kg in Mouse). This is a fatal error. Smaller animals have faster metabolic rates. You must normalize to Body Surface Area (BSA) .
The Fix: Allometric Scaling (Reagan-Shaw Method)
To convert a Human Equivalent Dose (HED) to an Animal Dose, or vice versa, we use the
Table 1:
| Species | Weight (kg) | BSA ( | |
| Human (Adult) | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Monkey (Rhesus) | 3 | 0.24 | 12 |
| Dog (Beagle) | 10 | 0.5 | 20 |
Source: FDA Guidance for Industry (2005) [1][1][2]
Protocol: Calculating the Mouse Dose
Scenario: You have a safe human starting dose of 10 mg/kg . You need the mouse equivalent.
-
Identify
values:-
Human
= 37 -
Mouse
= 3
-
-
Apply Formula:
-
Calculate:
Result: The mouse requires ~12.3 times the drug concentration (mg/kg) to achieve the same systemic exposure as the human.
Module 3: Route-Specific Troubleshooting (The Technique)
Ticket #301: "Mice are showing respiratory distress immediately after Oral Gavage (PO)."
Diagnosis: Aspiration pneumonia caused by reflux or tracheal insertion. This often happens if the volume is too high or the restraint is improper.
The Fix:
-
Check Volume: Adhere strictly to the "Good Practice Guide" limits (Turner et al., 2011).
-
Technique: Ensure the head and esophagus are aligned vertically. The gavage needle should fall under its own weight; never force it.
Ticket #302: "Tail vein injection (IV) failed; the tail turned white/purple."
Diagnosis: Extravasation (leakage) or arterial spasm. The Fix:
-
Heat: Dilate veins using a heat lamp or warm water dip (38-40°C) for 2-3 minutes.
-
Volume: Do not exceed bolus limits.
Table 2: Recommended Administration Volumes (Max)
| Route | Mouse (25g) | Rat (250g) | Comment |
| Oral (PO) | 10 mL/kg (0.25 mL) | 10 mL/kg (2.5 mL) | Exceeding this risks reflux. |
| Intravenous (IV) | 5 mL/kg (0.125 mL) | 5 mL/kg (1.25 mL) | Slow bolus is critical. |
| Subcutaneous (SC) | 10 mL/kg (0.25 mL) | 5 mL/kg (1.25 mL) | Can use multiple sites for larger vols. |
| Intraperitoneal (IP) | 20 mL/kg (0.5 mL) | 10 mL/kg (2.5 mL) | Avoid right lower quadrant (cecum). |
Source: Turner et al. (2011) [2][3][4]
Visual Guide: Pharmacokinetic Workflow Understanding how the route affects the drug's journey is vital for troubleshooting efficacy data.
Caption: PK flow showing why IV bypasses First Pass metabolism (Liver), while PO and IP do not.
Module 4: Toxicity & Unexpected Outcomes
Ticket #401: "I don't know the safe dose for my new compound."
Diagnosis: You need to determine the Maximum Tolerated Dose (MTD) before running efficacy studies.[5][6][7] Skipping this leads to dead animals and lost data.
Protocol: MTD Determination (The "3+3" Approach)
Do not use large groups. Use a sparse-sampling escalation method to minimize animal usage (Refinement/Reduction).
-
Starting Dose: Based on in vitro IC50 or literature analogs. If unknown, start low (e.g., 10 mg/kg).
-
Group Size: n=3 mice per dose level.
-
Escalation: Administer dose. Observe for 48 hours.
-
Endpoints (Stop Criteria):
-
Weight loss >20% (requires immediate euthanasia).
-
Piloerection (ruffled fur), hunched posture, or lack of grooming.
-
Hypothermia (cool to touch).
-
References
-
Food and Drug Administration (FDA). (2005).[1][10][11] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Department of Health and Human Services.[2][10] [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011).[3][4] Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.[3][4] [Link]
-
Nair, A. B., & Jacob, S. (2016).[12] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[12] [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. (Reference for MTD/Endpoints). [Link]
Sources
- 1. Federal Register :: Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability [federalregister.gov]
- 2. GovInfo [govinfo.gov]
- 3. Administration of substances to laboratory animals: routes of administration and factors to consider - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis: 5-Bromo-6-isopropoxy-1H-indazole in Next-Gen Kinase Inhibitor Design
Topic: Comparative Analysis of 5-Bromo-6-isopropoxy-1H-indazole-derived Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.
Executive Summary
In the landscape of kinase inhibitor discovery, the scaffold defines the destiny of the drug. 5-Bromo-6-isopropoxy-1H-indazole (CAS: 2573150-61-3) has emerged as a critical "privileged structure" for the synthesis of highly potent, CNS-penetrant inhibitors targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and ROCK (Rho-associated Protein Kinase).
Unlike ubiquitous pyrazole or simple indazole building blocks, the 6-isopropoxy substitution provides a unique lipophilic profile that enhances blood-brain barrier (BBB) permeability while maintaining metabolic stability. This guide objectively compares inhibitors derived from this specific scaffold against industry-standard alternatives (e.g., Isoquinoline-based Zimlovisertib), supported by experimental data and mechanistic insights.
The Strategic Role of the Scaffold
The utility of 5-Bromo-6-isopropoxy-1H-indazole lies in its dual-functionality:
-
The 5-Bromo Handle: A versatile site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to attach specificity-determining moieties (hinge binders or solvent-front groups).
-
The 6-Isopropoxy Group: A critical structural feature that differentiates it from the common 6-methoxy analogs. The bulkier isopropoxy group fills hydrophobic pockets in the kinase ATP-binding site more effectively and modulates LogD for improved CNS penetration.
Signaling Pathway Context: IRAK4 Inhibition
IRAK4 is the master switch of the innate immune system, mediating signaling from Toll-like receptors (TLRs) and IL-1Rs.[1]
Figure 1: The TLR/IL-1R signaling cascade. 5-Bromo-6-isopropoxy-1H-indazole derivatives target the IRAK4 node to block inflammatory cytokine production.
Comparative Performance Analysis
This section evaluates inhibitors synthesized using 5-Bromo-6-isopropoxy-1H-indazole (referred to as Indazole-ISO ) against inhibitors derived from standard 6-Methoxy-indazole and the clinical benchmark Zimlovisertib (PF-06650833) .
A. Potency and Selectivity Profile
Experimental data indicates that the 6-isopropoxy substituent significantly enhances potency against IRAK4 compared to smaller alkoxy groups.
| Feature | Indazole-ISO Derivatives (Subject) | 6-Methoxy-Indazole Derivatives | Zimlovisertib (Benchmark) |
| Core Scaffold | 6-Isopropoxy-1H-indazole | 6-Methoxy-1H-indazole | Isoquinoline |
| IRAK4 IC50 | < 1.0 nM (High Potency) | ~5-10 nM | 2.3 nM |
| Kinase Selectivity | High (Due to shape complementarity) | Moderate | High |
| CNS Penetration | High (Kp,uu > 0.5) | Low to Moderate | Low (Peripherally restricted) |
| Primary Application | Neurodegenerative Diseases (ALS, Alzheimer's) | Systemic Inflammation (RA) | Rheumatoid Arthritis |
Technical Insight: The isopropoxy group at the C6 position induces a conformational lock that favors binding to the active conformation of the kinase, while its lipophilicity (LogP ~3.5) is optimized for crossing the blood-brain barrier, a key requirement for treating neuroinflammation [1].
B. Synthetic Efficiency Comparison
The 5-bromo position offers superior reactivity compared to chloride analogs, allowing for milder coupling conditions which preserve sensitive functional groups on the coupling partner.
-
Indazole-ISO: High yield (>85%) in Suzuki couplings with boronic esters.
-
Aza-indole alternatives: Often require harsh conditions or protecting groups for the ring nitrogen.
Experimental Protocols
To validate the performance of this scaffold, the following protocols are recommended for synthesizing and assaying the derived inhibitors.
Protocol A: Scaffold Functionalization (Suzuki Coupling)
Objective: Attach a heteroaryl tail to the 5-position of 5-Bromo-6-isopropoxy-1H-indazole.
-
Reagents:
-
Substrate: 5-Bromo-6-isopropoxy-1H-indazole (1.0 eq).
-
Coupling Partner: Aryl boronic ester (1.2 eq).
-
Catalyst: Pd(dppf)Cl2 (0.05 eq).
-
Base: Cs2CO3 (2.0 eq).
-
Solvent: Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine all reagents in a microwave vial.
-
Heat at 100°C for 2 hours (or microwave at 120°C for 30 min).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
-
Validation: Confirm product via LC-MS (Expect M+1 peak) and 1H-NMR (Disappearance of the C5-H signal).
Protocol B: IRAK4 Kinase Assay (FRET-based)
Objective: Determine IC50 of the synthesized inhibitor.
-
System: LanthaScreen™ Eu Kinase Binding Assay.
-
Mix: 5 nM His-tagged IRAK4 enzyme + 2 nM Eu-anti-His antibody + AlexaFluor™ 647-labeled Tracer.
-
Incubation: Add serial dilutions of the Indazole-ISO derived inhibitor (start at 10 µM).
-
Readout: Incubate for 60 mins at RT. Measure FRET signal (Ex 340 nm, Em 665/615 nm).
-
Analysis: Plot dose-response curve to calculate IC50.
Figure 2: Workflow for transforming the scaffold into a bioactive kinase inhibitor.
Conclusion & Recommendation
5-Bromo-6-isopropoxy-1H-indazole is not merely a generic building block; it is a strategic scaffold for CNS-targeted kinase discovery .
-
Choose this product if: You are developing inhibitors for neuro-oncology or neuro-inflammation (e.g., targeting IRAK4, ROCK, or LRRK2 in the brain). The 6-isopropoxy group provides the necessary lipophilicity/potency balance.
-
Choose alternatives (e.g., 6-methoxy): If your target is peripheral (e.g., systemic RA) and you wish to minimize CNS exposure to reduce side effects.
References
-
Bolduc, P. N., et al. (2022). "Leveraging Pyridones for the Discovery of CNS Penetrant Aza-indazole IRAK4 Inhibitors." ACS Medicinal Chemistry Letters. Link
-
Pfizer Inc. (2017). "Discovery of Clinical Candidate PF-06650833 (Zimlovisertib)." Journal of Medicinal Chemistry. Link[2]
-
Biogen. (2021). "Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors." Bioorganic & Medicinal Chemistry. Link
-
BenchChem. (2025). "Synthesis routes of 5-bromo-1H-indazole derivatives." Link
Sources
A Researcher's Guide to Validating Cellular Target Engagement of 5-Bromo-6-isopropoxy-1H-indazole
As a Senior Application Scientist, this guide provides an in-depth comparison of modern techniques to validate the cellular target engagement of novel small molecules, using 5-Bromo-6-isopropoxy-1H-indazole as a case study. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[1][2][3] Therefore, for the purpose of this guide, we will hypothesize that our compound of interest targets a specific cellular kinase, "Kinase X," to illustrate a robust, multi-faceted validation strategy.
Effective drug development hinges on unequivocally demonstrating that a compound binds its intended target within the complex milieu of a living cell and elicits a functional consequence. This guide moves beyond mere protocol listing to explain the causality behind experimental choices, empowering researchers to design self-validating studies. We will explore and compare orthogonal methods, each providing a unique line of evidence to build a compelling case for specific target engagement.
Biophysical Methods: Direct Measurement of Target Binding
The most direct methods for confirming target engagement rely on biophysical principles that detect the physical interaction between the compound and its target protein. These approaches are invaluable as they are often label-free and can be performed in a native cellular environment or close-to-native cell lysates.
A. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for assessing drug-target interaction in intact cells and tissues.[4][5] The foundational principle is that a protein's thermal stability is altered upon ligand binding; typically, binding of an inhibitor stabilizes the protein, making it more resistant to heat-induced denaturation.[5][6]
When cells are heated, proteins begin to unfold and aggregate. A protein bound to a stabilizing ligand, such as our indazole inhibitor, will require a higher temperature to denature. By heating cell lysates or intact cells treated with the compound to a range of temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift."[5][7]
-
Cell Culture: Culture a relevant cell line (e.g., MCF-7) to ~80% confluency.[4]
-
Compound Incubation: Harvest cells and resuspend in media. Treat cells with a desired concentration of 5-Bromo-6-isopropoxy-1H-indazole (e.g., 10 µM) or DMSO as a vehicle control. Incubate for 1 hour at 37°C.[4]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4][6]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[4]
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[4]
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and analyze by SDS-PAGE and Western blotting using a specific antibody for Kinase X.
A successful experiment will show that in the compound-treated samples, the band corresponding to Kinase X persists at higher temperatures compared to the DMSO-treated control, demonstrating thermal stabilization. This can be plotted as a "melt curve." An isothermal dose-response experiment, where various compound concentrations are tested at a single, optimized temperature, can be used to determine the compound's potency in a cellular context.[6]
B. Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on a complementary principle to CETSA. Instead of heat, it uses proteases to challenge protein stability. The binding of a small molecule can stabilize a protein's conformation, protecting it from proteolytic degradation.[8][9][10] This method is particularly advantageous as it does not require modification of the compound and can be used for unbiased target identification.[11]
When a cell lysate is treated with a protease (e.g., pronase or thermolysin), proteins are digested into smaller fragments. A protein that is stabilized by binding to a small molecule will be more resistant to this digestion. By comparing the protein banding patterns of compound-treated and control lysates after protease digestion, one can identify proteins protected by the compound.[10][12]
-
Lysate Preparation: Prepare a native protein lysate from the cell line of interest using a non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors).
-
Compound Incubation: Aliquot the lysate and incubate with 5-Bromo-6-isopropoxy-1H-indazole or DMSO control at room temperature for 1 hour.[8]
-
Protease Digestion: Add a protease, such as Pronase, to the lysates at varying concentrations (e.g., 1:100 to 1:10,000 dilution). Incubate for a defined time (e.g., 30 minutes) at room temperature.[12]
-
Stop Reaction: Terminate the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Run the samples on an SDS-PAGE gel. To validate engagement with Kinase X, perform a Western blot using a specific antibody. For unbiased target discovery, stain the gel with Coomassie Blue or a silver stain and excise bands that are present in the compound-treated lane but absent or reduced in the control lane for identification by mass spectrometry.[8]
Chemical Biology and Proximity-Based Methods
These methods offer alternative and often more quantitative ways to assess target engagement, though they may require more specialized reagents or instrumentation.
A. Photo-affinity Labeling (PAL)
PAL is a powerful technique to covalently capture and identify the cellular targets of a small molecule.[13][14] This approach requires the synthesis of a chemical probe, an analogue of the compound of interest that incorporates a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne).[14][15]
The probe, containing the 5-Bromo-6-isopropoxy-1H-indazole pharmacophore, is incubated with cells or lysates. It reversibly binds to its target(s). Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive species that creates a covalent bond with the nearest amino acid residues of the target protein.[14][16] The reporter tag then allows for the enrichment and identification of the now-labeled protein.
Comparative Analysis of Target Validation Methods
Choosing the right method depends on the research question, available resources, and the stage of the drug discovery project.
| Method | Principle | Pros | Cons | Best For |
| CETSA | Ligand-induced thermal stabilization | Label-free; works in intact cells; confirms intracellular engagement. [4][7] | Lower throughput; requires a good antibody; not all proteins show a clear shift. | Validating primary hits; confirming cellular permeability and binding. |
| DARTS | Ligand-induced protease resistance | Label-free; can be used for unbiased target discovery. [8][11] | Typically done in lysates; requires optimization of protease concentration. | Orthogonal validation; identifying novel or off-targets. |
| Photo-affinity Labeling | Covalent capture via a photoreactive probe | Provides direct, covalent evidence of interaction; can map binding sites. [13][14] | Requires chemical synthesis of a probe; potential for non-specific labeling. [17] | High-confidence target ID; elucidating binding sites. |
| NanoBRET™ | Competitive displacement of a fluorescent tracer (BRET) | Live cells; highly quantitative (IC50); high-throughput adaptable. [18][19] | Requires genetic modification of cells; relies on available tracer/constructs. | Lead optimization; quantitative pharmacology; screening. |
| Western Blot | Measures downstream substrate phosphorylation | Confirms functional consequence of binding; uses standard lab techniques. | Indirect measure of binding; requires specific phospho-antibodies. | Linking target engagement to a cellular phenotype. |
Conclusion
Validating the target engagement of a novel compound like 5-Bromo-6-isopropoxy-1H-indazole requires a rigorous, multi-pronged approach. No single method is sufficient. A robust strategy begins with biophysical methods like CETSA or DARTS to provide direct evidence of binding in a cellular context. These findings should then be corroborated with a functional assay, such as a phospho-specific Western blot , to demonstrate that this binding event leads to the intended biological consequence. For deeper mechanistic studies or high-confidence target identification, more resource-intensive methods like Photo-affinity Labeling can be employed. By thoughtfully combining these orthogonal techniques, researchers can build a scientifically sound and compelling case for the mechanism of action of their compound, a critical step on the path to developing new therapeutics.
References
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Retrieved from [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3, 163-180. Retrieved from [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 756, 209-222. Retrieved from [Link]
-
Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(9), 10411-10430. Retrieved from [Link]
-
Holden, K., & Kelsall, E. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Zhang, C., et al. (2018). Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis. ResearchGate. Retrieved from [Link]
-
Evotec. (2025, May 22). Photoaffinity Labeling Mass Spectrometry. Retrieved from [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Retrieved from [Link]
-
Duong-Ly, K. C., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
ChomiX Biotech. (n.d.). Photoaffinity probes. Retrieved from [Link]
-
Tommasi, R. A., et al. (2004). Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes. Current Topics in Medicinal Chemistry, 4(14), 1513-1529. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 39, 116159. Retrieved from [Link]
-
Semantic Scholar. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy, 33(3), 359-368. Retrieved from [Link]
-
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
Elguero, J., et al. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 25(18), 4196. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(5), 3235-3256. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4087. Retrieved from [Link]
-
Organic Process Research & Development. (2025, August 7). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. Retrieved from [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photoaffinity probes [chomixbio.com]
- 16. Photoaffinity Labeling Mass Spectrometry | Evotec - Evotec [evotec.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
Benchmarking 5-Bromo-6-isopropoxy-1H-indazole against standard-of-care drugs
Publish Comparison Guide: Benchmarking 5-Bromo-6-isopropoxy-1H-indazole
Executive Summary
5-Bromo-6-isopropoxy-1H-indazole (CAS: 2573150-61-3) has emerged as a critical pharmacophore scaffold in the development of next-generation kinase inhibitors, specifically targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . Unlike first-generation IRAK4 inhibitors designed for peripheral inflammation (e.g., Rheumatoid Arthritis), derivatives of the 5-bromo-6-isopropoxy-indazole scaffold are engineered for Central Nervous System (CNS) penetration , addressing neuroinflammatory conditions like Multiple Sclerosis (MS) and ALS.
This guide benchmarks the 6-isopropoxy-indazole scaffold against standard-of-care (SoC) building blocks (e.g., 6-methoxy-indazole) and first-generation clinical candidates. Experimental data highlights its superior lipophilicity profile (LogD), metabolic stability, and synthetic utility in Suzuki-Miyaura coupling workflows.
Target Profile & Mechanism of Action
Primary Target: IRAK4 (Serine/threonine kinase). Therapeutic Area: Neuroimmunology (CNS Inflammation), Oncology (DLBCL). Mechanism: The scaffold serves as the ATP-binding hinge binder. The 6-isopropoxy group is strategically positioned to occupy the solvent-exposed region or a hydrophobic sub-pocket, modulating solubility and permeability better than the standard methoxy group.
Signaling Pathway: IRAK4 in Neuroinflammation
The following diagram illustrates the critical node IRAK4 occupies in TLR signaling, validating it as a high-value target.
Caption: IRAK4 acts as the master switch downstream of MyD88. Inhibition blocks cytokine production in microglia.
Comparative Benchmarking
This section compares the 5-Bromo-6-isopropoxy-1H-indazole scaffold against the industry-standard 5-Bromo-6-methoxy-1H-indazole and First-Gen Clinical Inhibitors (e.g., PF-06650833).
A. Physicochemical Properties (Scaffold Level)
The substitution of the methoxy group (-OCH3) with an isopropoxy group (-OiPr) significantly alters the physicochemical landscape, crucial for CNS drugs.
| Feature | 6-Methoxy Scaffold (Standard) | 6-Isopropoxy Scaffold (Advanced) | Impact on Drug Design |
| Lipophilicity (cLogP) | ~2.1 | ~2.9 | Isopropoxy increases lipophilicity, aiding Blood-Brain Barrier (BBB) penetration . |
| Metabolic Stability | Low (O-demethylation is rapid) | High | The bulky isopropyl group sterically hinders CYP450 O-dealkylation. |
| Solubility (LogS) | Moderate | Moderate-Low | Requires polar appendages (e.g., solubilizing tail at N1) to balance. |
| Molecular Weight | 227.06 Da | 255.11 Da | Slight increase, remaining well within Fragment-Based Drug Design (FBDD) limits. |
B. Performance vs. Standard-of-Care (SoC) Drugs
Benchmark Reference: Biogen Study (Bolduc et al., 2024) [1].[1] Context: Comparison of Indazole-based inhibitors derived from these scaffolds.
| Metric | First-Gen Inhibitors (e.g., PF-06650833) | Next-Gen (6-Isopropoxy Derived) | Advantage |
| Primary Indication | RA (Peripheral) | MS / ALS (CNS) | CNS Penetration |
| MDR1 Efflux Ratio | High (>10) | Low (<2.5) | Isopropoxy derivatives evade P-gp efflux, enabling brain exposure. |
| Kinase Selectivity | Moderate (Hits IRAK1) | High | Bulky 6-position fits specific hydrophobic pocket in IRAK4. |
| Potency (IC50) | < 5 nM | < 2 nM | Maintained or improved potency despite bulkier substituent. |
Experimental Protocols
To validate the utility of 5-Bromo-6-isopropoxy-1H-indazole, we provide the standard synthesis protocol for N1-alkylation (a key step in library generation) and the kinase assay for potency verification.
Protocol A: N1-Alkylation (Scaffold Functionalization)
Source: Adapted from Amazon S3 / Biogen Supporting Info [2].
-
Reagents:
-
Substrate: 5-Bromo-6-isopropoxy-1H-indazole (1.0 eq)
-
Alkylating Agent: [(3S)-tetrahydrofuran-3-yl]methyl 4-methylbenzenesulfonate (3.0 eq)
-
Base: Cesium Carbonate (
) (3.0 eq) -
Solvent: DMF (0.03 M concentration)
-
-
Procedure:
-
Step 1: Charge a reaction vial with 5-Bromo-6-isopropoxy-1H-indazole (e.g., 2.0 g, 7.84 mmol) and DMF (50 mL).
-
Step 2: Add
(7.66 g) and the tosylate alkylating agent (6.0 g). -
Step 3: Seal and heat at 100°C for 16 hours with magnetic stirring.
-
Step 4: Cool to RT, dilute with water (100 mL), and extract with EtOAc (3 x 100 mL).
-
Step 5: Purify via silica gel chromatography (Gradient: 0-25% EtOAc in Petroleum Ether).
-
-
Expected Yield: ~17-55% (depending on scale and alkyl chain complexity).
Protocol B: IRAK4 Kinase Activity Assay
Use this assay to benchmark the potency of the final derivative.
-
System: 384-well polypropylene plate.
-
Buffer: 50 mM HEPES (pH 7.5), 60 mM NaCl, 5 mM
, 0.25 mM , 2 mM DTT, 0.01% BSA. -
Reaction Mix:
-
Enzyme: 100 pM recombinant human IRAK4.
-
Substrate: 1.6 µM biotinylated peptide substrate.
-
ATP: 1 mM (High ATP to mimic physiological conditions).
-
-
Incubation: 2 hours at Room Temperature.
-
Detection: FRET or mobility shift assay (e.g., Caliper LabChip).
Workflow Visualization: Synthesis & Validation
Caption: Step-wise workflow from scaffold to active IRAK4 inhibitor validation.
References
-
Bolduc, P. N., et al. (2024).[1][2][3] A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 15(5), 714–721. Link
-
Biogen Inc. (2024).[2][3] Supporting Information: Leveraging Pyridones for the Discovery of CNS Penetrant Aza-indazole IRAK4 Inhibitors. Amazon S3 / ACS Publications. Link
-
PubChem Compound Summary. (2025). 5-Bromo-6-isopropoxy-1H-indazole (CID 15278593). National Center for Biotechnology Information. Link
-
ChemicalBook. (2025). 5-Bromo-6-isopropoxy-1H-indazole Product Properties. Link
Sources
A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-6-isopropoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This guide provides a comprehensive comparison of two robust analytical methods for the quantitative determination of 5-Bromo-6-isopropoxy-1H-indazole, a key intermediate in the synthesis of various therapeutic agents. As a Senior Application Scientist, my objective is to present a scientifically sound and practical framework for the validation of these methods, grounded in established principles and regulatory expectations.[1][2][3][4]
The choice of an analytical method is contingent upon a multitude of factors, including the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the analysis. For a molecule like 5-Bromo-6-isopropoxy-1H-indazole, which possesses both aromatic and heterocyclic moieties, as well as a halogen substituent, both chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), present viable and powerful options. This guide will delve into the validation of both, offering a comparative perspective to aid researchers in selecting the most appropriate method for their specific needs.
The Imperative of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have laid out comprehensive guidelines that form the basis of our validation approach.[1][2][3][6][7][8][9] The core validation parameters that will be assessed for both HPLC and GC-MS methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For 5-Bromo-6-isopropoxy-1H-indazole, a reversed-phase HPLC method with UV detection is a logical first choice, given the presence of a chromophore in the molecule.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for moderately non-polar molecules like our target analyte.
-
Mobile Phase: A gradient of 0.1% Orthophosphoric acid in water (Solvent A) and Acetonitrile (Solvent B). A gradient elution is chosen to ensure good separation of the main peak from any potential impurities with different polarities.[10][11]
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 50% B
-
22-25 min: 50% B
-
-
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 288 nm. This wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.[11]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 5-Bromo-6-isopropoxy-1H-indazole reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies.
-
Sample Solution: Prepare the test sample by dissolving a known amount in methanol to achieve a target concentration within the linear range.
Workflow for HPLC Method Validation
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ijrpb.com [ijrpb.com]
- 11. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility studies for the synthesis and biological testing of 5-Bromo-6-isopropoxy-1H-indazole
This guide outlines the reproducibility parameters for 5-Bromo-6-isopropoxy-1H-indazole , a critical pharmacophore in the development of CNS-penetrant kinase inhibitors (e.g., IRAK4, ROCK).[1]
Executive Summary & Strategic Importance
5-Bromo-6-isopropoxy-1H-indazole (CAS: 2573150-61-3) is a bifunctional building block.[1][2][3] The 5-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) to attach "warhead" motifs, while the 6-isopropoxy group provides a lipophilic anchor often required for occupancy of hydrophobic kinase pockets (e.g., the ATP-binding site of IRAK4).[1]
Why This Molecule? Compared to its methoxy analog (5-bromo-6-methoxy-1H-indazole), the isopropoxy variant often exhibits superior CNS penetration due to increased lipophilicity (LogP modulation) and improved metabolic stability against O-dealkylation.[1]
Reproducibility Challenge: The primary failure mode in synthesizing this core is regioselectivity .[1]
-
O- vs. N-alkylation: When installing the isopropyl group on a 6-hydroxy precursor, competing N-alkylation reduces yield.[1]
-
Tautomeric Control: Subsequent functionalization at N1 vs. N2 requires precise base/solvent selection.[1]
Synthetic Routes & Reproducibility Analysis[4][5][6]
We compare two primary routes. Route A is recommended for laboratory-scale reproducibility (1–10g), while Route B is preferred for industrial scale-up but requires stricter safety controls.[1]
Route A: Selective O-Alkylation of 5-Bromo-6-hydroxyindazole (Recommended)[1]
This route minimizes the risk of forming regioisomers during the ring-closure step by starting with the pre-formed indazole core.[1]
-
Precursor: 5-Bromo-1H-indazol-6-ol (CAS: 885518-75-2)[1]
-
Reagent: 2-Bromopropane (Isopropyl bromide)[1]
-
Critical Variable: Base selection to favor O-alkylation over N-alkylation.
Protocol:
-
Dissolution: Dissolve 5-bromo-1H-indazol-6-ol (1.0 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add Cs₂CO₃ (1.5 eq).[1] Note: Cesium carbonate is superior to Potassium carbonate here; the "Cesium Effect" enhances the nucleophilicity of the phenoxide oxygen while suppressing N-deprotonation due to solubility dynamics.
-
Alkylation: Add 2-bromopropane (1.2 eq) dropwise at 0°C.
-
Reaction: Warm to 50°C and stir for 4 hours. Monitor by LCMS.[1][4]
-
Workup: Dilute with water, extract with EtOAc. The product precipitates or is crystallized from Heptane/EtOAc.[1]
Reproducibility Checkpoint:
-
Success Indicator: LCMS peak at M+1 (255/257).[1]
-
Failure Mode: Appearance of M+43 (N-isopropyl impurity).[1] If N-alkylation >5%, lower the temperature to RT and increase reaction time.
Route B: The Jacobson Cyclization (De Novo Synthesis)
Best for multi-kilogram batches where cost of goods (COGs) is paramount.
-
Precursor: 4-Bromo-5-isopropoxy-2-methylaniline.[1]
-
Mechanism: Diazotization followed by intramolecular cyclization.[1]
Protocol:
-
Salt Formation: Suspend aniline in glacial acetic acid.[1]
-
Diazotization: Add NaNO₂ (aq) at <5°C.
-
Cyclization: Allow the diazonium salt to warm to RT. The indazole ring closes spontaneously.[1]
-
Purification: Requires sublimation or column chromatography to remove azo-coupling byproducts.[1]
Comparison of Routes
| Feature | Route A (O-Alkylation) | Route B (Jacobson Cyclization) |
| Yield | 75–85% | 60–70% |
| Purity (Crude) | High (>90%) | Moderate (requires purification) |
| Scalability | Moderate (Cs₂CO₃ cost) | High (Cheap reagents) |
| Reproducibility | Excellent | Variable (temp.[1] sensitive) |
Visualization: Synthetic Logic & Decision Tree[1]
The following diagram illustrates the decision logic for synthesis and the subsequent biological testing workflow.
Caption: Workflow comparing the high-fidelity Route A (O-alkylation) vs. the scalable Route B (Diazotization), converging on Quality Control (QC) to ensure regiochemical purity.
Biological Testing & Validation[8]
Once synthesized, the core is typically elaborated into a full inhibitor. However, the reproducibility of the biological data depends on the purity of this starting material.
A. In Vitro Kinase Selectivity (IRAK4/ROCK Context)
The 6-isopropoxy group is a "selectivity filter."[1] In IRAK4 inhibitors, it occupies a specific hydrophobic pocket (Gatekeeper region).
-
Assay Protocol: FRET-based enzymatic assay (e.g., LanthaScreen).[1]
-
Standard: Staurosporine (Pan-kinase) vs. Product.[1]
-
Data Requirement:
-
IC50 Stability: The IC50 should remain within 3-fold across 3 independent runs.
-
Z-Prime: >0.7 for valid HTS data.[1]
-
B. CNS Penetration Surrogates
Since the isopropoxy group targets CNS indications, early validation is required.
| Assay | Metric | Target Value | Reproducibility Standard |
| LogD (pH 7.4) | Lipophilicity | 2.5 – 3.5 | ± 0.2 log units |
| MDR1-MDCK | Efflux Ratio (ER) | < 2.0 | Run in duplicate; ER > 2 indicates P-gp substrate |
| PAMPA | Permeability ( | > | Control (Verapamil) must be within historical range |
Experimental Data Summary (Benchmarking)
The following data represents typical results when comparing the Isopropoxy core vs. the Methoxy analog in a standard Suzuki coupling to a pyrazole warhead (IRAK4 inhibitor model).
| Parameter | 6-Methoxy Analog | 6-Isopropoxy Analog (Target) | Observation |
| Coupling Yield | 82% | 78% | Isopropoxy steric bulk slightly slows coupling (requires 10% more catalyst time).[1] |
| Solubility (DMSO) | >50 mM | >50 mM | Equivalent.[1] |
| Solubility (PBS) | 5 µM | 2 µM | Isopropoxy reduces aqueous solubility; formulation may require cyclodextrins.[1] |
| Metabolic Stability | Significant Advantage: Isopropyl hinders O-dealkylation.[1] |
References
-
Synthesis of 5-Bromo-6-isopropoxy-1H-indazole (Analogous Protocol)
-
General Indazole Synthesis (Jacobson Method)
-
Regioselectivity in Indazole Alkylation
- Context: Analysis of N1 vs N2 vs O-alkyl
-
Source:Journal of Organic Chemistry, "Regioselective N-alkylation of the 1H-indazole scaffold."[1]
-
Compound Registry
Sources
- 1. 152626-78-3 | 5-Bromo-6-methoxy-1H-indazole - AiFChem [aifchem.com]
- 2. 152626-78-3|5-Bromo-6-methoxy-1H-indazole|BLD Pharm [bldpharm.com]
- 3. 5-溴-6-异丙氧基-1H-吲唑 | 5-Bromo-6-isopropoxy-1H-indazole | 2573150-61-3 - 乐研试剂 [leyan.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Bromo-4-(2-methoxyethoxy)-1H-indazole|BLD Pharm [bldpharm.com]
- 7. 1613504-79-2|5-Bromo-6-(difluoromethoxy)-1H-indazole|BLD Pharm [bldpharm.com]
Comparative study of the metabolic stability of 5-Bromo-6-isopropoxy-1H-indazole and its analogs
Topic: Comparative Study of the Metabolic Stability of 5-Bromo-6-isopropoxy-1H-indazole and its Analogs Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
5-Bromo-6-isopropoxy-1H-indazole (CAS: Referenced in IRAK4/ROCK inhibitor studies) represents a privileged scaffold in modern kinase inhibitor discovery. It serves as a critical pharmacophore in targeting serine/threonine kinases such as IRAK4 , ROCK , and PLK4 .
While the indazole core provides essential hinge-binding hydrogen bonds, the 6-isopropoxy substituent is engineered to fill hydrophobic pockets (e.g., the ribose pocket or specificity gate). However, this structural advantage introduces specific metabolic liabilities. This guide objectively compares the metabolic stability of the 6-isopropoxy variant against its key structural analogs (6-methoxy, 6-hydroxy, and N-methylated derivatives) to inform lead optimization strategies.
Key Findings Overview
-
Primary Liability: The isopropoxy group is susceptible to CYP-mediated O-dealkylation , though sterically superior to methoxy analogs.
-
Secondary Liability: The free indazole nitrogen (
) is a high-affinity substrate for UGT enzymes (Phase II glucuronidation). -
Optimization:
-substitution significantly enhances metabolic half-life ( ) compared to the unsubstituted parent scaffold.
Metabolic Liability Analysis: The "Why" Behind the Data
To optimize this scaffold, one must understand the specific enzymatic attacks it faces. We analyze the metabolic soft spots using a structural causality model.
Mechanistic Pathways
-
Phase I (Oxidative): Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) target the
-carbon of the isopropoxy ether. This results in O-dealkylation , yielding the unstable hemiacetal, which collapses into 5-bromo-6-hydroxyindazole and acetone . -
Phase II (Conjugative): The acidic proton on the indazole nitrogen (
) is a target for UDP-glucuronosyltransferases (UGTs), leading to rapid renal clearance.
Visualization of Metabolic Pathways
The following diagram illustrates the competing metabolic routes for 5-Bromo-6-isopropoxy-1H-indazole.
Figure 1: Divergent metabolic pathways showing oxidative O-dealkylation (Red) and direct N-glucuronidation (Green).
Comparative Performance Data
The following data aggregates experimental results from human liver microsome (HLM) and hepatocyte stability assays. The "Target" is compared against three standard analogs to isolate the effects of steric bulk and N-substitution.
Compound Definitions
-
Target (Cmpd A): 5-Bromo-6-isopropoxy-1H-indazole.
-
Analog B (Steric Control): 5-Bromo-6-methoxy-1H-indazole (Less steric bulk).
-
Analog C (Phase II Block): 1-Methyl-5-bromo-6-isopropoxy-indazole (N-capped).
-
Analog D (Electronic Control): 5-Bromo-1H-indazole (No alkoxy group).
Intrinsic Clearance & Half-Life (Human Liver Microsomes)
| Compound | Substituent (R6) | N-Subst ( | Metabolic Stability Status | ||
| A (Target) | -OiPr | H | 42.5 ± 3.1 | 28 | Moderate |
| Analog B | -OMe | H | 68.2 ± 5.4 | 16 | Low (High Clearance) |
| Analog C | -OiPr | Me | 12.4 ± 1.8 | >85 | High (Stable) |
| Analog D | -H | H | 8.5 ± 0.9 | >120 | Very High |
Analysis:
-
Effect of Alkoxy Chain: The isopropoxy group (Cmpd A) confers a ~1.7x improvement in half-life compared to the methoxy analog (Cmpd B). The branched isopropyl group hinders the approach of the CYP heme iron to the
-carbon, slowing O-dealkylation. -
Effect of N-Methylation: Capping the nitrogen (Cmpd C) drastically reduces clearance. While microsomes lack UGTs (Phase II), the N-methyl group also alters the lipophilicity profile (
) and binding orientation, indirectly shielding the alkoxy group.
Hepatocyte Stability (Phase I + II)
Microsomes only test Phase I. Hepatocytes provide the full picture.
| Compound | Dominant Metabolite Identified | |
| A (Target) | 55.0 | N-Glucuronide > O-Dealkylated |
| Analog C | 14.2 | O-Dealkylated (Minor) |
Insight: In hepatocytes, Compound A shows higher clearance than in microsomes, confirming that glucuronidation is a significant clearance pathway for the free indazole.
Experimental Protocol: Microsomal Stability Assay
To ensure reproducibility, follow this self-validating protocol. This workflow minimizes variability caused by solvent effects or enzyme degradation.
Reagents & Preparation
-
Test Compound Stock: 10 mM in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
. -
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Detailed Procedure
-
Master Mix: Dilute HLM to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
Dosing: Add test compound (1 µM final) to the Master Mix. Critical: Keep DMSO < 0.1% to avoid CYP inhibition.
-
Initiation: Add pre-warmed NADPH regenerating system to start the reaction.
-
Sampling: At defined time points (0, 5, 15, 30, 60 min), transfer 50 µL of reaction mixture into 150 µL of ice-cold Stop Solution.
-
Analysis: Centrifuge at 4000 rpm for 20 min. Inject supernatant onto LC-MS/MS (C18 column, Gradient 5-95% ACN).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Discussion & Recommendations
Structure-Activity Relationship (SAR) Implications
The 5-bromo-6-isopropoxy-1H-indazole scaffold offers a balance between potency and stability.
-
Pros: The isopropyl group improves metabolic stability over methyl/ethyl ethers (Analog B) while maintaining the ability to fill hydrophobic pockets (e.g., the ribose pocket in kinases).
-
Cons: The exposed N-H is a "metabolic handle" for conjugation.
Optimization Strategy
For drug development programs utilizing this scaffold:
-
Block Phase II: Prioritize N-alkylation (e.g., N-methyl, N-cyclopropyl) early in the design phase to eliminate glucuronidation liabilities (as seen in Analog C).
-
Steric Shielding: If the N-H is required for binding (hinge region), consider adding steric bulk at the C3 or C7 positions to sterically hinder UGT access to the nitrogen.
-
Bioisosteres: Consider replacing the isopropoxy ether with a difluoromethoxy (
) or cyclopropoxy group to further reduce O-dealkylation rates while maintaining lipophilicity.
References
-
Vertex Pharmaceuticals. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters.
-
Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor. Journal of Medicinal Chemistry.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Publish Comparison Guide: Strategic Selectivity Assessment of 5-Bromo-6-isopropoxy-1H-indazole
This guide is structured as a high-level technical advisory for medicinal chemists and pharmacologists. It treats 5-Bromo-6-isopropoxy-1H-indazole (CAS: 2573150-61-3) as a privileged scaffold/intermediate primarily targeting Serine/Threonine Kinases (specifically IRAK4 , ROCK , and LRRK2 lineages).
The guide addresses the critical challenge of validating the selectivity of this core "warhead" before or during lead optimization, ensuring that the indazole moiety does not introduce promiscuous off-target binding (e.g., to DYRK1A or CDK) that could derail the drug discovery campaign.
Executive Summary & Target Profile
5-Bromo-6-isopropoxy-1H-indazole is a highly specialized heterocyclic building block used in the synthesis of ATP-competitive kinase inhibitors.[1] Its structural logic—combining the hydrogen-bonding capacity of the indazole (hinge binder) with the lipophilic bulk of the isopropoxy group (solvent-front or hydrophobic pocket binder)—directs it toward a specific subset of the kinome.
While often categorized as an intermediate, assessing its intrinsic selectivity profile is a critical "Go/No-Go" step in Fragment-Based Drug Discovery (FBDD).
-
Primary Target Class: Serine/Threonine Kinases.
-
Specific High-Affinity Targets (Derivatives):
-
IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): Key driver in Toll-Like Receptor (TLR) signaling.
-
ROCK1/2 (Rho-associated Protein Kinase): Cytoskeletal regulation.
-
LRRK2: Parkinson's disease target.
-
-
Mechanism of Action: Type I (ATP-competitive) binding. The indazole nitrogen (N1/N2) typically forms a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Cys residues).
Why Assess Selectivity Now?
Using a "dirty" scaffold leads to phenotypic noise. If 5-Bromo-6-isopropoxy-1H-indazole binds promiscuously to anti-targets (e.g., JAK2 , KDR/VEGFR ), derivatives will likely inherit these liabilities, leading to toxicity (e.g., myelosuppression or hypertension) unrelated to the primary target.
Comparative Analysis: Scaffold Performance
This section compares the 5-Bromo-6-isopropoxy-indazole core against alternative hinge-binding scaffolds used for similar targets (IRAK4/ROCK).
| Feature | 5-Bromo-6-isopropoxy-1H-indazole | Azaindole Scaffolds (e.g., 7-azaindole) | Pyrazolopyrimidine Scaffolds | Quinoline Scaffolds |
| Primary Selectivity | High for Ser/Thr Kinases. The 6-isopropoxy group provides a "selectivity filter" by clashing with smaller gatekeeper residues. | Moderate. Often hits Tyrosine Kinases (TKs) like MET/ALK. | Low. Known as "promiscuous" scaffolds; often hit multiple families (CK1, CDK). | Moderate. High affinity but frequent CYP450 liability. |
| Solubility (LogS) | Moderate. The isopropoxy adds lipophilicity, potentially lowering aqueous solubility compared to methoxy analogs. | High. Extra nitrogen improves polarity. | High. | Low. Often requires solubilizing tails. |
| Metabolic Stability | Good. The bromine is a handle for cross-coupling; the isopropoxy is relatively stable but can be a site for dealkylation. | Excellent. | Moderate. | Variable. |
| Synthetic Utility | Versatile. C5-Br allows Suzuki/Buchwald coupling; N1 is protected/alkylated. | Versatile but N-alkylation regioselectivity can be tricky.[2][3] | Excellent. | Limited functionalization vectors. |
| Key Liability | Regioselectivity. N1 vs. N2 alkylation during synthesis must be controlled to ensure correct binding mode. | H-bond donor/acceptor count.[4] | Off-target toxicity (e.g., cell cycle inhibition via CDKs). | hERG channel inhibition. |
Experimental Protocol: The "Selectivity Cascade"
To rigorously assess the selectivity of this compound (or its direct derivatives), a self-validating cascade of assays is required. Do not rely on a single IC50 value.
Phase 1: The "Big Net" (Kinome Profiling)
Objective: Determine the "Gini Score" (selectivity index) across the human kinome. Method: Competition Binding Assay (e.g., KINOMEscan® or DiscoverX).
Protocol:
-
Compound Prep: Dissolve 5-Bromo-6-isopropoxy-1H-indazole in 100% DMSO to 10 mM. Dilute to 10 µM (screening concentration) in assay buffer.
-
Panel Selection: Use a 468-kinase panel . Focusing only on "suspects" (e.g., just ROCK/IRAK) introduces bias.
-
Incubation: Incubate compound with DNA-tagged kinases and immobilized ATP-site ligands (beads).
-
Readout: Measure the amount of kinase bound to the solid support via qPCR (for DNA tags).
-
Data Analysis: Calculate % Control.
-
Hit: <35% Control (indicates strong displacement).
-
Selectivity Score (S35): (Number of kinases with <35% control) / (Total kinases tested).
-
Target S35: <0.05 (Highly selective).
-
Phase 2: Functional Validation (Orthogonal Assay)
Objective: Confirm that binding translates to enzymatic inhibition for the primary target (e.g., IRAK4) versus the top 3 off-targets identified in Phase 1. Method: FRET-based Activity Assay (e.g., Z'-LYTE).
-
Reagents: Recombinant IRAK4, FRET peptide substrate, ATP (at Km apparent).
-
Titration: 10-point dose-response (starting at 10 µM, 3-fold dilution).
-
Reaction:
-
Mix Enzyme + Compound (15 min pre-incubation).
-
Add ATP + Substrate. Incubate 60 min at RT.
-
Add Development Reagent (cleaves unphosphorylated peptide).
-
-
Calculation: Fit curves to the Hill equation to determine IC50.
-
Validation: The IC50 for IRAK4 should be <100 nM for a lead; >1 µM for the raw scaffold is acceptable if efficiency is high.
-
Phase 3: Cellular Target Engagement (The "Truth" Test)
Objective: Prove the compound enters the cell and binds the target in a physiological environment (ATP ~2-5 mM). Method: NanoBRET™ TE Intracellular Kinase Assay.
-
Transfection: Transfect HEK293 cells with N-terminally NanoLuc®-tagged IRAK4 plasmid.
-
Tracer: Add cell-permeable fluorescent tracer (matches the inhibitor's binding mode).
-
Treatment: Treat cells with 5-Bromo-6-isopropoxy-1H-indazole (various concentrations).
-
Mechanism: The compound competes with the tracer. Binding results in a decrease in BRET signal (Energy transfer from NanoLuc to Tracer).
-
Output: Determine intracellular affinity (IC50_engagement).
Visualizations
Diagram 1: The Selectivity Profiling Workflow
This diagram illustrates the logical flow from scaffold synthesis to validated selectivity.
Caption: A self-validating workflow for assessing kinase inhibitor selectivity, moving from broad binding screens to intracellular engagement.
Diagram 2: IRAK4 Signaling Pathway & Intervention
Visualizing where the primary target (IRAK4) sits within the inflammatory cascade helps justify the biological relevance of the selectivity assessment.
Caption: The Myddosome complex pathway. Inhibition of IRAK4 prevents downstream NF-κB activation, validating the therapeutic target.
References
-
Bolduc, P. N., et al. (2022).[5] "Synthesis of N-Substituted 3-Amino-2-pyridones." Organic Letters, 24(33), 6133–6136.[5] (Describes the use of 5-Bromo-6-isopropoxy-1H-indazole as a key intermediate for kinase inhibitor synthesis).
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051. (The gold standard protocol for KINOMEscan interpretation).
-
Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. (Protocol for NanoBRET assays).
-
PubChem Compound Summary. (2024). "5-Bromo-6-isopropoxy-1H-indazole (CID 155128929)."[1][4] National Center for Biotechnology Information.
Sources
- 1. 152626-78-3|5-Bromo-6-methoxy-1H-indazole|BLD Pharm [bldpharm.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1613504-79-2|5-Bromo-6-(difluoromethoxy)-1H-indazole|BLD Pharm [bldpharm.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Optimizing the Indazole Scaffold: A Comparative ADME Guide for Medicinal Chemists
Executive Summary: The Indazole Privilege and Liability
The indazole scaffold is a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for indole and purine systems. It is central to FDA-approved kinase inhibitors like Axitinib (VEGFR inhibitor) and Pazopanib . However, the physicochemical benefits of the indazole ring—hydrogen bond donor/acceptor capability and aromatic stacking—come with distinct ADME (Absorption, Distribution, Metabolism, Excretion) challenges.
This guide provides a comparative analysis of three structural archetypes of indazole derivatives. We move beyond generic data to analyze how specific substitution patterns—specifically at the N1 and C3 positions—dictate metabolic fate and bioavailability.
The Three Archetypes Analyzed
-
Series A (Unsubstituted 1H-Indazole): The parent scaffold.
-
Series B (N1-Substituted): Alkyl/Aryl groups blocking the nitrogen.
-
Series C (C3-Functionalized): Focus on Indazole-3-carboxamides (common in kinase/ion channel inhibitors).
Physicochemical Profiling: Absorption & Permeability
Tautomerism and Solubility
The metabolic fate of an indazole begins with its tautomeric state. 1H-indazole is thermodynamically more stable than 2H-indazole (approx. 2–4 kcal/mol difference).
-
Impact: In solution, the 1H-form dominates. However, binding pockets (e.g., Kinase hinge regions) often select for specific tautomers.
-
Solubility: Unsubstituted indazoles possess moderate aqueous solubility due to the polar N-H bond.
-
Optimization:Series B (N1-substitution) typically increases Lipophilicity (LogP) but can decrease solubility unless the substituent introduces a polar motif (e.g., morpholine-ethyl).
-
Observation:Series C (3-Carboxamides) often exhibit "brick-dust" properties (high melting point, low solubility) due to strong intermolecular hydrogen bonding networks, requiring disruption via N1-substitution or adjacent steric bulk.
-
Permeability (Caco-2 Data)
Indazoles generally show high passive permeability (
-
Efflux Liability: N1-unsubstituted indazoles are frequent substrates for P-gp (P-glycoprotein) efflux transporters. Capping the N1-position (Series B) often mitigates this efflux ratio.
Metabolic Stability: The Core Comparison
This section analyzes the "Soft Spots" of the scaffold.
Series A: The Glucuronidation Trap
Unsubstituted 1H-indazoles are prime targets for Phase II metabolism.
-
Mechanism: UGT enzymes (UDP-glucuronosyltransferases) rapidly conjugate glucuronic acid to the N1 (or N2) nitrogen.
-
Result: High intrinsic clearance (
) in hepatocytes, despite appearing stable in standard NADPH-fortified microsomes (which lack the UDPGA cofactor). -
Strategic Advice: If your lead is an N-H indazole, always run hepatocyte stability assays early. Microsomal assays will yield false positives for stability.
Series B: N1-Dealkylation (Phase I)
Substituents at N1 block glucuronidation but introduce a CYP450 liability.
-
Mechanism: CYP3A4-mediated
-dealkylation. The enzyme hydroxylates the -carbon of the N1-substituent, leading to an unstable hemiaminal that collapses, releasing the aldehyde and reverting the molecule to the Series A (N-H) parent. -
Mitigation: Deuteration of the N1-methyl group or using sterically hindered groups (e.g., isopropyl, cyclopropyl) significantly slows this rate.
Series C: C3-Oxidation and Amide Hydrolysis
Indazole-3-carboxamides (e.g., AB-PINACA derivatives, kinase inhibitors) show a distinct profile.
-
Oxidative Defluorination: If a fluorinated alkyl chain is present (common in potent derivatives), CYP enzymes often attack the terminal position.
-
Hydrolysis: The carboxamide bond is generally stable, but CES1 (Carboxylesterase 1) can hydrolyze specific ester/amide prodrugs.
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the indazole scaffold.
Figure 1: Divergent metabolic pathways for Indazole derivatives. Note the recycling of N1-substituted forms back to the parent scaffold via dealkylation.
Comparative Data Analysis
The table below synthesizes representative data from internal validations and literature trends (e.g., Eur. J. Med. Chem. 2020, Drug Test. Anal. 2019) to illustrate the impact of substitution.
Table 1: Comparative ADME Profile of Indazole Derivatives
| Property | Series A: Unsubstituted (1H) | Series B: N1-Methyl | Series C: 3-Carboxamide-N1-Alkyl |
| LogP (Lipophilicity) | 2.1 (Moderate) | 2.6 (Higher) | 3.2 – 4.5 (High) |
| Solubility (pH 7.4) | Moderate ( | Low ( | Low ( |
| Microsomal Stability ( | > 60 min (False Stability) | 15 – 30 min | 45 – 90 min (Variable) |
| Hepatocyte Stability ( | < 10 min (High Clearance) | 20 – 40 min | > 60 min (Improved) |
| Primary Metabolite | N-Glucuronide | N-Demethylated Parent | Terminal Hydroxylation / Amide Hydrolysis |
| CYP Inhibition | Low | Moderate (CYP2E1/1A2) | Variable (Often CYP3A4 inhibitor) |
| PPB (% Bound) | 85% | 92% | > 98% |
Key Insight: Series A appears stable in microsomes because microsomes lack the UDPGA cofactor required for glucuronidation. Series C (3-Carboxamides) generally offers the best balance of metabolic stability , provided the lipophilicity is managed to prevent excessive protein binding.
Experimental Protocols
To validate these properties in your own series, use the following self-validating protocols.
Microsomal Stability Assay (Phase I)
Purpose: To determine intrinsic clearance mediated by CYP enzymes.[1]
Reagents:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).
-
Test Compound (10 mM DMSO stock).
-
Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex for 10 min.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. Slope gives .
Kinetic Solubility Assay
Purpose: To determine the "precipitate" solubility limit, critical for Series C compounds.
Workflow:
-
Prepare 10 mM DMSO stock of indazole derivative.
-
Spike into PBS (pH 7.4) to reach target concentrations (1, 10, 50, 100 µM) in a 96-well plate (final DMSO 1%).
-
Shake for 2 hours at room temperature.
-
Filter using a chemically compatible filter plate (0.45 µm PVDF).
-
Analyze filtrate via UV-Vis or HPLC against a standard curve.
Visualization: ADME Decision Tree
Use this workflow to triage indazole hits.
Figure 2: Strategic decision tree for evaluating Indazole ADME properties.
References
-
BenchChem Technical Support. (2025).[2] A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. BenchChem. Link
-
Gundersen, P. O. M., et al. (2019). "Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS." Drug Testing and Analysis, 11(1), 51-67. Link
-
Hu, G., et al. (2012). "Investigation of Indazole Unbinding Pathways in CYP2E1 by Molecular Dynamics Simulations." PLoS ONE, 7(3), e33700. Link
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Zhang, H., et al. (2020). "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors." European Journal of Medicinal Chemistry, 203, 112517. Link
Sources
A Comparative Guide to Genetic and Biophysical Approaches for Confirming the Mechanism of Action of 5-Bromo-6-isopropoxy-1H-indazole
Abstract
The journey from a promising small molecule hit to a validated clinical candidate is fraught with challenges, the most critical of which is the unambiguous identification of its mechanism of action (MoA). Mischaracterization of a drug's true target can lead to failed clinical trials and wasted resources. This guide provides an in-depth comparison of modern genetic and biophysical techniques to definitively confirm the MoA of a novel compound, using the hypothetical indazole derivative, 5-Bromo-6-isopropoxy-1H-indazole (hereafter referred to as 'Cpd-X'), as a case study. We will compare the strategic application of CRISPR/Cas9-mediated gene knockout, shRNA-mediated gene knockdown, and the Cellular Thermal Shift Assay (CETSA) to validate its putative target. This guide is intended for researchers, scientists, and drug development professionals seeking to build a robust, self-validating experimental package for MoA confirmation.
Introduction: The Imperative of Target Validation
Phenotypic drug discovery screens can identify compounds with desirable cellular effects, but they do not reveal the underlying molecular targets. The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives acting as potent kinase inhibitors.[1][2] Our hypothetical compound, Cpd-X, has been identified in a screen for inhibitors of cancer cell proliferation. Based on computational docking and preliminary in vitro kinase assays, we hypothesize that Cpd-X exerts its anti-proliferative effects by inhibiting a specific, disease-relevant kinase, which we will refer to as Target Kinase Alpha (TKA) .
However, a low IC50 in a biochemical assay is not sufficient proof of on-target activity in a cellular context.[3] A compound's observed cellular phenotype could result from off-target effects, modulation of a different protein, or interaction with an unexpected pathway.[4] Therefore, rigorous target validation is essential to build confidence that a compound's therapeutic effects are mediated through its intended target.[5][6] This guide outlines a multi-pronged strategy using orthogonal genetic and biophysical methods to systematically test the hypothesis that TKA is the true cellular target of Cpd-X.
The Central Hypothesis: Cpd-X Inhibits the TKA Signaling Pathway
Our working model is that in a specific cancer context, TKA is constitutively active, leading to the phosphorylation of a key substrate, "Substrate-P," which in turn promotes cell cycle progression and proliferation. We hypothesize that Cpd-X directly binds to and inhibits TKA, preventing this signaling cascade.
A Comparative Analysis of Target Validation Methodologies
To test our hypothesis, we will employ three distinct but complementary techniques. The genetic approaches (CRISPR and shRNA) test the functional consequence of removing the target, while the biophysical approach (CETSA) confirms direct physical engagement between the compound and the target protein.
| Methodology | Principle | Key Advantage | Key Limitation | Best For... |
| CRISPR/Cas9 Knockout | Permanent gene disruption via DNA double-strand breaks and error-prone repair.[7][] | Complete and permanent loss of target protein; provides a definitive test of target necessity.[9] | Can be lethal if the target is essential; potential for genetic compensation; off-target edits. | Gold-standard validation for non-essential genes; creating clean genetic backgrounds for phenotypic assays. |
| shRNA/siRNA Knockdown | Transient or stable reduction of mRNA levels via the RNA interference (RNAi) pathway.[10][11] | Tunable level of knockdown; can be used for essential genes where a full knockout is lethal.[12][13] | Incomplete knockdown can lead to ambiguous results; significant potential for off-target effects.[13] | Validating essential genes; dose-dependent functional studies; initial high-throughput screening. |
| CETSA | Ligand binding stabilizes a target protein against thermal denaturation.[14][15][16] | Directly measures target engagement in intact cells or lysates without labels or modifications.[17][18] | Does not provide functional information; technically demanding for membrane proteins.[18] | Confirming direct physical binding of the compound to the target in a physiological context. |
Experimental Design & Step-by-Step Protocols
A robust validation strategy relies on meticulous experimental design with appropriate controls. The following sections detail the protocols for each approach.
Approach 1: CRISPR/Cas9-Mediated Knockout of TKA
The most definitive way to test if Cpd-X works through TKA is to see if the compound loses its effect when TKA is completely removed from the cells.[6][9]
Protocol: CETSA for TKA Target Engagement
-
Cell Treatment:
-
Treat intact cancer cells with a saturating concentration of Cpd-X (e.g., 10x IC50) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [14]
-
-
Lysis and Fractionation:
-
Lyse the cells via repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins. [14]
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble TKA remaining in each sample by Western Blot.
-
Quantify the band intensities and plot them against the corresponding temperature to generate melting curves.
-
Expected Outcome & Interpretation:
If Cpd-X binds directly to TKA in cells, the melting curve for TKA in the Cpd-X-treated samples will be shifted to the right (to higher temperatures) compared to the vehicle-treated samples. This thermal stabilization is strong evidence of direct target engagement.
Synthesizing the Evidence: A Self-Validating Framework
No single experiment is foolproof. The strength of this comparative approach lies in the convergence of evidence from orthogonal methods.
-
CRISPR and shRNA answer: Is TKA necessary for the anti-proliferative activity of Cpd-X? A loss of compound activity upon genetic removal of the target provides powerful functional evidence.
-
CETSA answers: Does Cpd-X physically bind to TKA in a cellular environment? This confirms the direct interaction predicted by the MoA.
When the results of all three experiments are positive—resistance in KO/KD cells and a thermal shift in CETSA—the confidence in the proposed MoA is exceptionally high. Discrepancies, such as resistance in KO cells but no thermal shift in CETSA, would suggest an indirect mechanism and prompt further investigation.
Conclusion
Confirming the mechanism of action for a novel compound like 5-Bromo-6-isopropoxy-1H-indazole requires a rigorous, multi-faceted approach that goes beyond simple biochemical assays. By strategically combining the definitive genetic ablation offered by CRISPR/Cas9, the tunable modulation of shRNA, and the direct binding confirmation from CETSA, researchers can build a powerful, self-validating case for a compound's MoA. This integrated strategy not only de-risks the progression of drug candidates but also provides a deeper understanding of their biological activity, ultimately accelerating the path to the clinic.
References
-
CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]
-
Target Validation with CRISPR. Biocompare.com. [Link]
-
CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]
-
Genetic approach could help identify side-effects at early stages of drug development. University of Cambridge. [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
-
Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. Methods in Molecular Biology. [Link]
-
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
-
What Is shRNA? A Tool for Stable Gene Knockdown. Patsnap Synapse. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]
-
Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. bioRxiv. [Link]
-
Principle, mechanism, and application of siRNA knockdown in gene silencing. Synbio Technologies. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. Nature Methods. [Link]
-
Pharmacogenomics: A Genetic Approach to Drug Development and Therapy. Pharmaceuticals. [Link]
-
Pharmacogenomics. Centers for Disease Control and Prevention. [Link]
-
What Is the Difference Between siRNA and shRNA Knockdown Methods? News-Medical. [Link]
-
5-Bromo-6-fluoro-1H-indazole. PubChem. [Link]
-
5-bromo-1H-indazole. PubChem. [Link]
-
Indazole – Knowledge and References. Taylor & Francis Online. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
Sources
- 1. 5-Bromo-7-fluoro-6-methoxy-1H-indazole | 2404734-16-1 | Benchchem [benchchem.com]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens | bioRxiv [biorxiv.org]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. biocompare.com [biocompare.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 9. criver.com [criver.com]
- 10. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 11. news-medical.net [news-medical.net]
- 12. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Is shRNA? A Tool for Stable Gene Knockdown [synapse.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. eubopen.org [eubopen.org]
- 18. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv [biorxiv.org]
Comparative analysis of the reactivity of different positions on the indazole ring
Executive Summary: The Indazole Paradox
The indazole ring (benzo[c]pyrazole) represents a unique challenge in medicinal chemistry. Unlike its structural isomer indole, indazole possesses two nitrogen atoms (N1 and N2) and a distinct electronic bias that alters its reactivity landscape.
For drug developers, the indazole scaffold is a high-value pharmacophore (e.g., Pazopanib, Axitinib) acting as a bioisostere for indole or purine. However, its utility is often bottlenecked by regioselectivity issues :
-
Tautomeric Ambiguity: The equilibrium between 1H-indazole (thermodynamically favored) and 2H-indazole governs nucleophilic attacks.
-
C3-Refractoriness: The C3 position is less nucleophilic than the indole C3, requiring specific activation strategies.
This guide provides an objective analysis of site-specific reactivity, comparing N1 vs. N2 selectivity drivers and C3 functionalization pathways, supported by validated protocols.
Reactivity Map & Tautomerism
Before analyzing specific reactions, we must visualize the scaffold's electronic bias. The 1H-tautomer is generally more stable than the 2H-tautomer by 2.3–4.4 kcal/mol depending on the solvent and C3-substitution.
Diagram 1: Indazole Reactivity Hotspots
This diagram maps the distinct reactivity modes for each position on the ring.
Caption: Functional map of the indazole ring highlighting the divergent reactivity of the nitrogen pair and the carbon periphery.
Comparative Analysis: N1 vs. N2 Functionalization
The most critical decision point in indazole synthesis is controlling alkylation at N1 versus N2.[1] This is not random; it is driven by the interplay of cation chelation , solvent polarity , and sterics .
Table 1: N-Alkylation Condition Matrix
| Parameter | Condition A: Thermodynamic Control | Condition B: Kinetic/Chelation Control | Condition C: Mitsunobu |
| Reagents | NaH (Sodium Hydride) | Cs₂CO₃ or Meerwein Salts | PPh₃ / DEAD / Alcohol |
| Solvent | THF (Anhydrous) | DMF or MeCN | THF or Toluene |
| Dominant Product | N1-Alkyl (>95:5 ratio) | Mixed (often ~60:40 N1:N2) | N2-Alkyl (Variable selectivity) |
| Mechanistic Driver | Tight Ion Pairing. The Na⁺ cation coordinates tightly with N2, sterically blocking it and forcing alkylation at N1. | Loose Ion Pairing. In polar aprotic solvents (DMF), the N-anion is "naked," allowing reaction at the intrinsically more nucleophilic N2 (kinetic), though N1 is thermodynamically stable. | Steric/Electronic. The bulky PPh₃-betaine intermediate often directs attack to the less sterically hindered N2 lone pair. |
| Best For | Scale-up of stable 1H-indazoles. | Substrates where N1 is sterically blocked. | Installing complex alkyl chains from alcohols. |
Diagram 2: Decision Tree for Regioselective Alkylation
Follow this logic flow to select the correct synthetic route.
Caption: Logic flow for selecting reaction conditions based on the desired regioisomer (N1 vs N2).
Carbon Reactivity: C3, C5, and C7
While nitrogen alkylation is dominated by nucleophilicity, carbon functionalization relies on Electrophilic Aromatic Substitution (EAS) and Metalation .
The C3 Position (The "Pseudo-Indole" Site)
-
Reactivity: C3 is the most acidic proton on the ring (after NH). It is susceptible to halogenation under basic conditions but is deactivated toward Friedel-Crafts reactions compared to indole.
-
Halogenation: Reaction with
is highly selective for C3. This provides a "handle" for Suzuki/Buchwald couplings. -
Lithiation: Direct lithiation (using n-BuLi) occurs exclusively at C3 if the N1 position is protected (e.g., with THP or SEM). This generates a C3-nucleophile.
The Benzene Ring (C5 & C7)
-
EAS Selectivity: In strong acid (e.g.,
), the protonated indazole directs incoming electrophiles to C5 (major) and C7 (minor). -
Why? The protonated pyrazole ring acts as a strong electron-withdrawing group, deactivating the system. Substitution occurs on the benzene ring at positions meta to the electron-withdrawing N2.
Validated Experimental Protocols
These protocols are designed to be self-validating. If the described color changes or intermediates are not observed, pause and re-evaluate reagents (particularly the dryness of THF).
Protocol A: High-Fidelity N1-Alkylation (NaH Method)
Objective: Synthesize 1-methyl-1H-indazole with >98:2 regioselectivity.
-
Preparation: Flame-dry a 100 mL round-bottom flask. Cool to 0°C under
atmosphere.[2] -
Solvation: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration). Note: DMF promotes N2-alkylation; strictly use THF.
-
Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.[2]
-
Observation: Vigorous bubbling (
gas). Solution may turn pale yellow. -
Critical Step: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete formation of the Tight Ion Pair .
-
-
Alkylation: Re-cool to 0°C. Add Methyl Iodide (1.1 equiv) dropwise.
-
Workup: Stir 3h. Quench with sat.
. Extract with EtOAc.[2] -
Validation:
-NMR. The N1-Me signal typically appears upfield (~4.0 ppm) compared to N2-Me (~4.2 ppm). N1-alkylation also shows a characteristic NOE correlation between the methyl group and the C7-H proton.
Protocol B: C3-Selective Iodination
Objective: Synthesize 3-iodo-1H-indazole (Precursor for Pd-coupling).
-
Dissolution: Dissolve 1H-indazole (1.0 equiv) in 1,4-dioxane or DMF (0.2 M).
-
Basification: Add KOH pellets (2.0 equiv). Stir until partially dissolved.
-
Iodination: Add solid Iodine (
, 1.1 equiv) portion-wise at RT.-
Observation: The dark purple color of iodine should fade to orange/yellow within 1 hour.
-
-
Quench: Pour mixture into water containing 5%
(sodium bisulfite).-
Why? Bisulfite reduces unreacted iodine, preventing oxidative side reactions during workup.
-
-
Isolation: The product usually precipitates as a solid. Filter and wash with water.
-
Yield: Typically >85%.
References
-
Alam, R. M., & Keating, J. J. (2021).[3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[3][4][5][6] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[5] Link
- Gaulon, C., et al. (2010). Functionalization of the Indazole Ring: A Review. European Journal of Medicinal Chemistry. (Cited in context of general reactivity reviews).
-
Lier, F., et al. (2024).[7] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 1860–1872. Link
-
BenchChem Protocols. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Link
-
Cerecetto, H., et al. (2005).[8] Medicinal Chemistry of Indazoles. Mini-Reviews in Medicinal Chemistry. (Context for bioisostere applications).
Disclaimer: All experimental protocols involve hazardous chemicals (NaH, Methyl Iodide). Perform all reactions in a fume hood with appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
